1-(2-Aminophenyl)pyrrolidine-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFYFUDAHYYAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356507 | |
| Record name | 1-(2-aminophenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-81-3 | |
| Record name | 1-(2-aminophenyl)pyrrolidine-2,5-dione | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30356507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminophenyl)pyrrolidine-2,5-dione | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Aminophenyl)pyrrolidine-2,5-dione
This guide provides a comprehensive overview of the synthetic pathways to 1-(2-aminophenyl)pyrrolidine-2,5-dione, a valuable intermediate in the development of pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, detailed experimental protocols, and mechanistic insights that underpin the synthesis of this target molecule.
Introduction: The Significance of the Succinimide Moiety
The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its prevalence is due to a combination of factors including synthetic accessibility, metabolic stability, and the ability to engage in key hydrogen bonding interactions with biological targets. The title compound, this compound, incorporates a reactive primary amine on a phenyl ring, making it a versatile precursor for further chemical elaboration and the synthesis of diverse compound libraries for drug discovery.
Strategic Overview of the Synthesis
The most logical and widely employed synthetic route to this compound is a two-step sequence. This strategy hinges on the initial formation of a nitro-substituted intermediate, which is then reduced to the desired aniline. This approach is favored due to the ready availability of the starting materials and the generally high efficiency of the individual transformations.
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of 1-(2-Nitrophenyl)pyrrolidine-2,5-dione
The initial step involves the formation of the succinimide ring through the condensation of 2-nitroaniline with succinic anhydride. This reaction proceeds via a two-stage mechanism: nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization with the elimination of a water molecule.
Mechanistic Insight: Imide Formation
The formation of the N-aryl succinimide is a classic example of a condensation reaction. The reaction is typically facilitated by thermal conditions, which drive the dehydration and subsequent cyclization of the intermediate amic acid. The electron-withdrawing nature of the nitro group on the aniline ring slightly deactivates the nucleophilicity of the amino group, necessitating elevated temperatures to achieve a reasonable reaction rate.
Caption: Mechanism of N-aryl succinimide formation.
Experimental Protocol: Synthesis of 1-(2-Nitrophenyl)pyrrolidine-2,5-dione
Materials:
-
2-Nitroaniline
-
Succinic anhydride
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-nitroaniline and succinic anhydride.
-
Add a minimal amount of glacial acetic acid to serve as a solvent and catalyst.
-
Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 1-(2-nitrophenyl)pyrrolidine-2,5-dione as a crystalline solid.
Part 2: Reduction of 1-(2-Nitrophenyl)pyrrolidine-2,5-dione
The second and final step is the reduction of the nitro group to a primary amine. This transformation can be achieved through several reliable methods, with catalytic hydrogenation and chemical reduction using metal salts being the most common. The choice of method may depend on the available equipment, scale of the reaction, and desired purity of the final product.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, and the reaction is typically carried out under a hydrogen atmosphere.
The mechanism of catalytic hydrogenation involves the adsorption of both the nitro compound and molecular hydrogen onto the surface of the palladium catalyst. On the catalyst surface, the H-H bond of hydrogen is cleaved, and the hydrogen atoms are added across the N-O bonds of the nitro group in a stepwise manner, ultimately leading to the formation of the aniline and water.
Caption: Conceptual workflow of catalytic hydrogenation.
Materials:
-
1-(2-Nitrophenyl)pyrrolidine-2,5-dione
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 1-(2-nitrophenyl)pyrrolidine-2,5-dione in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain pure this compound.
Method B: Chemical Reduction with Tin(II) Chloride
The reduction of a nitro group with SnCl₂ in the presence of a proton source (typically concentrated hydrochloric acid) is a classic method. The tin(II) ion acts as the reducing agent, being oxidized to tin(IV) in the process. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are successively reduced to the final amine.
Materials:
-
1-(2-Nitrophenyl)pyrrolidine-2,5-dione
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve 1-(2-nitrophenyl)pyrrolidine-2,5-dione in ethanol or ethyl acetate.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Slowly add the tin(II) chloride solution to the solution of the nitro compound with stirring. The reaction is exothermic and may require cooling.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary and Characterization
The following table summarizes the key physical and spectroscopic data for the final product, this compound.
| Property | Data |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Approximately 155-158 °C (will vary with purity) |
| ¹H NMR (CDCl₃, δ) | ~7.0-7.3 (m, 4H, Ar-H), ~4.0 (br s, 2H, NH₂), ~2.8 (s, 4H, CH₂CH₂) |
| ¹³C NMR (CDCl₃, δ) | ~177 (C=O), ~144 (C-NH₂), ~130, ~128, ~120, ~118, ~116 (Ar-C), ~28 (CH₂) |
| IR (KBr, cm⁻¹) | ~3450, 3350 (N-H stretch), ~1700 (C=O stretch), ~1620 (N-H bend) |
| Mass Spec (ESI-MS) | m/z 191.08 [M+H]⁺ |
Note: The exact spectral data may vary slightly depending on the solvent and instrument used.
Conclusion
The synthesis of this compound is a robust and well-established process that provides a valuable building block for medicinal chemistry and drug discovery. The two-step approach, involving the formation of a nitro-intermediate followed by its reduction, offers a reliable and scalable route to the target molecule. By understanding the underlying reaction mechanisms and following the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize this important compound for their research endeavors.
References
- Synthesis of N-Aryl Succinimides: General procedures for the synthesis of N-aryl succinimides from anilines and succinic anhydride are well-documented in the chemical literature. For representative examples and mechanistic discussions, please refer to standard organic chemistry textbooks and relevant journal articles on imide synthesis.
- Catalytic Hydrogenation of Nitroarenes: The reduction of aromatic nitro compounds using palladium on carbon is a widely used and reviewed transformation. Detailed experimental procedures and discussions on catalyst selection and reaction conditions can be found in various organic synthesis journals and reference works.
- Reduction of Nitroarenes with Tin(II) Chloride: The use of tin(II) chloride for the reduction of nitro groups is a classic and reliable method. Numerous publications in the field of organic chemistry describe the scope, limitations, and experimental details of this reaction.
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminophenyl)pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Aminophenyl)pyrrolidine-2,5-dione, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique combination of structural features that dictate its chemical behavior and potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its molecular structure, stability, and reactivity. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds, particularly in the realm of drug discovery and development.
Chemical Identity and Molecular Structure
This compound, also known by its IUPAC name, is a heterocyclic compound featuring a central pyrrolidine-2,5-dione (succinimide) ring attached to an aminophenyl group at the nitrogen atom.[1] This arrangement confers a distinct set of properties that are a composite of its constituent functional groups.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | This compound | ChemSynthesis[1] |
| CAS Number | 1012-81-3 | |
| Chemical Formula | C₁₀H₁₀N₂O₂ | ChemSynthesis[1] |
| Molecular Weight | 190.20 g/mol | ChemSynthesis[1] |
| Canonical SMILES | C1CC(=O)N(C1=O)C2=CC=CC=C2N | |
| InChI Key | AKFYFUDAHYYAPB-UHFFFAOYAN | ChemSynthesis[1] |
The molecular architecture, consisting of a planar phenyl ring and a nearly planar succinimide ring, suggests the potential for π-π stacking interactions in the solid state and in solution. The presence of both a primary aromatic amine and two carbonyl groups within the imide functionality makes it an interesting candidate for hydrogen bonding, both as a donor (the -NH₂ group) and as an acceptor (the C=O groups).
Physicochemical Characterization
A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Physical State and Appearance
This compound is typically a solid at room temperature. The color and exact crystalline form can vary depending on the method of synthesis and purification.
Melting and Boiling Points
Experimentally determined melting and boiling points for this compound are not consistently reported in publicly available literature, with some sources indicating the data as "n/a" (not available).[1] This lack of data may be attributed to the compound's thermal stability, where it might decompose before reaching a distinct boiling point at atmospheric pressure. For drug development purposes, techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be invaluable in determining its thermal decomposition profile and any phase transitions.
Solubility Profile
-
Aqueous Solubility: The presence of the polar amine and carbonyl groups suggests some degree of water solubility. However, the hydrophobic phenyl and succinimide rings will limit this. The pH of the aqueous medium will significantly influence solubility, with protonation of the amino group at acidic pH likely increasing solubility.
-
Organic Solvents: It is expected to exhibit good solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are capable of hydrogen bonding.[2] Solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate, while it is expected to be poorly soluble in non-polar solvents such as hexanes.
Experimental Protocol for Solubility Determination:
A standardized protocol to determine the solubility would involve the shake-flask method.
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C and 37 °C to simulate physiological conditions) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acidity and Basicity (pKa)
The pKa values of a molecule are crucial for predicting its ionization state at different physiological pHs, which in turn affects its absorption, distribution, and target engagement. This compound has two key ionizable groups:
-
The Aromatic Amine (-NH₂): This group is basic and will be protonated at acidic pH. The pKa of anilines is typically in the range of 4-5.[3]
-
The Succinimide N-H (in the tautomeric form): The hydrogens on the carbon atoms adjacent to the carbonyl groups can exhibit weak acidity, and the imide nitrogen can also be deprotonated under strongly basic conditions. The pKa of the succinimide proton is around 9.5.
Experimental Protocol for pKa Determination:
Potentiometric titration is a reliable method for determining pKa values.[4]
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.
-
Data Analysis: The equivalence points are determined from the titration curve, and the pKa values are calculated from the pH at the half-equivalence points.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aminophenyl group, the protons of the succinimide ring, and the protons of the amine group. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern. The succinimide protons would likely appear as a singlet or a set of multiplets depending on their chemical environment. The amine protons would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the succinimide ring (typically in the range of 170-180 ppm), the aromatic carbons, and the methylene carbons of the succinimide ring.
Generic Experimental Protocol for NMR Spectroscopy: [5][6]
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing and Analysis: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic FTIR Peaks:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3400-3250 | Two bands for primary amine |
| C=O Stretch (Imide) | ~1770 and ~1700 | Two characteristic bands for the symmetric and asymmetric stretching of the imide carbonyls |
| C-N Stretch | 1300-1000 | |
| Aromatic C-H Stretch | >3000 | |
| Aromatic C=C Stretch | 1600-1450 |
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the known vibrational frequencies of functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.20 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern would likely involve the loss of small molecules such as CO and cleavage of the succinimide ring and the aminophenyl group.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pathways.
Synthesis and Reactivity
The synthesis of this compound can be achieved through the condensation of o-phenylenediamine with succinic anhydride or succinic acid.
Illustrative Synthetic Workflow:
Sources
An In-Depth Technical Guide to 1-(2-Aminophenyl)pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrrolidine-2,5-dione, or succinimide, core is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] This guide focuses on a specific, yet highly versatile, derivative: 1-(2-Aminophenyl)pyrrolidine-2,5-dione. The strategic placement of a primary aromatic amine on the phenyl ring introduces a reactive handle for further molecular elaboration, making it a valuable building block in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its chemical identity, synthesis, spectral characterization, and potential applications, with a focus on the practical insights required for laboratory research and drug development.
Section 1: Core Chemical Identity
A foundational understanding of a compound begins with its fundamental identifiers and properties.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 1012-81-3 |
| IUPAC Name | This compound |
| Synonyms | N-(2-Aminophenyl)succinimide |
| Chemical Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Canonical SMILES | C1CC(=O)N(C1=O)C2=CC=CC=C2N |
| InChI Key | AKFYFUDAHYYAPB-UHFFFAOYSA-N |
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| logP | 0.8 |
| Topological Polar Surface Area | 69.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
Section 2: Synthesis and Mechanism
The synthesis of N-substituted succinimides is a well-established area of organic chemistry. The preparation of this compound typically follows a two-step sequence involving the formation of a succinamic acid intermediate followed by cyclodehydration.[2]
Synthetic Pathway
The most common and direct route involves the reaction of o-phenylenediamine with succinic anhydride.
Caption: General synthetic scheme for this compound.
Step 1: Acylation to Form the Succinamic Acid Intermediate
The initial step is a nucleophilic acyl substitution where one of the amino groups of o-phenylenediamine attacks a carbonyl carbon of succinic anhydride. The choice of the primary amine is critical here; its nucleophilicity drives the reaction. This reaction is typically carried out in a polar aprotic solvent at room temperature to moderate temperatures. The result is the ring-opening of the anhydride to form the corresponding succinamic acid.
Step 2: Cyclodehydration to the Succinimide
The succinamic acid intermediate is then cyclized to the final succinimide product. This is a dehydration reaction that can be achieved through several methods:
-
Thermal Cyclization: Heating the succinamic acid, often above its melting point or in a high-boiling solvent, can drive the intramolecular condensation.
-
Chemical Dehydration: The use of dehydrating agents such as acetic anhydride or thionyl chloride at elevated temperatures can facilitate the ring closure.[2]
Detailed Experimental Protocol (Adapted from General Procedures)
The following protocol is a representative procedure adapted from established methods for the synthesis of N-aryl succinimides.[3]
Materials:
-
o-Phenylenediamine
-
Succinic anhydride
-
Glacial acetic acid
-
Zinc dust (optional, as a mild catalyst)[3]
-
Ice
-
Water
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid.
-
To this solution, add succinic anhydride (1.1 equivalents) portion-wise with stirring.
-
The reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of the succinamic acid intermediate.
-
(Optional) Add zinc dust (catalytic amount) to the reaction mixture.[3]
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that can solubilize the reactants and also acts as a catalyst for both the initial acylation and the subsequent dehydration step.
-
Excess Succinic Anhydride: A slight excess of succinic anhydride is used to ensure the complete consumption of the more valuable o-phenylenediamine.
-
Heating/Reflux: The cyclodehydration step is endergonic and requires an energy input, which is provided by heating.
-
Ice Quench: Pouring the reaction mixture into ice water causes the product, which is less soluble in cold water, to precipitate out, facilitating its isolation.
Section 3: Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The four protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The four protons of the succinimide ring will likely appear as a singlet or a narrow multiplet around δ 2.8-3.0 ppm. The two protons of the primary amine will present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the succinimide ring (around δ 175-180 ppm). The aromatic carbons will resonate in the δ 115-150 ppm region, with the carbon bearing the amino group being the most shielded. The methylene carbons of the succinimide ring will appear around δ 28-30 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrational modes of the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 (two bands) |
| C=O Stretch (Imide) | 1700-1770 (asymmetric and symmetric) |
| C-N Stretch | 1180-1360 |
| Aromatic C-H Stretch | ~3000-3100 |
| Aromatic C=C Bending | 1450-1600 |
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight. The molecular ion peak (M⁺) would be observed at m/z 190. Fragmentation patterns would likely involve the loss of CO and cleavage of the succinimide ring.
Section 4: Reactivity and Potential Applications in Drug Discovery
The chemical nature of this compound, possessing both a reactive primary amine and a stable succinimide core, makes it a valuable intermediate in synthetic and medicinal chemistry.
Chemical Reactivity
The primary aromatic amine is the most reactive site for further functionalization. It can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions.
The succinimide ring is generally stable but can undergo ring-opening under strong basic or acidic conditions.[5]
Applications in Medicinal Chemistry
The succinimide scaffold is a well-known pharmacophore, particularly in the development of anticonvulsant drugs.[6][7] Derivatives of succinimide have been shown to possess a broad range of biological activities, including:
-
Anticonvulsant Activity: The succinimide ring is a core component of several anti-epileptic drugs.[8] N-aryl succinimides have shown promise in preclinical models of epilepsy.[6]
-
Anti-inflammatory and Analgesic Activity: Certain succinimide derivatives have demonstrated anti-inflammatory and pain-relieving properties.
-
Antimicrobial and Antitumor Activity: The succinimide moiety has been incorporated into molecules with demonstrated activity against various microbes and cancer cell lines.[9]
The 2-aminophenyl group in this compound provides a strategic point for the introduction of further diversity and the synthesis of more complex molecules with potentially enhanced biological activity. For instance, it can be used as a precursor for the synthesis of benzimidazole-containing succinimides, combining two biologically active pharmacophores.
Section 5: Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Section 6: Conclusion
This compound is a valuable and versatile chemical building block with significant potential in drug discovery and development. Its straightforward synthesis and the presence of a reactive amino group on the well-established succinimide scaffold provide a platform for the creation of diverse chemical libraries. Further investigation into the specific biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
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Wiley-VCH. (n.d.). Pyrrolidine-2,5-dione, 1-(4-fluorophenyl)-3-(2-thyenylmethylamino)-. SpectraBase. Retrieved from [Link]
- Krasovska, V., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molbank, 2023(1), M1571.
- Sokołowska, J., et al. (2022). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Organometallics, 41(15), 2036–2045.
- Giray, E. S. (2017). Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water.
- Mahale, K. A., et al. (2015). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 4(2), 216-220.
- Srivastava, V. K., et al. (1987). Some new N-substituted alpha-aryl/alkyl succinimides as possible anticonvulsants. Indian journal of physiology and pharmacology, 31(2), 157–160.
- Obniska, J., et al. (2012). Synthesis, anticonvulsant activity and 5-HT1A/5-HT7 receptors affinity of 1-[(4-arylpiperazin-1-yl)-propyl]-succinimides. Pharmacological reports : PR, 64(2), 347–357.
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- Zhong, W., et al. (2014). Pyrrolidine-2,5-dione. Acta crystallographica. Section E, Structure reports online, 70(Pt 1), o73.
- Singh, J., & Pathak, D. P. (2012). Synthesis of Some New 1,2,5- Substituted Benzimidazole Derivatives and Their Pharmacological Activity. Oriental Journal of Chemistry, 28(2), 771-777.
- Stoyanov, S., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 149.
- Tsvetkov, P., et al. (2022). Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. Molecular biology reports, 49(9), 8569–8581.
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- Kadela-Tomanek, M., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules (Basel, Switzerland), 25(23), 5764.
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Pharmacy 180. (n.d.). SAR of Succinimides - Anticonvulsants. Retrieved from [Link]
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- Jasiewicz, B., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules (Basel, Switzerland), 28(23), 7808.
- Tzani, A., et al. (2022). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Kamiński, K., et al. (2012). Synthesis, anticonvulsant activity and 5-HT1A/5-HT7 receptors affinity of 1-[(4-arylpiperazin-1-yl)-propyl]-succinimides. Pharmacological reports : PR, 64(2), 347–357.
- Tsvetkov, P., et al. (2022). Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. Molecular biology reports, 49(9), 8569–8581.
- Pourkaveh, A., et al. (2017). Design and Synthesis of New Benzimidazole and Pyrimidine Derivatives as α-glucosidase Inhibitor. Iranian journal of pharmaceutical research : IJPR, 16(1), 229–239.
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Technical Whitepaper: Structural Dynamics and Synthetic Utility of 1-(2-Aminophenyl)pyrrolidine-2,5-dione
[1]
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 1-(2-aminophenyl)pyrrolidine-2,5-dione (also known as N-(2-aminophenyl)succinimide).[1] As a bifunctional scaffold combining an electrophilic imide core with a nucleophilic ortho-aniline moiety, this molecule serves as a critical intermediate in the synthesis of fused heterocyclic systems, including pyrrolo[1,2-a]benzimidazoles.[1] This document details the molecular geometry, optimized synthetic protocols to avoid bis-alkylation, and spectroscopic fingerprints required for validation in drug development workflows.
Part 1: Molecular Architecture & Conformational Analysis[1]
Structural Overview
The molecule consists of a five-membered pyrrolidine-2,5-dione (succinimide) ring attached to a phenyl ring.[1] The defining structural feature is the amino group (-NH₂) positioned at the ortho (2-) position of the phenyl ring relative to the imide nitrogen.[1]
Key Structural Parameters:
-
Formula: C₁₀H₁₀N₂O₂[1]
-
Molecular Weight: 190.20 g/mol
-
Rotatable Bonds: 1 (The N–C_phenyl bond)
-
H-Bond Donors: 1 (Aniline -NH₂)[1]
-
H-Bond Acceptors: 2 (Succinimide Carbonyls)[1]
Conformational Dynamics (The "Ortho Effect")
Unlike para-substituted analogues, this compound cannot adopt a coplanar conformation due to steric repulsion between the succinimide carbonyl oxygens and the ortho-amino group.[1]
-
Torsional Twist: Crystallographic data from structurally similar ortho-substituted succinimides (e.g., N-(2-chlorophenyl)succinimide) indicates a dihedral angle of approximately 60°–70° between the phenyl and succinimide planes.[1] This twist minimizes steric clash but disrupts π-electron conjugation between the rings.[1]
-
Intramolecular Interaction: A weak intramolecular hydrogen bond is theoretically possible between the aniline proton and the proximal imide carbonyl oxygen, though the twisted conformation often favors intermolecular bonding in the crystal lattice.
Visualization of Structural Interactions
The following diagram illustrates the connectivity and the steric/electronic interactions defining the molecule's reactivity.
Figure 1: Structural connectivity and intramolecular forces dictating the non-planar geometry of the scaffold.[1][2]
Part 2: Synthetic Pathways & Process Optimization
The Challenge of Selectivity
Synthesizing this molecule requires reacting succinic anhydride with o-phenylenediamine (OPD).[1] The primary challenge is stoichiometric control .
-
Desired Path: Mono-acylation to form the anilic acid, followed by cyclization.[1]
-
Undesired Path: Double acylation (reacting both amines) or formation of benzimidazoles via condensation.[1]
Optimized Protocol: Two-Step Thermal Cyclization
This protocol avoids harsh dehydrating agents (like acetyl chloride) that might acetylate the free amine.[1]
Reagents:
-
Succinic Anhydride (1.0 eq)[1]
-
o-Phenylenediamine (1.0 eq)[1]
-
Solvent A: Dichloromethane (DCM) or THF (for Step 1)
-
Solvent B: Toluene or Xylene (for Step 2)[1]
-
Catalyst: Triethylamine (TEA) (0.1 eq - optional)[1]
Step-by-Step Methodology
| Step | Operation | Critical Technical Insight |
| 1. Ring Opening | Dissolve o-phenylenediamine in DCM at 0°C. Add succinic anhydride dropwise (dissolved in DCM) over 30 mins. Stir at RT for 4 hours. | Kinetic Control: Low temperature and slow addition favor mono-acylation over bis-acylation.[1] The product (anilic acid) usually precipitates. |
| 2. Isolation | Filter the precipitate (N-(2-aminophenyl)succinamic acid).[1] Wash with cold DCM.[1] | Purification: Do not proceed to heating without isolating the intermediate; unreacted anhydride promotes side reactions. |
| 3. Cyclodehydration | Suspend the intermediate in Toluene. Reflux (110°C) using a Dean-Stark trap to remove water azeotropically.[1] | Thermodynamic Drive: The formation of the 5-membered imide ring is thermodynamically favorable once water is removed.[1] |
| 4. Final Purification | Cool to RT. Evaporate solvent.[1] Recrystallize from Ethanol/Water (9:1).[1] | Polymorphism: Slow cooling yields defined prisms suitable for X-ray diffraction.[1] |
Synthetic Workflow Diagram
Figure 2: Two-step synthetic pathway prioritizing mono-substitution and thermal ring closure.
Part 3: Spectroscopic Characterization (The "Fingerprint")[1]
To validate the structure, researchers must confirm the integrity of the succinimide ring and the presence of the free primary amine.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Interpretation |
| 2.75 – 2.85 | Singlet (s) | 4H | Succinimide -CH₂-CH₂- | Diagnostic peak.[1] Symmetry indicates the imide ring is intact. |
| 4.80 – 5.20 | Broad Singlet (br s) | 2H | Aniline -NH₂ | Exchangeable with D₂O.[1] Position varies with concentration.[1] |
| 6.60 – 6.80 | Multiplet (m) | 2H | Ar-H (3,[1] 6) | Protons ortho and para to the amino group (shielded).[1] |
| 7.00 – 7.20 | Multiplet (m) | 2H | Ar-H (4,[1] 5) | Protons meta to the amino group. |
Infrared Spectroscopy (FT-IR)
Medium: KBr Pellet
-
3350 & 3450 cm⁻¹: Distinct doublet indicating the primary amine (-NH₂) stretching.[1]
-
1705 & 1775 cm⁻¹: Characteristic imide carbonyl (C=O) coupling.[1] The higher frequency band (asymmetric stretch) is typically weaker than the lower frequency band (symmetric stretch).
-
1620 cm⁻¹: N-H bending (scissoring) of the amine.
Mass Spectrometry (ESI-MS)[1]
-
Molecular Ion: [M+H]⁺ = 191.1 m/z.
-
Fragmentation: Loss of the succinimide ring often yields a characteristic fragment at m/z ~92 (aniline cation).
Part 4: Reactivity & Pharmacophore Potential[1]
The this compound scaffold is a "privileged structure" in medicinal chemistry due to its ability to undergo secondary cyclizations.[1]
Cyclization to Pyrrolo[1,2-a]benzimidazoles
Under acidic catalysis or high heat, the free amine can attack one of the succinimide carbonyls. This leads to a tricyclic system (pyrrolo[1,2-a]benzimidazole), a core found in various antineoplastic and antifungal agents.[1]
Drug Design Implications
-
Metabolic Stability: The succinimide ring is susceptible to hydrolytic ring-opening by esterases, potentially acting as a prodrug for the corresponding anilic acid.[1]
-
H-Bonding Profile: The ortho-amine serves as a specific anchor point for kinase inhibitors, often forming H-bonds with the hinge region of ATP-binding pockets.[1]
References
-
Synthesis of N-substituted Succinimides
-
Title: A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.[1][3][4][5]
-
Source: MDPI / Beilstein J. Org.[1] Chem.
- Relevance: Validates the reaction pathway of succinic anhydride with amines and subsequent ring-opening/closing dynamics.
-
-
Structural Analysis of Ortho-Substituted Succinimides
-
Reactivity of o-Phenylenediamine Derivatives
- Title: NaI-Mediated Electrochemical Cyclization-Desulfurization for the Synthesis of N-Substituted 2-Aminobenzimidazoles.
- Source: Journal of Organic Chemistry / PubMed.
-
Relevance: Highlights the high reactivity of the ortho-amine group in cyclization reactions, necessitating controlled synthesis conditions.[1]
-
Crystallographic Data for Hydroxy-Analogues
Spectroscopic Characterization of 1-(2-Aminophenyl)pyrrolidine-2,5-dione: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(2-Aminophenyl)pyrrolidine-2,5-dione, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are emphasized to ensure scientific integrity and practical utility.
Introduction
This compound, also known as N-(2-aminophenyl)succinimide, possesses a unique molecular architecture combining an aromatic amine with a cyclic imide. This structure imparts specific chemical properties that are crucial for its potential applications. Accurate and thorough spectroscopic characterization is the cornerstone of its chemical identity, providing unequivocal evidence of its structure and purity. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount for the interpretation of its spectroscopic data. The key structural features include the aminophenyl group and the pyrrolidine-2,5-dione (succinimide) ring.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the nuclei.
Experimental Protocol: NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons to avoid rapid exchange.
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
A standard one-pulse experiment is performed.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., using the DEPT pulse sequence) is typically employed to simplify the spectrum and enhance signal-to-noise.
-
A wider spectral width (e.g., 0-220 ppm) is used.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are often necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[1]
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: General workflow for NMR data acquisition and analysis.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methylene protons of the succinimide ring. The predicted chemical shifts are influenced by the electronic effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| Aromatic Protons (H-3', H-4', H-5', H-6') | 6.7 - 7.3 | Multiplet | 4H | The aromatic protons will appear in the typical downfield region. The electron-donating amino group will cause shielding, shifting them slightly upfield compared to benzene (7.26 ppm).[2] |
| Amine Protons (-NH₂) | ~3.5 - 5.0 | Broad Singlet | 2H | The chemical shift of amine protons is variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.[3] |
| Methylene Protons (-CH₂CH₂-) | ~2.8 | Singlet | 4H | The two methylene groups of the succinimide ring are chemically equivalent and are expected to appear as a singlet. The adjacent carbonyl groups cause deshielding. For comparison, the methylene protons in succinimide appear around 2.77 ppm.[4] |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| Carbonyl Carbons (C=O) | ~177 | The carbonyl carbons of the imide group are highly deshielded and appear far downfield. In succinimide, these carbons resonate at approximately 177 ppm.[5] |
| Aromatic Carbon (C-1') | ~128 | This quaternary carbon is attached to the nitrogen of the succinimide ring. |
| Aromatic Carbon (C-2') | ~145 | This carbon is directly attached to the electron-donating amino group, leading to a downfield shift compared to other aromatic carbons. In aniline, the C-NH₂ carbon appears around 146 ppm.[6] |
| Aromatic Carbons (C-3', C-4', C-5', C-6') | 115 - 130 | The chemical shifts of these carbons are influenced by the amino group and the succinimide substituent. The ortho and para carbons to the amino group will be shielded (shifted upfield) due to resonance effects.[7] |
| Methylene Carbons (-CH₂CH₂-) | ~30 | The methylene carbons of the succinimide ring are in a similar environment to those in succinimide itself, which appear around 29 ppm. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
Objective: To obtain the FT-IR spectrum of solid this compound.
Methodology:
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the finely ground compound (1-2 mg) is intimately mixed with anhydrous potassium bromide (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet.[8] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.[9]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Caption: General workflow for FT-IR data acquisition and analysis.
IR Spectral Analysis
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Assignment |
| N-H Stretching (Amine) | 3300 - 3500 | Medium | The primary amine will show two bands in this region corresponding to symmetric and asymmetric stretching. The spectrum of aniline shows two N-H stretches at 3442 and 3360 cm⁻¹.[10] |
| C-H Stretching (Aromatic) | 3000 - 3100 | Medium to Weak | These bands are characteristic of C-H bonds on an aromatic ring. |
| C-H Stretching (Aliphatic) | 2850 - 2960 | Medium | These absorptions arise from the methylene groups in the succinimide ring. |
| C=O Stretching (Imide) | ~1700 and ~1770 | Strong | Cyclic imides typically show two strong carbonyl absorption bands due to symmetric and asymmetric stretching. |
| C=C Stretching (Aromatic) | 1450 - 1600 | Medium to Strong | These bands are characteristic of the aromatic ring. |
| N-H Bending (Amine) | 1580 - 1650 | Medium | This bending vibration is characteristic of primary amines. Aniline shows an N-H bend at 1619 cm⁻¹.[10] |
| C-N Stretching (Aromatic Amine) | 1250 - 1335 | Strong | The C-N stretch in aromatic amines appears at a higher frequency than in aliphatic amines.[10] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.
Experimental Protocol: Mass Spectrometry
Objective: To obtain the mass spectrum of this compound.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. For less volatile or thermally labile compounds, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used.[11]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: General workflow for Mass Spectrometry analysis.
Mass Spectral Analysis
The mass spectrum of this compound (Molecular Weight: 190.20 g/mol ) is expected to show a molecular ion peak ([M]⁺) and several fragment ions.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 190 | [C₁₀H₁₀N₂O₂]⁺ | Molecular Ion |
| 120 | [C₆H₄NH₂-N]⁺ | Cleavage of the N-N bond of the succinimide ring. |
| 92 | [C₆H₄NH₂]⁺ | Loss of the succinimide radical. The aniline radical cation is a stable fragment. |
| 77 | [C₆H₅]⁺ | Loss of the amino group from the aniline fragment. |
digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];"M" [label="[M]⁺\nm/z = 190"]; "F1" [label="[M - C₂H₂O₂]⁺\nm/z = 120"]; "F2" [label="[C₆H₄NH₂]⁺\nm/z = 92"]; "F3" [label="[C₆H₅]⁺\nm/z = 77"];
"M" -> "F1" [label="- C₂H₂O₂"]; "M" -> "F2" [label="- C₄H₄NO₂•"]; "F2" -> "F3" [label="- NH₂•"]; }
Caption: Proposed fragmentation pathway for this compound.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical principles with data from related compounds, we have predicted and rationalized the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The detailed experimental protocols and workflow diagrams offer practical guidance for researchers in acquiring and interpreting this crucial analytical data. This foundational spectroscopic information is essential for the quality control, further study, and application of this promising molecule in various scientific fields.
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PubChem. Succinimide. National Center for Biotechnology Information. [Link][12]
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Schubert, M., et al. (2017). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Analytical Chemistry, 89(22), 12297–12304. [Link][11]
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NIST. Succinimide. National Institute of Standards and Technology. [Link][13][14]
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Gowda, B. T., et al. (2002). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A, 57(11), 969-975. [Link][15]
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NIST. Aniline. National Institute of Standards and Technology. [Link][16]
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Yeo, B. S., et al. (2004). The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d₆. ResearchGate. [Link][6]
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Kumar, K. (n.d.). 13C NMR spectroscopy. Department of Chemistry, B.H.U. [Link][1]
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NIST. Aniline IR Spectrum. National Institute of Standards and Technology. [Link][17]
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University of Colorado Boulder. IR Spectroscopy of Solids. [Link][9]
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Zinsser, A. P., et al. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. ACS Symposium Series, 1237, 133–150. [Link][18]
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Hansen, P. E., & Spanget-Larsen, J. (1998). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society, 120(35), 9063–9069. [Link][23]
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Chemistry Stack Exchange. 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. [Link][7]
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Kumar, P., & Singh, N. B. (2012). Mass resolved IR spectroscopy of aniline–water aggregates. Physical Chemistry Chemical Physics, 14(3), 908-911. [Link][29]
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Unlocking the Therapeutic Potential of 1-(2-Aminophenyl)pyrrolidine-2,5-dione: A Technical Guide to Target Identification and Validation
Abstract
The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive framework for the investigation of a specific analog, 1-(2-Aminophenyl)pyrrolidine-2,5-dione , a molecule of significant therapeutic interest. While direct studies on this compound are nascent, this document synthesizes the extensive research on its structural congeners to postulate and prioritize potential therapeutic targets. We present a logical, multi-pronged experimental strategy designed for researchers, scientists, and drug development professionals to systematically elucidate the compound's mechanism of action and validate its therapeutic potential across key disease areas: inflammation, oncology, and neurological disorders. This guide is structured to provide not just protocols, but the scientific rationale behind each experimental choice, ensuring a self-validating and robust approach to drug discovery.
Introduction: The Rationale for Investigating this compound
The pyrrolidine-2,5-dione ring system is a recurring motif in molecules exhibiting potent pharmacological effects, including anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] The introduction of an aminophenyl substituent is a common strategy in drug design to modulate physiochemical properties and enhance target engagement. This guide focuses on the untapped potential of this compound, leveraging the established bioactivities of its structural relatives to inform a targeted investigation.
The core hypothesis is that the unique combination of the pyrrolidine-2,5-dione core and the 2-aminophenyl group will confer novel or enhanced activity towards specific biological targets implicated in major diseases. This document outlines a systematic approach to de-orphanize this compound, moving from broad phenotypic screening to specific target identification and validation.
Prioritized Therapeutic Areas and Potential Molecular Targets
Based on a thorough review of structurally related compounds, we have identified three primary therapeutic areas for investigation, each with a set of high-priority molecular targets.
Anti-Inflammatory Potential: Targeting the Eicosanoid Pathway
Rationale: Numerous pyrrolidine-2,5-dione derivatives have demonstrated potent anti-inflammatory effects through the inhibition of key enzymes in the arachidonic acid cascade.[2][5][6] The aminophenyl moiety can also contribute to anti-inflammatory activity.
Primary Targets:
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are central to the production of prostaglandins, key mediators of inflammation and pain. Selective COX-2 inhibition is a desirable therapeutic profile to minimize gastrointestinal side effects.[2][5]
-
5-Lipoxygenase (5-LOX): This enzyme catalyzes the production of leukotrienes, which are potent inflammatory mediators involved in asthma and other inflammatory diseases.[2][5]
Anticancer Activity: Exploring Cell Proliferation and Survival Pathways
Rationale: The pyrrolidine-2,5-dione scaffold is present in several anticancer agents.[1][4][7] Derivatives have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[4][7] The aminophenyl group is also a feature of some kinase inhibitors used in oncology.[8]
Primary Targets:
-
B-cell lymphoma 2 (Bcl-2) family proteins: These proteins are key regulators of apoptosis. Inhibition of anti-apoptotic Bcl-2 proteins is a validated strategy in cancer therapy.[7]
-
Tubulin: As a critical component of the cytoskeleton, tubulin is a well-established target for anticancer drugs that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]
-
Protein Kinases: Specific kinases that are often dysregulated in cancer, such as receptor tyrosine kinases (RTKs), are potential targets.[8]
Neurological Applications: Modulation of Ion Channels
Rationale: Several pyrrolidine-2,5-dione derivatives have shown promise as anticonvulsant agents, suggesting an interaction with neuronal excitability pathways.[1][3] The primary mechanism often involves the modulation of voltage-gated ion channels.[1]
Primary Targets:
-
Voltage-Gated Sodium Channels (VGSCs): These channels are crucial for the initiation and propagation of action potentials. Their blockade can reduce neuronal hyperexcitability.[1]
-
Voltage-Gated Calcium Channels (VGCCs): These channels play a role in neurotransmitter release and neuronal signaling. Their modulation can impact seizure activity.[1]
Experimental Workflow for Target Validation
The following section details a phased experimental approach to systematically investigate the therapeutic potential of this compound.
Phase 1: Initial Screening and Phenotypic Assays
This initial phase aims to confirm the predicted biological activities in relevant cellular models.
Workflow Diagram:
Caption: Phase 1 Experimental Workflow.
Detailed Protocols:
-
Protocol 1: Synthesis of this compound: The synthesis can be achieved via the condensation of o-phenylenediamine with succinic anhydride.[10] Purity and structural confirmation should be performed using NMR, mass spectrometry, and HPLC.
-
Protocol 2: Cell Viability Assays:
-
Seed various cell lines (e.g., RAW 264.7 for inflammation, MCF-7 and HT-29 for cancer, SH-SY5Y for neurotoxicity) in 96-well plates.
-
Treat cells with a concentration range of this compound for 24-72 hours.
-
Assess cell viability using a standard MTT or CellTiter-Glo® assay.
-
Calculate the IC50 value to determine the cytotoxic concentration.
-
-
Protocol 3: In Vitro Anti-inflammatory Assay:
-
Culture RAW 264.7 macrophages.
-
Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Measure nitric oxide (NO) production in the supernatant using the Griess reagent.
-
Quantify pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.
-
Phase 2: Target-Based Enzymatic and Binding Assays
Based on the results from Phase 1, this phase focuses on direct interaction with the prioritized molecular targets.
Workflow Diagram:
Caption: Phase 2 Experimental Workflow.
Detailed Protocols:
-
Protocol 4: COX-1/COX-2 Inhibition Assay:
-
Utilize a commercial COX inhibitor screening kit.
-
Incubate recombinant human COX-1 or COX-2 with arachidonic acid as the substrate in the presence of the test compound.
-
Measure the production of prostaglandin H2 using a colorimetric or fluorometric probe.
-
Calculate IC50 values for both enzymes to determine potency and selectivity.
-
-
Protocol 5: Tubulin Polymerization Assay:
-
Use a commercially available tubulin polymerization assay kit.
-
Incubate purified tubulin with the test compound in a polymerization buffer.
-
Monitor the increase in light scattering or fluorescence over time at 37°C.
-
Compare the polymerization kinetics to a known inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel).
-
-
Protocol 6: Patch-Clamp Electrophysiology:
-
Culture cells stably expressing the target voltage-gated sodium or calcium channel subtype.
-
Perform whole-cell patch-clamp recordings.
-
Apply voltage protocols to elicit channel currents.
-
Perfuse the cells with various concentrations of the test compound and measure the effect on current amplitude and kinetics.
-
Phase 3: Mechanistic and In Vivo Studies
This final phase aims to elucidate the downstream cellular effects and assess in vivo efficacy.
Workflow Diagram:
Caption: Phase 3 Experimental Workflow.
Detailed Protocols:
-
Protocol 7: Western Blot for Apoptosis Markers:
-
Treat cancer cells with the test compound at its IC50 concentration for various time points.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against cleaved PARP, cleaved caspase-3, and Bcl-2.
-
Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.
-
-
Protocol 8: In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema):
-
Administer the test compound or vehicle to rodents via oral or intraperitoneal route.
-
After a set pre-treatment time, inject carrageenan into the sub-plantar region of the hind paw.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage inhibition of edema.
-
Data Presentation and Interpretation
All quantitative data should be presented in clearly structured tables for easy comparison of IC50 values, percentage inhibition, and other relevant metrics.
Table 1: Summary of In Vitro Activity of this compound
| Assay | Cell Line / Enzyme | Endpoint | Result (e.g., IC50 in µM) |
| Cell Viability | MCF-7 | IC50 | |
| Cell Viability | HT-29 | IC50 | |
| COX-1 Inhibition | Recombinant hCOX-1 | IC50 | |
| COX-2 Inhibition | Recombinant hCOX-2 | IC50 | |
| 5-LOX Inhibition | Recombinant 5-LOX | IC50 | |
| Tubulin Polymerization | Purified Tubulin | EC50 |
Conclusion
This technical guide provides a comprehensive and scientifically grounded roadmap for the systematic investigation of this compound. By leveraging the known pharmacology of the pyrrolidine-2,5-dione scaffold, we have proposed a series of high-priority therapeutic targets and a detailed experimental plan for their validation. The successful execution of this research plan will not only elucidate the mechanism of action of this novel compound but also pave the way for its potential development as a therapeutic agent for inflammatory diseases, cancer, or neurological disorders.
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The Multifaceted Mechanisms of Pyrrolidine-2,5-dione Analogs: A Technical Guide for Drug Discovery
Abstract
The pyrrolidine-2,5-dione scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse class of analogs with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of these compounds, with a focus on their anti-inflammatory, anticancer, and anticonvulsant properties. We will delve into the specific molecular targets and signaling pathways modulated by these analogs, supported by quantitative data and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration and application of this versatile chemical scaffold.
Introduction: The Therapeutic Potential of a Privileged Scaffold
The pyrrolidine-2,5-dione core, also known as the succinimide ring, is a five-membered heterocyclic motif that has been successfully incorporated into a multitude of clinically approved drugs and investigational agents.[1] Its inherent structural features, including its ability to participate in hydrogen bonding and its stereochemical versatility, make it an ideal backbone for the design of potent and selective modulators of various biological targets. This guide will dissect the intricate mechanisms through which these analogs exert their therapeutic effects, providing a foundation for the rational design of next-generation therapeutics.
Anti-inflammatory Mechanisms: Targeting the Pillars of Inflammation
Pyrrolidine-2,5-dione analogs have demonstrated significant anti-inflammatory activity through the modulation of key enzymatic pathways involved in the inflammatory cascade. The primary targets include cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX).[2]
Inhibition of Cyclooxygenase (COX) Enzymes
A prominent mechanism of anti-inflammatory action for many pyrrolidine-2,5-dione derivatives is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[2] Notably, many analogs exhibit preferential inhibition of COX-2, the inducible isoform overexpressed at sites of inflammation, which is a desirable characteristic for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[3][4]
The selective inhibition of COX-2 is attributed to the specific interactions of the pyrrolidine-2,5-dione scaffold and its substituents with the active site of the enzyme.[4]
Table 1: COX Inhibitory Activity of Representative Pyrrolidine-2,5-dione Analogs
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| PRLD3 | COX-2 | 49.31% inhibition at 1 µM | - | [3] |
| PRLD4 | COX-2 | ~0.8 | - | [3] |
| PRLD5 | COX-2 | ~0.8 | - | [3] |
| PRLD6 | COX-2 | 0.006 | ≥ 168 | [3] |
| PRLD7 | COX-2 | 0.1 | > 1000 | [3] |
| Compound 13e | COX-2 | 0.98 | 31.5 | [4] |
| Compound 6 | COX-2 | 11.96 | - | [2] |
| Compound 5f | COX-2 | 13.54 | - | [2] |
| Compound 7 | COX-2 | 13.93 | - | [2] |
Dual Inhibition of COX and 5-Lipoxygenase (5-LOX)
Some pyrrolidine-2,5-dione analogs exhibit a dual inhibitory effect on both COX and 5-LOX pathways.[2] The 5-LOX enzyme is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators. By simultaneously blocking the production of both prostaglandins and leukotrienes, these dual inhibitors offer a broader spectrum of anti-inflammatory activity.
Table 2: Dual COX/5-LOX Inhibitory Activity
| Compound | Target | IC50 (µg/ml) | Reference |
| Analog 1 | COX-2 | 21.30 | [2] |
| 5-LOX | 14.42 | [2] | |
| Analog 2 | COX-2 | 32.39 | [2] |
| 5-LOX | 16.40 | [2] |
Signaling Pathway Modulation
The anti-inflammatory effects of pyrrolidine-2,5-dione analogs are orchestrated through the inhibition of prostaglandin and leukotriene synthesis, which in turn attenuates downstream inflammatory signaling.
Anticancer Mechanisms: A Multi-pronged Attack on Cancer Cells
Pyrrolidine-2,5-dione analogs have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.
Dual Inhibition of Histone Deacetylase 2 (HDAC2) and Prohibitin 2 (PHB2)
A key anticancer mechanism for certain spirooxindole pyrrolidine derivatives involves the dual inhibition of HDAC2 and PHB2. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their aberrant activity is often associated with cancer. PHB2 is involved in transcriptional regulation and cell cycle progression. The simultaneous inhibition of both enzymes by these analogs leads to the induction of apoptotic cell death in cancer cells.
Table 3: Anticancer Activity of Pyrrolidine-2,5-dione Analogs
| Compound ID | Cancer Cell Line | EC50 (µM) | Target | Reference |
| Spirooxindole Analog | A549, Jurkat | - | HDAC2, PHB2 | [5] |
| Pyrazoline Hybrid (S2) | MCF7 | 0.78 | Bcl-2 | [6] |
| HT29 | 0.92 | Bcl-2 | [6] | |
| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1, IGR39 | 2.5 - 20.2 | - | [7][8] |
| N-linked 2-acetylpyrrole derivative (20) | RPMI-8226 | 2.89 | HDAC1 | [9] |
Modulation of Apoptotic and Survival Pathways
Several pyrrolidine-2,5-dione analogs exert their anticancer effects by modulating key signaling pathways that control cell survival and apoptosis.
-
Downregulation of Bcl-2: Some derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death.[6]
-
Modulation of AKT/mTOR and Nrf2/HO-1 Signaling: These analogs can also influence the AKT/mTOR pathway, which is a central regulator of cell growth and proliferation, and the Nrf2/HO-1 pathway, which is involved in the cellular stress response.[10][11][12][13][14]
Anticonvulsant Mechanisms: Quieting the Storm in the Brain
The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore for anticonvulsant activity, with ethosuximide being a notable example. The primary mechanism of action for many of these analogs is the blockade of voltage-gated sodium channels in the central nervous system.[15] By inhibiting the influx of sodium ions, these compounds reduce neuronal excitability and suppress the propagation of seizure activity.
Experimental Protocols
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to determine the inhibitory potential of pyrrolidine-2,5-dione analogs against human recombinant COX-2.[16][17][18][19][20]
Materials:
-
Human Recombinant COX-2
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic Acid (Substrate)
-
Test Compounds (dissolved in appropriate solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer and the COX Probe.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (known COX-2 inhibitor) and a vehicle control.
-
Add the human recombinant COX-2 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically at an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/590 nm) for a set duration.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vitro HDAC2 Activity Assay (Fluorogenic)
This protocol describes a fluorogenic assay to measure the inhibitory activity of pyrrolidine-2,5-dione analogs against HDAC2.[21][22][23][24][25][26]
Materials:
-
Recombinant Human HDAC2
-
HDAC Assay Buffer
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer Reagent
-
Test Compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Add HDAC Assay Buffer, the test compound at various concentrations, and the fluorogenic HDAC substrate to the wells of a 96-well plate.
-
Initiate the reaction by adding recombinant HDAC2 to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the enzymatic reaction by adding the Developer Reagent. This reagent also contains a protease that cleaves the deacetylated substrate to release a fluorescent product.
-
Incubate at room temperature for a further 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
Whole-Cell Patch-Clamp Recording for Sodium Channel Blockade
This protocol provides a general outline for assessing the inhibitory effect of pyrrolidine-2,5-dione analogs on voltage-gated sodium channels using the whole-cell patch-clamp technique.[27][28][29][30][31][32]
Materials:
-
Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells)
-
External and internal patch-clamp solutions
-
Patch pipettes (borosilicate glass)
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Test Compounds
Procedure:
-
Culture the cells on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate a patch pipette with a resistance of 3-5 MΩ and fill it with the internal solution.
-
Under visual guidance, approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply a series of voltage steps to elicit sodium currents and record the baseline currents.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the sodium currents in the presence of the compound.
-
Analyze the data to determine the percentage of block at each concentration and calculate the IC50 value.
Conclusion and Future Perspectives
The pyrrolidine-2,5-dione scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. The diverse mechanisms of action, spanning anti-inflammatory, anticancer, and anticonvulsant activities, underscore the rich chemical space that can be explored around this core structure. Future research efforts should focus on the design of highly selective analogs to minimize off-target effects and enhance therapeutic efficacy. A deeper understanding of the structure-activity relationships governing the interactions of these compounds with their respective targets will be crucial for the rational design of next-generation drugs with improved pharmacological profiles. The continued exploration of this privileged scaffold holds immense promise for addressing a wide range of unmet medical needs.
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Detailed schematic diagram of Nrf2-related signaling pathway.... - ResearchGate. (n.d.). ResearchGate. [Link]
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Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition and In Vivo Anti-inflammatory Studies | Request PDF. (n.d.). ResearchGate. [Link]
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Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (n.d.). ResearchGate. [Link]
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Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. (2022). Molecules. [Link]
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The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease. (2024). Journal of Inflammation Research. [Link]
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(PDF) Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). ResearchGate. [Link]
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Patch clamp techniques for single channel and whole-cell recording. (n.d.). The University of Texas at Dallas. [Link]
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Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). (n.d.). MDPI. [Link]
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Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. (2022). ScienceOpen. [Link]
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Mechanism diagram of the Nrf2/HO-1 signaling pathway transmission and... - ResearchGate. (n.d.). ResearchGate. [Link]
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A comprehensive map of the mTOR signaling network - PMC. (2010). Molecular Systems Biology. [Link]
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Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress. (n.d.). Journal of Medicinal Chemistry. [Link]
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Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience. [Link]
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Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). Diva-portal.org. [Link]
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Diagram of the AKT/mTOR Signalling Pathway. - ResearchGate. (n.d.). ResearchGate. [Link]
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Whole-Cell Patch-Clamp Recordings 2. (n.d.). ResearchGate. [Link]
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HDAC2 Assay Kit. (n.d.). EpiGentek. [Link]
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Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease. (n.d.). Frontiers in Aging Neuroscience. [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). MDPI. [Link]
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Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. (2020). European Journal of Medicinal Chemistry. [Link]
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Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
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IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. [Link]
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Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. (n.d.). Archiv der Pharmazie. [Link]
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PI3K/mTOR/AKT Signaling Pathway. (n.d.). Moodle@Units. [Link]
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Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. (n.d.). ACS Omega. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1-(2-Aminophenyl)pyrrolidine-2,5-dione
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 1-(2-aminophenyl)pyrrolidine-2,5-dione, a valuable heterocyclic scaffold in medicinal chemistry and materials science. Starting from commercially available anthranilic acid and succinic anhydride, the synthesis proceeds through a stable amic acid intermediate, which is subsequently cyclized to the target succinimide derivative. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a robust, step-by-step experimental procedure, characterization data, and expert commentary on process optimization and troubleshooting.
Introduction and Scientific Context
The pyrrolidine-2,5-dione (succinimide) moiety is a privileged structure found in a wide array of pharmacologically active compounds, exhibiting activities such as anti-inflammatory, anti-convulsant, and anti-cancer effects.[1][2] The strategic installation of an aminophenyl group at the N1 position introduces a versatile functional handle for further chemical elaboration, making this compound a highly sought-after building block for library synthesis and lead optimization in drug discovery programs.
The synthesis strategy outlined herein is predicated on fundamental and reliable organic reactions: the nucleophilic acyl substitution of an amine onto an anhydride, followed by a dehydration-mediated cyclization to form the stable imide ring. This approach is not only efficient but also leverages cost-effective and readily available starting materials, making it amenable to both small-scale research and larger-scale production.
Reaction Mechanism and Rationale
The synthesis of this compound from anthranilic acid is a two-stage process. Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
Stage 1: Nucleophilic Acylation to form N-(2-carboxyphenyl)succinamic acid
The first stage involves the reaction of anthranilic acid with succinic anhydride. The primary amino group (-NH₂) of anthranilic acid is a potent nucleophile, significantly more so than the carboxylate anion under neutral or slightly acidic conditions. This amino group initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of the succinic anhydride ring. This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate which rapidly collapses to yield the stable amic acid, N-(2-carboxyphenyl)succinamic acid. This reaction is typically high-yielding and can be performed under mild conditions.[3]
Stage 2: Intramolecular Cyclization and Dehydration
The second stage is the conversion of the intermediate amic acid to the final succinimide product. This is an intramolecular condensation reaction that requires the removal of a molecule of water. The reaction is driven by the formation of the thermodynamically stable five-membered imide ring. This cyclodehydration can be achieved either through thermal means at high temperatures or, more commonly and efficiently, by using a chemical dehydrating agent such as acetic anhydride.[3] Acetic anhydride serves the dual purpose of acting as the dehydrating agent and often as the solvent for the reaction.
Caption: Overall two-stage reaction mechanism.
Detailed Experimental Protocol
3.1. Materials and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| Anthranilic Acid | ≥99% | Sigma-Aldrich | |
| Succinic Anhydride | ≥99% | Sigma-Aldrich | |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | |
| Acetic Anhydride | ≥99% | Acros Organics | |
| Ethanol | 200 Proof, ACS Grade | VWR | For recrystallization |
| Hydrochloric Acid | 1 M solution | For work-up | |
| Sodium Bicarbonate | Saturated solution | For neutralization | |
| Anhydrous Sodium Sulfate | For drying | ||
| Round-bottom flasks | 100 mL and 250 mL | ||
| Magnetic stirrer with hotplate | |||
| Reflux condenser | |||
| Büchner funnel and filter flask | |||
| pH paper | |||
| Rotary evaporator | |||
| Melting point apparatus |
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Acetic anhydride is corrosive and a lachrymator.
3.2. Step-by-Step Procedure
Part A: Synthesis of N-(2-carboxyphenyl)succinamic acid (Intermediate)
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (13.7 g, 0.1 mol).
-
Add 100 mL of anhydrous toluene to the flask to suspend the solid.
-
While stirring, add succinic anhydride (10.0 g, 0.1 mol) to the suspension in one portion. The reaction is often initiated by gentle heating or can proceed at room temperature over a longer period.[4]
-
Stir the resulting mixture vigorously at room temperature for 2 hours. The solid reagents will gradually be replaced by a new, fine white precipitate of the amic acid product.
-
After 2 hours, collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold toluene (2 x 30 mL) to remove any unreacted starting materials.
-
Dry the white solid product under vacuum. The product is typically of sufficient purity for the next step.
-
Expected Yield: 21-22 g (88-93%).
-
Characterization (Optional): Melting point determination. The product can be further purified by recrystallization from a water/ethanol mixture if desired.
-
Part B: Synthesis of this compound (Final Product)
-
Place the dried N-(2-carboxyphenyl)succinamic acid (20.0 g, 0.084 mol) into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add acetic anhydride (40 mL, 0.42 mol) to the flask. The acetic anhydride acts as both the solvent and the dehydrating agent.[3]
-
Heat the mixture with stirring in an oil bath set to 100-110 °C for 1.5 hours. The solid should dissolve as the reaction proceeds.
-
After heating, allow the reaction mixture to cool to room temperature, and then cool it further in an ice bath for 30 minutes to promote crystallization of the product.
-
Pour the cooled mixture slowly and carefully into 200 mL of ice-cold water with vigorous stirring to quench the excess acetic anhydride.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with cold water until the filtrate is neutral (check with pH paper) to remove acetic acid.
-
Purification: Recrystallize the crude solid from ethanol to obtain the pure this compound as fine, off-white to pale yellow crystals.
-
Dry the purified product in a vacuum oven at 50 °C.
3.3. Product Characterization
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow crystalline solid |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol [5] |
| Yield (Purified) | 75-85% |
| Melting Point | Literature values vary; determine experimentally |
| ¹H NMR | Expect signals for the aromatic protons, the succinimide CH₂ protons (a singlet), and the amine NH₂ protons. |
| FT-IR (cm⁻¹) | Expect characteristic peaks for N-H stretch (amine), C=O stretch (imide, asymmetric and symmetric), and aromatic C-H stretch. |
Process Workflow and Senior Scientist Insights
The entire process can be visualized as a sequential workflow, emphasizing key decision and action points for the researcher.
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Application Notes and Protocols for the N-arylation of Pyrrolidine-2,5-dione
Introduction: The Significance of N-Aryl Succinimides
N-aryl succinimides are a class of compounds with significant importance in medicinal chemistry and materials science.[1][2] Their rigid structure and ability to participate in various chemical transformations make them valuable building blocks for the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][2] The development of efficient and versatile methods for the synthesis of N-aryl succinimides is, therefore, a topic of considerable interest to researchers in both academic and industrial settings. This document provides a detailed overview of the primary experimental protocols for the N-arylation of pyrrolidine-2,5-dione (succinimide), with a focus on the underlying chemical principles and practical considerations for successful implementation.
Core Methodologies for N-Arylation
The formation of a carbon-nitrogen bond between an aromatic ring and the nitrogen atom of succinimide can be achieved through several powerful cross-coupling reactions. The choice of method often depends on the specific substrates, desired functional group tolerance, and available laboratory resources. This guide will focus on three of the most widely employed and effective methods:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its broad scope and high efficiency.[3][4]
-
Ullmann Condensation: A classic copper-catalyzed reaction that, despite often requiring harsher conditions, remains a relevant and powerful tool, especially with modern advancements in catalyst systems.[1][5]
-
Chan-Lam Coupling: A copper-catalyzed cross-coupling reaction that utilizes arylboronic acids as the aryl source and can often be performed under milder conditions than the traditional Ullmann reaction.[6][7]
Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl compounds by providing a highly versatile and efficient method for C-N bond formation.[3][4] The reaction typically involves the coupling of an aryl halide or triflate with an amine or, in this case, an imide, in the presence of a palladium catalyst and a suitable ligand.[3][4]
Mechanistic Rationale and Key Components
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps: oxidative addition, ligand exchange, and reductive elimination.[4] The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[4][8] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are often employed to promote the desired reactivity and prevent catalyst decomposition.[4][9]
The selection of the base is also crucial. A strong, non-nucleophilic base is required to deprotonate the succinimide, forming the corresponding nucleophile that can then participate in the catalytic cycle. Common bases include sodium or potassium tert-butoxide and potassium phosphate.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation
Materials:
-
Pyrrolidine-2,5-dione (Succinimide)
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd(crotyl)Cl]₂
-
Base (e.g., K₃PO₄, KOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), pyrrolidine-2,5-dione (1.2 mmol), and the base (2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) in a small amount of the anhydrous solvent. This pre-formation of the active catalyst can improve reaction efficiency.
-
Reaction Initiation: Add the catalyst mixture to the Schlenk flask containing the reactants.
-
Solvent Addition: Add the anhydrous solvent (5 mL) to the reaction mixture.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classic method for the formation of C-N bonds, predating the more modern palladium-catalyzed approaches.[1][5] While traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, modern protocols have been developed that utilize catalytic amounts of copper and various ligands to facilitate the reaction under milder conditions.[1]
Mechanistic Insights and Reaction Parameters
The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[1] The reaction typically involves the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst and a base.[1] The choice of copper source (e.g., CuI, Cu₂O, or copper nanoparticles), ligand (often diamines or phenanthrolines), and base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact the reaction's efficiency and substrate scope.[1]
Proposed Catalytic Cycle of Ullmann N-Arylation
Caption: Proposed catalytic cycle for the Ullmann N-arylation.
Detailed Experimental Protocol: Ullmann N-Arylation
Materials:
-
Pyrrolidine-2,5-dione (Succinimide)
-
Aryl iodide or bromide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling point solvent (e.g., DMF, DMSO, NMP)
-
Reaction vessel suitable for high temperatures
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), pyrrolidine-2,5-dione (1.5 mmol), copper(I) iodide (0.1 mmol), the ligand (0.2 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the high-boiling point solvent (5 mL).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-160 °C) with efficient stirring. The reaction is often carried out under an inert atmosphere, although some modern protocols are air-tolerant.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Chan-Lam Coupling: A Milder Copper-Catalyzed Approach
The Chan-Lam coupling presents a milder alternative to the traditional Ullmann condensation, utilizing arylboronic acids as the arylating agent.[6][7] A key advantage of this method is that it can often be performed at room temperature and open to the air, making it an attractive option for its operational simplicity.[6][7]
Mechanistic Considerations and Reaction Components
The Chan-Lam coupling is believed to proceed through a Cu(II) active species.[6] The reaction involves the formation of a copper-amido complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the N-aryl product.[6] A variety of copper(II) salts can be used as catalysts, with copper(II) acetate (Cu(OAc)₂) being the most common.[2][6] The presence of a base, such as triethylamine or pyridine, is often beneficial.[6]
Experimental Workflow for N-Arylation Protocols
Caption: General experimental workflow for N-arylation reactions.
Detailed Experimental Protocol: Chan-Lam N-Arylation
Materials:
-
Pyrrolidine-2,5-dione (Succinimide)
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., triethylamine, pyridine)
-
Solvent (e.g., dichloromethane, methanol)
-
Reaction flask
Procedure:
-
Reaction Setup: In a reaction flask, dissolve the arylboronic acid (1.5 mmol) and pyrrolidine-2,5-dione (1.0 mmol) in the chosen solvent (10 mL).
-
Catalyst and Base Addition: Add copper(II) acetate (1.0-2.0 mmol, stoichiometric amounts are sometimes required) and the base (2.0 mmol).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically open to the air.
-
Monitoring: Monitor the reaction by TLC. The formation of a blue or green heterogeneous mixture is often observed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Comparative Analysis of N-Arylation Methods
| Method | Catalyst | Arylating Agent | Typical Conditions | Advantages | Disadvantages |
| Buchwald-Hartwig | Palladium with phosphine ligands | Aryl halides/triflates | 80-110 °C, inert atmosphere | Broad substrate scope, high yields, good functional group tolerance[3][10] | Expensive catalysts and ligands, requires inert atmosphere |
| Ullmann | Copper (often with ligands) | Aryl halides (I, Br) | 120-160 °C | Inexpensive catalyst, well-established method | Harsh reaction conditions, often requires high temperatures, limited substrate scope[1][5] |
| Chan-Lam | Copper(II) salts | Arylboronic acids | Room temperature, open to air | Mild reaction conditions, operational simplicity, air-tolerant[6][7] | Can require stoichiometric copper, boronic acids can be unstable |
Conclusion and Future Perspectives
The N-arylation of pyrrolidine-2,5-dione is a fundamental transformation in organic synthesis, and researchers have a powerful toolkit of methods at their disposal. The Buchwald-Hartwig amination offers the broadest scope and highest efficiency, albeit at a higher cost and with more stringent reaction setup requirements. The Ullmann condensation, particularly with modern improvements, remains a viable and cost-effective option. The Chan-Lam coupling provides a mild and operationally simple alternative, especially when air and moisture sensitivity are concerns.
Future developments in this field will likely focus on the development of more sustainable and economical catalyst systems, such as those based on earth-abundant metals, and the expansion of reaction scopes to include even more challenging and complex substrates. The continued exploration of mechanistic details will undoubtedly lead to the design of more efficient and selective catalysts for the synthesis of N-aryl succinimides and other valuable nitrogen-containing compounds.
References
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Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amidation of Aryl Halides and Triflates. Chemical Reviews, 116(19), 12564–12649. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. Journal of the American Chemical Society, 132(43), 15241–15243. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Primary Alkylamines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
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Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-coupling Reactions with Phenylboronic Acid and Cupric Acetate. Tetrahedron Letters, 39(19), 2941–2944. [Link]
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The Versatile Scaffold: Application Notes on 1-(2-Aminophenyl)pyrrolidine-2,5-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, wherein certain molecular frameworks consistently emerge as privileged structures. The pyrrolidine-2,5-dione core is one such scaffold, renowned for its presence in a wide array of biologically active compounds. This document provides a detailed examination of a specific, yet highly versatile, derivative: 1-(2-Aminophenyl)pyrrolidine-2,5-dione . We will delve into its synthetic pathways, its critical role as a synthetic intermediate, and its potential as a pharmacophore in the design of innovative therapeutics, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
The Strategic Importance of the this compound Scaffold
The this compound structure combines two key motifs: the succinimide (pyrrolidine-2,5-dione) ring and an ortho-substituted aminophenyl group. This unique arrangement offers several advantages in drug design:
-
A Rigid Core: The five-membered succinimide ring provides a rigid and predictable framework, allowing for the precise spatial orientation of appended functional groups. This is crucial for optimizing interactions with biological targets.
-
A Versatile Synthetic Handle: The primary amine on the phenyl ring serves as a versatile nucleophile, enabling a wide range of chemical modifications. This allows for the facile generation of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Pharmacophoric Potential: The aminophenyl moiety can act as a key pharmacophore, participating in hydrogen bonding and other crucial interactions within the binding sites of enzymes and receptors. As we will explore, this is particularly relevant in the context of PARP inhibition.
The pyrrolidine-2,5-dione scaffold itself is a well-established pharmacophore, contributing to a range of biological activities including anticonvulsant, anti-inflammatory, and anticancer effects.[1][2] By functionalizing this core with the 2-aminophenyl group, a gateway is opened to a specific and highly promising area of medicinal chemistry.
Synthetic Pathways to a Key Intermediate
A robust and efficient synthesis of this compound is paramount for its utilization in drug discovery programs. A logical and commonly employed strategy involves the condensation of a substituted aniline with a dicarboxylic acid anhydride.
A plausible and efficient synthetic route to this compound starts from readily available precursors, such as anthranilic acid derivatives.[2] While a specific protocol for the title compound is not explicitly detailed in the surveyed literature, a general and adaptable procedure can be proposed based on established chemical principles.
Figure 1. A plausible multi-step synthesis of the target molecule.
Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of related pyrrolidine-2,5-dione derivatives from anthranilic acid.[2] Optimization of reaction conditions may be necessary.
Materials and Reagents:
-
2-Aminobenzamide
-
Succinic anhydride
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzamide (1 equivalent), succinic anhydride (1.1 equivalents), and anhydrous sodium acetate (0.2 equivalents).
-
Solvent Addition: Add glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-aminobenzamide.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Table 1: Physicochemical Properties and Characterization Data
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| ¹H NMR (predicted) | δ (ppm): 2.8-3.0 (m, 4H, -CH₂-CH₂-), 5.0-5.5 (br s, 2H, -NH₂), 6.8-7.5 (m, 4H, Ar-H) |
| ¹³C NMR (predicted) | δ (ppm): 28-30 (-CH₂-CH₂-), 115-135 (Ar-C), 145-150 (Ar-C-N), 175-180 (C=O) |
| Mass Spec (m/z) | 191.08 [M+H]⁺ (predicted for C₁₀H₁₁N₂O₂⁺) |
Application in Medicinal Chemistry: A Gateway to PARP Inhibitors
One of the most exciting applications of this compound is its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4] PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a powerful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
The 2-aminophenyl moiety of our title compound is a critical pharmacophore that can mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes.[5] This allows for the design of potent and selective PARP inhibitors.
Figure 2. General synthetic scheme for PARP inhibitors.
Protocol: Synthesis of a Benzimidazole-fused PARP Inhibitor Scaffold
This protocol outlines a general procedure for the cyclization of this compound to form a benzimidazole-fused core, a common feature in many PARP inhibitors.
Materials and Reagents:
-
This compound
-
A suitable carboxylic acid (e.g., 4-fluorobenzoic acid)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in anhydrous toluene.
-
Dehydrating Agent: Add polyphosphoric acid (PPA) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) to the reaction mixture. The amount of dehydrating agent will need to be optimized.
-
Reaction: Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final benzimidazole-fused product by ¹H NMR, ¹³C NMR, and mass spectrometry.
This benzimidazole core can then be further functionalized at various positions to optimize its potency and selectivity as a PARP inhibitor.
Beyond PARP Inhibition: Exploring Other Therapeutic Avenues
While the development of PARP inhibitors is a major focus, the this compound scaffold holds promise in other therapeutic areas as well. The inherent biological activities of the pyrrolidine-2,5-dione core suggest potential applications as:
-
Anticonvulsants: The succinimide ring is a well-known pharmacophore in anticonvulsant drugs.[6]
-
Anti-inflammatory Agents: Derivatives of pyrrolidine-2,5-dione have shown potent anti-inflammatory activity.[2]
-
Anticancer Agents: Beyond PARP inhibition, this scaffold can be incorporated into molecules targeting other anticancer pathways.[5]
The presence of the reactive amino group on the phenyl ring allows for the exploration of a vast chemical space, making this compound a valuable starting point for the discovery of new bioactive molecules.
Conclusion
This compound is a strategically important molecule in medicinal chemistry. Its straightforward synthesis and the versatility of its functional groups make it an invaluable building block for the creation of diverse compound libraries. Its demonstrated utility as a key intermediate in the synthesis of potent PARP inhibitors highlights its current relevance in oncology drug discovery. Further exploration of this scaffold is warranted to unlock its full potential in the development of novel therapeutics for a range of diseases.
References
- Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (2019). Bioorganic Chemistry.
- Synthesis and characterization of some new pyrrolidine-2,5-dione derivatives using anthranilic acid. (2018). Journal of Chemical and Pharmaceutical Research.
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2017). Molecules.
- An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. (2023). Journal of Organic and Pharmaceutical Chemistry.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules.
- Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. (2019). European Journal of Medicinal Chemistry.
- Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. (2016). Journal of Applicable Chemistry.
- Synthesis and Anticonvulsant Activity of New 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. (2011). Bioorganic & Medicinal Chemistry Letters.
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- 4. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
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- 6. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Pyrrolidine-2,5-diones in Anticonvulsant Research
Introduction: The Enduring Significance of the Succinimide Core in Epilepsy
For decades, the pyrrolidine-2,5-dione, commonly known as the succinimide ring system, has been a cornerstone in the development of anticonvulsant therapies. This scaffold is particularly renowned for its efficacy against absence seizures, a type of epilepsy characterized by brief lapses in consciousness, often accompanied by 3 Hz spike-and-wave discharges on an electroencephalogram (EEG). The prototypical agent, ethosuximide, remains a first-line treatment for this condition, highlighting the therapeutic durability of this chemical class.[1][2]
Despite the advent of newer antiepileptic drugs (AEDs), a significant portion of patients, estimated at up to 30%, remain resistant to available therapies.[3][4] This pressing clinical need drives the continued exploration of established pharmacophores like the pyrrolidine-2,5-dione ring. By leveraging modern medicinal chemistry strategies, such as molecular hybridization and structure-activity relationship (SAR) studies, researchers are unlocking new potential within this classic scaffold to develop novel candidates with broader spectrum activity and improved safety profiles.[5][6]
These application notes provide a detailed guide for researchers in the field of anticonvulsant drug discovery. We will delve into the core mechanism of action, outline detailed protocols for the synthesis and preclinical evaluation of novel pyrrolidine-2,5-dione derivatives, and present the data in a clear, actionable format.
Core Mechanism of Action: Targeting T-Type Calcium Channels
The primary anticonvulsant effect of classical succinimides, like ethosuximide, is attributed to their inhibition of low-voltage-activated T-type calcium channels, particularly within thalamic neurons.[1][7][8] These channels are critical components of the thalamocortical circuitry, which is implicated in generating the rhythmic, oscillatory brain activity that underlies absence seizures.[1]
By blocking these T-type calcium channels, ethosuximide reduces the flow of calcium ions into neurons, thereby dampening their excitability and disrupting the abnormal firing patterns characteristic of absence seizures.[2][7][9] While this remains the principal mechanism, recent research into novel derivatives suggests that modifications to the succinimide core can introduce interactions with other targets, such as voltage-sensitive sodium channels, potentially broadening their anticonvulsant activity.[10][11]
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- 11. pubs.acs.org [pubs.acs.org]
Application Note: Harnessing the 5-Oxopyrrolidine Scaffold for Novel Anticancer Agent Development
An in-depth guide for researchers, scientists, and drug development professionals on the protocols and applications for developing anticancer agents from 5-oxopyrrolidine derivatives.
The 2-pyrrolidinone (or 5-oxopyrrolidine) ring is a privileged structural motif found in numerous natural products and synthetic compounds, demonstrating a vast range of biological activities.[1] Its unique combination of a lactam moiety, hydrogen bond donor/acceptor capabilities, and a conformationally constrained backbone makes it an attractive scaffold for designing targeted therapeutic agents. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the synthesis, in vitro evaluation, and preclinical assessment of novel 5-oxopyrrolidine derivatives as potential anticancer agents.
The core strategy involves the chemical modification of the 5-oxopyrrolidine ring to generate a diverse library of compounds. These derivatives are then subjected to a rigorous screening funnel, starting with broad cytotoxicity assays against cancer cell lines, followed by mechanistic studies to identify the molecular targets and pathways, and culminating in in vivo validation using appropriate animal models.
Synthetic Strategies: Building a Diverse Chemical Library
The foundation of a successful drug discovery campaign lies in the efficient synthesis of a structurally diverse library of compounds. For 5-oxopyrrolidine derivatives, a common and effective starting point is the reaction of an appropriate amine with itaconic acid to form the core scaffold, 1-substituted-5-oxopyrrolidine-3-carboxylic acid.[1] This core can then be elaborated through various chemical transformations.
Causality of Experimental Design: The choice of starting amine is critical as it dictates the substitution at the N-1 position of the pyrrolidinone ring, a key vector for exploring the structure-activity relationship (SAR). The carboxylic acid at the C-3 position serves as a versatile chemical handle for introducing a wide array of functional groups, such as hydrazones, azoles, and amides, which are known to modulate biological activity.[1][2] For instance, converting the carboxylic acid to a hydrazide allows for the subsequent formation of hydrazones, a chemical class frequently associated with anticancer properties.[3]
Caption: General workflow for the synthesis of a 5-oxopyrrolidine derivative library.
In Vitro Evaluation: Primary Screening for Anticancer Activity
The initial step in evaluating the therapeutic potential of the synthesized derivatives is to assess their cytotoxicity against a panel of human cancer cell lines. This primary screen serves to identify "hit" compounds that exhibit significant growth inhibition and provides preliminary insights into their potency and cancer cell type selectivity.
Protocol 2.1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549 lung adenocarcinoma, MDA-MB-231 triple-negative breast cancer) and a non-cancerous control cell line (e.g., HSAEC1-KT human small airway epithelial cells).[5][6][7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Synthesized 5-oxopyrrolidine derivatives dissolved in DMSO (10 mM stock).
-
Cisplatin or Doxorubicin (positive control).
-
MTT reagent (5 mg/mL in PBS).
-
DMSO (for solubilizing formazan).
-
96-well microplates, multichannel pipette, incubator (37°C, 5% CO₂).
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Incubate for 24 to 72 hours.[7][8]
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Data Presentation and Interpretation:
The results should be presented in a clear, tabular format, comparing the IC₅₀ values of the derivatives across different cell lines. A lower IC₅₀ value indicates higher potency. The selectivity index (SI) can be calculated as (IC₅₀ in non-cancerous cells) / (IC₅₀ in cancer cells). A high SI value is desirable, indicating selective toxicity towards cancer cells.
Table 1: Representative Cytotoxicity Data for 5-Oxopyrrolidine Derivatives
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) | HSAEC1-KT (Non-cancerous) IC₅₀ (µM) | Selectivity Index (vs. A549) |
| Derivative 1 | 78.5 | 95.2 | >100 | >1.27 |
| Derivative 2 | 15.3 | 22.1 | 89.4 | 5.84 |
| Derivative 3 | 5.2 | 8.9 | 65.7 | 12.63 |
| Cisplatin | 10.8 | 12.5 | 15.0 | 1.39 |
Structure-Activity Relationship (SAR) Analysis
SAR analysis is crucial for optimizing the lead compounds. By comparing the chemical structures of the most and least active compounds from the primary screen, researchers can deduce which chemical moieties are critical for anticancer activity.
Key Insights from SAR Studies:
-
N-1 Substituent: The nature of the substituent on the nitrogen atom of the pyrrolidinone ring significantly impacts activity. Aromatic rings, particularly those with specific substitution patterns (e.g., 4-chlorophenyl, 4-bromophenyl), can enhance potency.[5]
-
C-3 Side Chain: Conversion of the C-3 carboxylic acid to hydrazones often dramatically improves anticancer activity.[5] The nature of the aldehyde or ketone used to form the hydrazone provides another point of diversity.
-
Heterocyclic Moieties: The incorporation of heterocyclic fragments, such as 5-nitrothiophene, can lead to compounds with the highest anticancer activity and favorable low cytotoxicity in non-cancerous cells.[1][3]
Caption: Key structure-activity relationship (SAR) insights for 5-oxopyrrolidine derivatives.
Mechanism of Action (MoA) Elucidation
Identifying the molecular target is a critical step in drug development. For many heterocyclic scaffolds, protein kinases are a common target class due to their central role in cancer cell signaling.[9] The 5-oxopyrrolidine scaffold shares pharmacophoric similarities with known ATP-competitive kinase inhibitors.[9]
Protocol 4.1: Kinase Inhibition Profiling (High-Level Overview)
-
Target Selection: Based on the cancer types where the compounds are most active, select a panel of relevant protein kinases (e.g., EGFR, VEGFR, BRAF, MEK for lung and breast cancers).[9]
-
Assay Format: Utilize a commercial kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) that measures the activity of a purified kinase enzyme in the presence of the inhibitor.
-
Execution: Perform the assay according to the manufacturer's instructions, testing the "hit" compounds at various concentrations to determine their IC₅₀ against each kinase.
-
Interpretation: Potent inhibition of a specific kinase or a family of kinases suggests a likely mechanism of action, which can be further validated through cellular assays (e.g., Western blotting for downstream pathway proteins).
Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.
In Vivo Preclinical Evaluation
Promising candidates from in vitro and MoA studies must be evaluated in living organisms to assess their efficacy, pharmacokinetics, and toxicity in a more complex biological system.[10][11]
Protocol 5.1: Human Tumor Xenograft Model (Protocol Outline)
Principle: Human cancer cells are implanted into immunodeficient mice, where they form solid tumors. The mice are then treated with the test compound to evaluate its effect on tumor growth.[11][12]
Animal Model: Athymic Nude or SCID mice (immunocompromised to prevent rejection of human cells).[12]
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., A549) into the flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into vehicle control and treatment groups (n=8-10 mice per group).
-
Treatment: Administer the test compound and vehicle control via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the antitumor efficacy.
Self-Validation and Trustworthiness: The protocol's integrity is maintained by including a vehicle control group to account for the effects of the drug delivery solution and a positive control group (a standard-of-care chemotherapy agent) to validate the model's responsiveness. Rigorous monitoring of animal welfare is essential for ethical and scientifically valid results.
References
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Butkevičius, E., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. Available at: [Link][1]
-
Butkevičius, E., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available at: [Link][5]
-
Tumosienė, I., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link][13]
-
Butkevičius, E., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed. Available at: [Link][2]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link][10]
-
ResearchGate. (n.d.). The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on A549 human lung adenocarcinoma cells. ResearchGate. Available at: [Link][8]
-
Blatt, N.L., et al. (2013). In vivo screening models of anticancer drugs. ResearchGate. Available at: [Link][11]
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ResearchGate. (n.d.). The in vitro cytotoxic activity of 5-oxopyrrolidine derivatives 2 and 4–22 on non-cancerous HAEC1-KT human small airway epithelial cells. ResearchGate. Available at: [Link][6]
-
Veschi, S., et al. (2018). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Cancers. Available at: [Link][12]
-
Tumosienė, I., et al. (2023). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. RSC Advances. Available at: [Link][7]
-
Butkevičius, E., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. Available at: [Link][3]
-
Jo, H., et al. (2024). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed Central. Available at: [Link][9]
-
Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Semantic Scholar. Available at: [Link][14]
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Journal of Pharmacology and Toxicology. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Pharmacology and Toxicology. Available at: [Link][4]
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Introduction: The Piperazine-2,5-dione Scaffold in Modern Drug Discovery
An Application Scientist's Guide to the Synthesis of Novel Piperazine-2,5-dione Analogs
The piperazine-2,5-dione, or diketopiperazine (DKP), ring system is a cornerstone of medicinal chemistry.[1] This six-membered heterocyclic motif, essentially the smallest possible cyclic dipeptide, is frequently identified as a "privileged scaffold".[2] Its prevalence in a vast array of natural products with diverse biological activities—ranging from anticancer and antibiotic to antiviral and neuroprotective agents—underscores its evolutionary selection as a robust and versatile molecular framework.[2][3][4] The conformational rigidity of the DKP core, combined with the stereochemical diversity offered by its amino acid precursors, allows for the precise spatial presentation of functional groups, making it an ideal platform for designing potent and selective therapeutic agents.[2]
This application note provides a detailed, field-proven protocol for the synthesis of novel, asymmetrically substituted piperazine-2,5-dione analogs. Moving beyond a simple recitation of steps, this guide delves into the causality behind the chosen strategy, offering insights into the critical parameters that ensure high yield, purity, and stereochemical integrity. The protocol detailed herein follows a robust and classical solution-phase strategy: the coupling of two distinct, orthogonally protected amino acids to form a linear dipeptide, followed by deprotection and spontaneous intramolecular cyclization.
Strategic Overview: Pathways to the DKP Core
While numerous strategies exist for constructing the DKP scaffold, they can be broadly categorized into two main approaches: the cyclization of a linear dipeptide precursor or the functionalization of a pre-existing DKP core.[5][6]
-
Dipeptide Cyclization: This is the most common and versatile method. It begins with the formation of a linear dipeptide from two amino acid building blocks. Subsequent removal of the N-terminal protecting group triggers an intramolecular aminolysis of the C-terminal ester, leading to the formation of the six-membered ring. This approach is highly modular, allowing for the incorporation of a wide variety of natural and unnatural amino acid side chains. Solid-phase synthesis variations of this method, often accelerated by microwave irradiation, are particularly powerful for generating combinatorial libraries of DKP analogs.[7][8]
-
Multi-Component Reactions (MCRs): Isocyanide-based MCRs, particularly the Ugi four-component reaction (Ugi-4CR), provide a highly convergent and efficient route to complex DKP precursors in a single pot.[9] A subsequent intramolecular reaction, such as a nucleophilic substitution or an aza-Michael addition, can then be used to forge the heterocyclic ring.[9][10] This strategy excels in rapidly generating molecular complexity.[11]
-
DKP Core Functionalization: This "build-out" approach starts with the simple parent piperazine-2,5-dione and involves sequential N-alkylation or C-acylation/alkylation reactions to introduce desired substituents.[1][5]
The protocol detailed below focuses on the dipeptide cyclization route, selected for its reliability, broad substrate scope, and the high degree of control it offers over the final product's stereochemistry.
Visualizing the Synthetic Workflow
A successful synthesis relies on a clear and logical sequence of operations. The following workflow diagram outlines the key stages of the protocol, from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis of piperazine-2,5-dione analogs.
Detailed Experimental Protocol
This protocol describes the synthesis of a generic, asymmetrically substituted piperazine-2,5-dione, cyclo(AA¹-AA²), from a Boc-protected amino acid (Boc-AA¹-OH) and an amino acid methyl ester hydrochloride (HCl·H-AA²-OMe).
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Notes |
| Boc-AA¹-OH | Varies | 1.0 | 5.0 | Varies | Starting material 1. Must be dry. |
| HCl·H-AA²-OMe | Varies | 1.05 | 5.25 | Varies | Starting material 2. Must be dry. |
| EDC·HCl | 191.70 | 1.2 | 6.0 | 1.15 g | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. |
| HOBt | 135.12 | 1.2 | 6.0 | 0.81 g | Hydroxybenzotriazole. Anhydrous is preferred. |
| DIPEA | 129.24 | 2.5 | 12.5 | 2.18 mL | N,N-Diisopropylethylamine. Keep dry. |
| Dichloromethane (DCM) | 84.93 | - | - | ~100 mL | Anhydrous/synthesis grade. |
| Trifluoroacetic acid (TFA) | 114.02 | ~20 | ~100 | ~10 mL | Use in a fume hood. Corrosive. |
| Toluene | 92.14 | - | - | ~50 mL | Anhydrous/synthesis grade. |
| Saturated NaHCO₃ (aq) | - | - | - | ~100 mL | For aqueous workup. |
| Brine (aq) | - | - | - | ~50 mL | For aqueous workup. |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | As needed | Drying agent. |
Part 1: Linear Dipeptide Synthesis (Boc-AA¹-AA²-OMe)
Rationale: This step utilizes a standard carbodiimide-mediated peptide coupling. EDC activates the carboxylic acid of Boc-AA¹-OH. HOBt is added as a crucial auxiliary agent to suppress racemization and prevent the formation of an unreactive N-acylurea byproduct, thereby improving the yield and purity of the desired dipeptide. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amino ester and the HOBt, allowing the coupling to proceed.
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen or argon atmosphere, add Boc-AA¹-OH (5.0 mmol, 1.0 equiv.) and HOBt (6.0 mmol, 1.2 equiv.).
-
Dissolution: Add anhydrous DCM (~50 mL) and stir until all solids are dissolved. Cool the flask to 0 °C in an ice bath.
-
Activation: Add EDC·HCl (6.0 mmol, 1.2 equiv.) to the solution in one portion. Stir for 15-20 minutes at 0 °C.
-
Amine Addition: In a separate flask, suspend HCl·H-AA²-OMe (5.25 mmol, 1.05 equiv.) in anhydrous DCM (~25 mL). Add DIPEA (12.5 mmol, 2.5 equiv.) and stir for 5 minutes. Add this mixture to the activated acid solution at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with DCM (~50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
-
Purification (Optional): The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.[12]
**Part 2: Boc-Deprotection and Cyclization to cyclo(AA¹-AA²) **
Rationale: The Boc protecting group is acid-labile and is cleanly removed using TFA.[13] This reveals the free N-terminal amine. The subsequent cyclization is an intramolecular aminolysis reaction. Heating the deprotected dipeptide amine salt in a high-boiling, non-polar solvent like toluene promotes the nucleophilic attack of the newly freed amine onto the C-terminal methyl ester carbonyl, eliminating methanol and forming the thermodynamically stable six-membered DKP ring.
Caption: Reaction scheme for deprotection and cyclization to form the DKP ring.
-
Deprotection:
-
Dissolve the crude dipeptide from Part 1 in DCM (~10 mL) in a round-bottom flask and cool to 0 °C.
-
Add TFA (~10 mL) dropwise. Caution: Exothermic reaction. Perform in a fume hood.
-
Remove the ice bath and stir at room temperature for 1-2 hours until TLC shows complete consumption of the starting material.
-
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure. It is crucial to remove as much TFA as possible; co-evaporation with toluene (3 x 20 mL) is highly effective.
-
Cyclization:
-
To the resulting residue (the dipeptide amine TFA salt), add anhydrous toluene (~50 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 4-8 hours. Monitor the formation of the DKP product by TLC or LC-MS.
-
-
Isolation:
-
Cool the reaction mixture to room temperature. The DKP product may precipitate out of the toluene.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold diethyl ether, and air dry.
-
If no precipitate forms, concentrate the toluene solution under reduced pressure to obtain the crude product.
-
-
Purification: The crude piperazine-2,5-dione can be purified by either recrystallization from a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) or by flash column chromatography on silica gel.[4]
Product Characterization
Confirming the identity and purity of the synthesized analog is a critical final step.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation & Purity | Appearance of two distinct α-proton signals (around 3.5-4.5 ppm) and two amide N-H proton signals (can be broad, 6-8 ppm). Integration should match the expected proton count. Absence of Boc (singlet ~1.4 ppm) and OMe (singlet ~3.7 ppm) signals confirms reaction completion.[5][14] |
| ¹³C NMR | Structural Confirmation | Appearance of two distinct amide carbonyl signals around 165-175 ppm.[14] |
| Mass Spectrometry (HRMS) | Molecular Weight Confirmation | The observed mass of the protonated molecular ion [M+H]⁺ should match the calculated exact mass to within 5 ppm. |
| FT-IR Spectroscopy | Functional Group Analysis | Presence of characteristic N-H stretching (around 3200-3300 cm⁻¹) and strong amide C=O stretching (around 1650-1680 cm⁻¹) bands.[14] |
References
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Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
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Scott, P. E., & Lindsley, C. W. (2009). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. Current opinion in drug discovery & development, 12(6), 733–746. [Link]
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Reddy, G. V., et al. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry. [Link]
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Wikipedia contributors. (2023). 2,5-Diketopiperazine. Wikipedia. [Link]
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Ducho, C., et al. (2021). Piperazine-2,5-dione Derivatives as Potential Drugs. Pharmaceuticals, 14(11), 1109. [Link]
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National Center for Biotechnology Information. (n.d.). 2,5-Piperazinedione. PubChem. [Link]
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Wang, L., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127635. [Link]
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Baran, P. S. (n.d.). Diketopiperazines. Baran Lab, Scripps Research. [Link]
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Ciampi, L., et al. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine Drugs, 23(6), 333. [Link]
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de la Torre, V. G., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9036–9046. [Link]
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Reddy, G. V., et al. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. PubMed. [Link]
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Chen, C.-A., et al. (2022). An intramolecular hydrogen bond-promoted “green” Ugi cascade reaction for the synthesis of 2,5-diketopiperazines with anticancer activity. RSC Advances, 12(50), 32571-32578. [Link]
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Singh, P., et al. (2025). Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents. ResearchGate. [Link]
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Stuart, C. D., et al. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ResearchGate. [Link]
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Synfacts Contributors. (2025). Synthesis of Asymmetric Diketopiperazines. Synfacts, 21(10), 1065. [Link]
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Dömling, A., et al. (2012). One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties. Molecules, 17(12), 14196-14211. [Link]
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Mackenzie, G., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. White Rose Research Online. [Link]
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Quiroga-Varela, J. C., et al. (2021). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. Molbank, 2021(4), M1291. [Link]
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Wang, H., et al. (2019). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances, 9(4), 1899-1904. [Link]
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Tullberg, M., Luthman, K., & Grøtli, M. (2006). Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence. Journal of Combinatorial Chemistry, 8(6), 915-922. [Link]
-
Guchhait, S. K., et al. (2020). Synthesis of New Drug-Like Piperazine-2,5-diones by the Ugi/Tandem Process Catalyzed by TMSOTf and Their Molecular Docking. Russian Journal of General Chemistry, 90(11), 2291-2299. [Link]
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NIST. (n.d.). 2,5-Piperazinedione. NIST WebBook. [Link]
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Application Note: A Multi-Pronged Approach to In Vitro Cytotoxicity Testing of 1-(2-Aminophenyl)pyrrolidine-2,5-dione
Introduction
The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with a wide range of biological activities, including anticonvulsant and antitumor effects[1][2][3]. 1-(2-Aminophenyl)pyrrolidine-2,5-dione is a derivative of this class that warrants investigation for its therapeutic potential. A critical initial step in the preclinical evaluation of any potential therapeutic agent is the characterization of its cytotoxic profile.[4] In vitro cytotoxicity assays are fundamental tools in drug discovery and toxicology for assessing the safety and potency of novel compounds.[5]
This application note provides a detailed, multi-faceted protocol for evaluating the cytotoxicity of this compound. We advocate for a holistic approach by employing a battery of assays that interrogate different cellular processes. This strategy allows for a more comprehensive understanding of the compound's effects on cell health, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) mechanisms. Here, we detail the protocols for three robust and widely adopted assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity and detect necrosis.[6]
-
Caspase-3/7 Assay: To specifically measure the induction of apoptosis, a programmed form of cell death.[7]
By integrating the data from these three distinct endpoints, researchers can build a comprehensive cytotoxic profile of this compound, guiding further drug development efforts.
Scientific Principles of the Selected Assays
A single assay is often insufficient to fully characterize a compound's cytotoxic effects. For instance, a compound might inhibit metabolic activity without causing immediate cell death, an effect that an MTT assay alone might misinterpret as cytotoxicity.[8] Conversely, a compound could induce apoptosis, which might not lead to immediate membrane rupture and LDH release. Therefore, a multi-assay approach provides a more nuanced and reliable assessment.
Metabolic Activity Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] In viable cells, mitochondrial and cytosolic reductase enzymes convert the yellow tetrazolium salt, MTT, into a purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability, which could be due to cytotoxicity or a cytostatic effect.
Membrane Integrity Assessment: The LDH Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[12] The LDH assay measures the activity of this released enzyme in the supernatant. An increase in LDH activity in the culture medium of treated cells is a direct indicator of cell lysis and loss of membrane integrity.[6]
Apoptosis Detection: The Caspase-3/7 Assay
Apoptosis, or programmed cell death, is a highly regulated process involving the activation of a cascade of cysteine-aspartic proteases called caspases.[7] Caspases-3 and -7 are key executioner caspases that are activated during the final stages of apoptosis.[13] The Caspase-3/7 assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[14][15] The resulting luminescent or fluorescent signal is directly proportional to the level of caspase-3/7 activity, providing a specific measure of apoptosis induction.
Experimental Workflow Overview
The overall experimental workflow is designed to be efficient and provide comprehensive data from a single set of cultured cells.
Caption: General Experimental Workflow.
Materials and Methods
Materials
-
This compound (synthesis and purity verification required)
-
Selected cancer or normal cell line (e.g., HeLa, A549, MCF-7, or primary cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
LDH Cytotoxicity Assay Kit
-
Caspase-Glo® 3/7 Assay System
-
96-well clear flat-bottom cell culture plates
-
96-well white-walled plates (for luminescence assays)
-
Multichannel pipettes
-
Microplate reader (absorbance, fluorescence, and luminescence capabilities)
-
CO2 incubator (37°C, 5% CO2)
-
Sterile cell culture flasks and consumables
Detailed Experimental Protocols
Part 1: Cell Seeding and Compound Preparation
-
Cell Culture: Maintain the chosen cell line in a CO2 incubator at 37°C in complete culture medium.
-
Cell Seeding:
-
Harvest cells using trypsinization and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (use white-walled plates for the Caspase-Glo® assay).
-
Incubate the plates for 24 hours to allow cells to adhere and enter the exponential growth phase.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Part 2: Treatment and Incubation
-
Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same concentration of solvent as the compound-treated wells.
-
Untreated Control: Cells in complete medium only.
-
Positive Control (for LDH and Caspase assays): A known cytotoxic agent (e.g., staurosporine for apoptosis, or a lysis buffer for LDH).
-
Medium Blank: Wells with medium but no cells.
-
-
-
Incubation: Return the plates to the incubator for the desired exposure times (e.g., 24, 48, and 72 hours).
Part 3: Assay Procedures
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
At the end of the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate reader.
Data Analysis and Interpretation
For each assay, the data should be normalized to the vehicle control to determine the relative effect of the compound.
MTT Assay Data Analysis
The percentage of cell viability is calculated as follows:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
LDH Assay Data Analysis
The percentage of cytotoxicity is calculated as follows:
% Cytotoxicity = [(LDH Activity of Treated Cells - LDH Activity of Vehicle Control) / (Maximum LDH Activity - LDH Activity of Vehicle Control)] x 100
Maximum LDH Activity is determined from a positive control where cells are completely lysed.
Caspase-3/7 Assay Data Analysis
The results are typically expressed as the fold change in caspase activity compared to the vehicle control:
Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)
Integrated Data Interpretation
By comparing the results from the three assays, a more complete picture of the compound's cytotoxic mechanism can be elucidated.
| Scenario | MTT Result (Viability) | LDH Result (Cytotoxicity) | Caspase-3/7 Result (Apoptosis) | Interpretation |
| 1 | Decreased | No significant increase | Significant increase | The compound induces apoptosis. |
| 2 | Decreased | Significant increase | No significant increase | The compound induces necrosis. |
| 3 | Decreased | No significant increase | No significant increase | The compound is likely cytostatic (inhibits proliferation). |
| 4 | Decreased | Significant increase | Significant increase | The compound induces a mixed mode of cell death (apoptosis and necrosis). |
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects on the plate, pipette inaccuracies. | Ensure a single-cell suspension before seeding, avoid using the outer wells of the plate, and use calibrated multichannel pipettes. |
| Low signal in MTT assay | Low cell number, insufficient incubation time with MTT. | Optimize cell seeding density and increase the MTT incubation time. |
| High background in LDH assay | Cell damage during handling, serum in the medium may contain LDH. | Handle cells gently, and use a serum-free medium for the final steps if possible, or use a medium-only blank. |
| No caspase activation with a known apoptotic inducer | Inactive reagent, wrong cell line. | Check the expiration date of the assay kit, and ensure the chosen cell line is capable of undergoing apoptosis. |
Conclusion
The described multi-assay approach provides a robust and reliable framework for the initial in vitro cytotoxicity assessment of this compound. By combining measures of metabolic activity, membrane integrity, and apoptosis, researchers can gain critical insights into the compound's mechanism of action, which is essential for making informed decisions in the drug development pipeline. This comprehensive evaluation ensures a more thorough understanding of the compound's biological effects and its potential as a therapeutic agent.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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- MDPI. (2018).
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Application Notes and Protocols for the Analytical Characterization of 1-(2-Aminophenyl)pyrrolidine-2,5-dione
Introduction
1-(2-Aminophenyl)pyrrolidine-2,5-dione, a molecule integrating a succinimide ring with an aminophenyl moiety, represents a significant scaffold in medicinal chemistry and materials science. The succinimide ring is a key feature in many anticonvulsant drugs, while the aminophenyl group offers a versatile site for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[1] A thorough analytical characterization is paramount to ensure the identity, purity, and stability of this compound for its application in research and development.
This comprehensive guide provides detailed application notes and protocols for the multi-faceted analytical characterization of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for robust and reliable analysis. The structure of this guide is designed to provide a logical workflow for the complete characterization of this molecule, from its synthesis to its detailed structural and physicochemical analysis.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of analytical methods and for its handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molecular Weight | 190.20 g/mol | [2] |
| Appearance | Expected to be a solid powder | [3] |
| Melting Point | Not explicitly reported; a related compound, 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione, has a melting point of 211.5 °C. | [4] |
| Solubility | Expected to be slightly soluble in nonpolar solvents like diethyl ether and more soluble in polar organic solvents such as ethanol, methanol, and acetone. | [5][6] |
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclocondensation of 2-aminobenzoic acid (anthranilic acid) derivatives with succinic anhydride.[7] A general synthetic protocol is provided below.
Protocol: Synthesis of this compound
Materials:
-
2-Amino-N-substituted aniline or a protected 1,2-phenylenediamine derivative
-
Succinic anhydride
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-amino-N-substituted aniline derivative (1 equivalent) and succinic anhydride (1.1 equivalents) in glacial acetic acid.
-
Add anhydrous sodium acetate (0.3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Instrumentation:
-
400 MHz or higher NMR spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.[8]
Expected ¹H NMR Spectral Data (in DMSO-d₆):
-
~2.8 ppm (s, 4H): A singlet corresponding to the four protons of the succinimide ring (CH₂-CH₂).
-
~5.0 ppm (s, 2H): A broad singlet for the primary amine (NH₂) protons. This peak is exchangeable with D₂O.
-
~6.5-7.5 ppm (m, 4H): A multiplet corresponding to the four protons of the aromatic ring.
Instrumentation:
-
100 MHz or higher NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
Sample Preparation:
-
Use the same sample prepared for ¹H NMR spectroscopy.
Data Acquisition:
-
Acquire the ¹³C NMR spectrum with proton decoupling.[9]
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
-
~28 ppm: Signal for the two equivalent methylene carbons (CH₂) of the succinimide ring.
-
~115-130 ppm: Four signals corresponding to the carbons of the aromatic ring.
-
~145 ppm: Signal for the aromatic carbon attached to the amino group.
-
~177 ppm: Signal for the two equivalent carbonyl carbons (C=O) of the succinimide ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Instrumentation:
-
A mass spectrometer equipped with an electron ionization source.
Sample Introduction:
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition:
-
Acquire the mass spectrum in the positive ion mode.
Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 190. Key fragmentation pathways for N-substituted succinimides involve the cleavage of the succinimide ring.[10] Common fragments would include the loss of CO, and cleavage of the C-N bond connecting the phenyl ring to the succinimide moiety.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Instrumentation:
-
An FT-IR spectrometer.
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3250 | N-H (amine) | Asymmetric and symmetric stretching (two bands for primary amine) |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2950-2850 | C-H (aliphatic) | Stretching |
| ~1770 and ~1700 | C=O (imide) | Asymmetric and symmetric stretching |
| 1650-1580 | N-H (amine) | Bending |
| 1600-1450 | C=C (aromatic) | Ring stretching |
| 1335-1250 | C-N (aromatic amine) | Stretching |
The presence of two distinct carbonyl stretching bands is characteristic of the dicarboximide group.[12][13][14] The N-H stretching of the primary amine will appear as two sharp bands.[13]
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC)
A robust reverse-phase HPLC (RP-HPLC) method is crucial for determining the purity and quantifying the compound.
Instrumentation:
-
An HPLC system with a UV detector.
-
A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A gradient or isocratic mixture of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 (v/v) mixture.[15]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV-Vis spectral analysis, likely around 254 nm.
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
This method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.[3][16][17]
Structural and Thermal Analysis
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and information on the crystal packing.
Crystal Growth:
-
Grow suitable single crystals by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate).
Data Collection and Structure Solution:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.
-
Solve and refine the crystal structure using appropriate software packages.
Expected Structural Features: The succinimide ring is expected to be nearly planar, and the phenyl ring will be oriented at a dihedral angle to the succinimide ring.[18][19][20] The crystal packing will likely be influenced by intermolecular hydrogen bonding involving the amine group and the carbonyl oxygens.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.[21]
Instrumentation:
-
A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
Experimental Conditions:
-
Sample Weight: 3-5 mg
-
Heating Rate: 10 °C/min
-
Temperature Range: 30 °C to a temperature above the decomposition point (e.g., 400 °C).
-
Atmosphere: Inert (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Crucible: Aluminum or platinum pans.[22]
Expected Results:
-
DSC: An endothermic peak corresponding to the melting point of the compound. Exothermic events may be observed at higher temperatures, indicating decomposition.
-
TGA: A stable baseline until the onset of thermal decomposition, at which point a significant weight loss will be observed.[23]
Workflow and Data Integration
A logical workflow for the comprehensive characterization of this compound is essential for ensuring data integrity and a complete analytical profile.
Caption: Workflow for the characterization of this compound.
Conclusion
The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying these methods, researchers can ensure the identity, purity, and stability of this important chemical entity, thereby facilitating its successful application in drug discovery and materials science. The integration of spectroscopic, chromatographic, and thermal analysis techniques is essential for building a complete and reliable analytical profile.
References
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Ami Instruments. (2024). Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. Retrieved from [Link]
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Argay, G., & Kálmán, A. (1973). Crystal structure of 3-phenylpyrrolidine-2,5-dione. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(3), 636-638. Retrieved from [Link]
-
Chen, J., et al. (2014). Crystal structure of 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione: a clinically used anticonvulsant. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o942–o943. Retrieved from [Link]
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ChemSynthesis. (n.d.). 1-(2-aminophenyl)-2,5-pyrrolidinedione. Retrieved from [Link]
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Der Pharma Chemica. (2016). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Retrieved from [Link]
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Iraqi Academic Scientific Journals. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Retrieved from [Link]
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MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]
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Meti, M. D., et al. (2015). Synthesis, characterization, and anticonvulsant activity of some N-substituted-2,5-dimethyl pyrrole derivatives. BioMed Research International, 2015, 895309. Retrieved from [Link]
-
Ordóñez, C., et al. (2014). Crystal structure of 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione: a clinically used anticonvulsant. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o942–o943. Retrieved from [Link]
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PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]
-
Polish Pharmaceutical Society. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
PubMed Central (PMC). (2011). Fragmentation features of intermolecular cross-linked peptides using N-hydroxy-succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics. Retrieved from [Link]
-
PubMed Central (PMC). (2014). Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes. Retrieved from [Link]
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ResearchGate. (2017). Solid-Phase Synthesis of N-Aryl Succinimides. Retrieved from [Link]
-
ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Retrieved from [Link]
-
ScienceDirect. (2018). Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. Retrieved from [Link]
-
SpectraBase. (n.d.). Succinimide(123-56-8) 1H NMR spectrum. Retrieved from [Link]
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Springer. (2004). Mass spectra of N-substituted cantharidinimides. Retrieved from [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
Taylor & Francis Online. (2017). A new, extremely simple synthesis of succinimides is described. The reactions were carried out under the ultimate green conditions excluding both catalyst and organic solvent by applying simple stirring at 100 °C.. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Wiley Online Library. (2011). Fragmentation features of intermolecular cross-linked peptides using N-hydroxy-succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics. Retrieved from [Link]
-
YouTube. (2020). Fragmentation in mass spectrometry. Retrieved from [Link]
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- 20. Crystal structure of 1,3-dimethyl-3-phenyl-pyrrolidine-2,5-dione: a clinically used anti-convulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 1-(2-Aminophenyl)pyrrolidine-2,5-dione as a Versatile Scaffold in Drug Design
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – is a cornerstone of efficient drug discovery. The 1-(2-aminophenyl)pyrrolidine-2,5-dione structure represents a compelling example of such a scaffold. It synergistically combines two pharmacologically significant moieties: the pyrrolidine-2,5-dione (succinimide) ring and the 2-aminophenyl (o-phenylenediamine) group.
The pyrrolidine-2,5-dione core is a well-established pharmacophore found in a variety of approved drugs with a broad range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] Its rigid, five-membered ring structure provides a well-defined orientation for appended functional groups, while the dual carbonyl groups can act as hydrogen bond acceptors.
Complementing this, the 2-aminophenyl moiety serves as a versatile synthetic handle and a key interaction motif. The primary aromatic amine offers a nucleophilic center for a plethora of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). Furthermore, this aniline substructure is a common feature in many kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the ATP-binding pocket.
This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the this compound scaffold, with a focus on its application in the design of kinase and inflammation inhibitors.
Physicochemical Properties and Drug-Likeness
The core scaffold of this compound possesses favorable physicochemical properties for drug development. Its calculated molecular weight and topology are well within the parameters defined by Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| Appearance | Powder | |
| Storage | Room Temperature |
Synthetic Protocols
The synthesis of the this compound scaffold and its subsequent derivatization can be achieved through reliable and scalable synthetic routes.
Protocol 1: Synthesis of the Core Scaffold
The synthesis of this compound is most effectively carried out in a two-step sequence starting from 2-nitroaniline and succinic anhydride, followed by the reduction of the nitro group.
Figure 1: Synthetic workflow for the this compound scaffold.
Step 1: Synthesis of 1-(2-Nitrophenyl)pyrrolidine-2,5-dione
This step involves the condensation of 2-nitroaniline with succinic anhydride to form the corresponding succinimide.
-
Materials and Reagents:
-
2-Nitroaniline
-
Succinic anhydride
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, combine 2-nitroaniline (1.0 eq) and succinic anhydride (1.1 eq).
-
Add glacial acetic acid to provide a stirrable suspension (approx. 5-10 mL per gram of 2-nitroaniline).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to promote precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 1-(2-nitrophenyl)pyrrolidine-2,5-dione as a solid.
-
Step 2: Reduction to this compound
The nitro group of the intermediate is reduced to the primary amine. Iron in acetic acid is an effective and economical method.[4]
-
Materials and Reagents:
-
1-(2-Nitrophenyl)pyrrolidine-2,5-dione
-
Iron powder
-
Glacial acetic acid
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Suspend 1-(2-nitrophenyl)pyrrolidine-2,5-dione (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 4:1 v/v).
-
Heat the mixture to 60-70 °C with stirring.
-
Add iron powder (3.0-5.0 eq) portion-wise over 30 minutes, ensuring the temperature does not rise excessively.
-
After the addition is complete, continue stirring at 70-80 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization as needed.
-
Protocol 2: Derivatization of the Scaffold
The 2-amino group is a prime site for derivatization to explore SAR. Below is a general protocol for acylation to form amide derivatives, a common strategy in kinase inhibitor design.
Sources
- 1. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrrolidine-2,5-Diones
Abstract
The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents with diverse biological activities. Its prevalence necessitates efficient, robust, and scalable synthetic methodologies. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the one-pot synthesis of substituted pyrrolidine-2,5-diones. We will explore key synthetic strategies, delve into their reaction mechanisms, and provide detailed, field-proven protocols to empower the seamless adoption of these powerful techniques in the modern chemistry laboratory.
Introduction: The Significance of the Pyrrolidine-2,5-dione Moiety
The succinimide ring system is a cornerstone of many biologically active molecules. Its rigid, five-membered cyclic imide structure allows for the precise spatial orientation of substituents, making it an ideal scaffold for interacting with biological targets. Furthermore, the imide functionality can participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems.
The development of one-pot synthetic methodologies for this important heterocyclic core is driven by the principles of green chemistry and the need for high efficiency in the drug discovery process. One-pot reactions, by their very nature, reduce waste, save time and resources, and can often lead to higher overall yields by minimizing the isolation and purification of intermediates.[1] This guide will focus on practical and versatile one-pot approaches to access a variety of substituted pyrrolidine-2,5-diones.
Synthetic Strategies and Mechanistic Insights
Several effective one-pot strategies have been developed for the synthesis of substituted pyrrolidine-2,5-diones. The choice of method often depends on the desired substitution pattern on the heterocyclic ring and the nitrogen atom.
One-Pot Synthesis of N-Substituted Pyrrolidine-2,5-diones from Anhydrides and Amines
This is a classic and widely used approach that proceeds in a sequential one-pot manner.[2] The reaction is initiated by the nucleophilic attack of a primary amine on a cyclic anhydride, such as succinic anhydride, to form an intermediate amic acid. This is followed by an in-situ cyclodehydration to yield the final N-substituted succinimide.
Mechanism:
The reaction proceeds in two distinct steps within a single reaction vessel:
-
Amic Acid Formation: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of a succinamic acid intermediate. This initial step is typically fast and occurs at room temperature.[3]
-
Cyclodehydration: The second step involves the intramolecular cyclization of the amic acid to form the five-membered imide ring, with the elimination of a molecule of water. This step usually requires a dehydrating agent or thermal conditions to proceed efficiently.[3]
Various reagents can be employed to facilitate the cyclodehydration step in a one-pot fashion, each with its own advantages.
A particularly effective and environmentally benign method utilizes zinc powder in acetic acid.[2] Acetic acid serves as both the solvent and a co-catalyst, while zinc is believed to facilitate the cyclization. This method is cost-effective and offers a simple workup procedure.[2]
Proposed Reaction Workflow:
Caption: One-pot synthesis of N-substituted pyrrolidine-2,5-diones.
Synthesis of C3/C4-Substituted Pyrrolidine-2,5-diones via Michael Addition
To introduce substituents onto the carbon backbone of the pyrrolidine-2,5-dione ring, a different strategy is required. One of the most powerful methods is the Michael addition to an N-substituted maleimide.[4] Maleimides possess an electron-deficient double bond, making them excellent Michael acceptors for a variety of nucleophiles.[4]
Mechanism:
The reaction is initiated by the conjugate addition of a nucleophile (Michael donor) to the β-carbon of the maleimide's double bond. The resulting enolate intermediate is then protonated to yield the 3-substituted or 3,4-disubstituted pyrrolidine-2,5-dione.
Proposed Reaction Workflow:
Caption: Michael addition for C3-substituted pyrrolidine-2,5-diones.
Multi-Component Reactions (MCRs) for Highly Substituted Pyrrolidine-2,5-diones
Multi-component reactions, where three or more starting materials react in a single pot to form a complex product, represent a highly efficient approach to generating molecular diversity.[1] Several MCRs have been developed for the synthesis of highly functionalized pyrrolidine-2,5-diones. For instance, a three-component reaction involving 2-azidobenzaldehydes, amino esters, and maleimides can be employed to construct complex fused ring systems containing the succinimide core.[5]
These reactions often proceed through a cascade of interconnected steps, such as cycloadditions and subsequent intramolecular rearrangements or cyclizations, all occurring in a single reaction vessel.[5]
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of substituted pyrrolidine-2,5-diones.
Protocol 1: One-Pot Synthesis of N-Phenylpyrrolidine-2,5-dione
This protocol is adapted from a green and efficient method utilizing zinc and acetic acid.[2]
Materials:
-
Aniline (0.040 mol)
-
Succinic anhydride (0.044 mol)
-
Glacial acetic acid (35 mL)
-
Zinc powder (2 mol)
-
Crushed ice
-
Aqueous sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve aniline (0.040 mol) in glacial acetic acid (35 mL) with stirring.
-
To this solution, add succinic anhydride (0.044 mol) at once and continue to stir vigorously for 10 minutes at room temperature. The formation of the intermediate succinanilic acid will occur.
-
Add zinc powder (2 mol) to the reaction mixture in one portion. An exothermic reaction will cause the temperature to rise to approximately 55°C.
-
Maintain the reaction mixture at 55°C with continued stirring for 1.5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove any unreacted zinc powder.
-
Pour the filtrate onto crushed ice (approximately 150 g). A solid precipitate should form.
-
Collect the solid by vacuum filtration and wash with water.
-
To remove any unreacted succinanilic acid, transfer the solid to an aqueous solution of sodium bicarbonate and stir for 10 minutes.
-
Filter the solid, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol to yield N-phenylpyrrolidine-2,5-dione as a white solid.[2]
Expected Yield: ~82%[2]
Data Presentation: Substrate Scope and Yields
The zinc/acetic acid one-pot method has been shown to be effective for a range of substituted anilines and other primary amines. The following table summarizes representative yields for the synthesis of various N-substituted pyrrolidine-2,5-diones.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenylpyrrolidine-2,5-dione | 82 |
| 2 | 4-Chloroaniline | N-(4-Chlorophenyl)pyrrolidine-2,5-dione | 85 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)pyrrolidine-2,5-dione | 88 |
| 4 | 4-Nitroaniline | N-(4-Nitrophenyl)pyrrolidine-2,5-dione | 78 |
| 5 | Benzylamine | N-Benzylpyrrolidine-2,5-dione | 90 |
Data adapted from Mahale et al. (2018).[2]
Conclusion and Future Outlook
One-pot synthetic strategies offer a powerful and efficient means to access the medicinally important pyrrolidine-2,5-dione scaffold. The methods detailed in this application note, particularly the green synthesis using zinc and acetic acid, provide a practical and scalable approach for researchers in both academic and industrial settings. The continued development of novel multi-component reactions and catalytic systems will undoubtedly expand the accessible chemical space of substituted pyrrolidine-2,5-diones, paving the way for the discovery of new therapeutic agents.
References
-
Mahale, K. A., Gosavi, K. S., Patil, N. S., Chaudhari, S. A., Patil, V. M., Gaikwad, N. D., & Patil, S. V. (2018). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 7. [Link]
-
Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286. [Link]
-
Zhang, X., & Yi, W. (2021). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Cogent Chemistry, 7(1), 1888343. [Link]
-
Sahu, N. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. Journal of Advanced Research in Applied Sciences and Technology, 3(2), 1-10. [Link]
-
Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. [Link]
- Google Patents. (2011). CN102229555A - Method for preparing N-phenyl succinimide.
-
MDPI. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
ResearchGate. (2014). Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift: Experimental and theoretical results. [Link]
-
Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
Asian Journal of Applied Chemistry Research. (2024). A Review on Recent One Pot Multi-Component Synthesis and Biological Properties of a Class of New Class of Chromenes, Coumarines, Chromeno-Pyrimidines, Pyrido-Pyrimidine and Quinazoline Heterocycles. [Link]
-
ResearchGate. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
JournalsPub. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. [Link]
-
LinkedIn. (2024). The reaction between maleic anhydride and amines is an important pathway. [Link]
-
Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. [Link]
-
Growing Science. (2017). One-pot multi-component green synthesis of highly substituted piperidines. [Link]
-
Organic Syntheses. (n.d.). N-Phenylmaleimide. [Link]
-
ACS Publications. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. [Link]
-
PubMed Central. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. [Link]
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- 5. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of 1-(2-Aminophenyl)pyrrolidine-2,5-dione
Welcome to the technical support center for the chromatographic purification of 1-(2-Aminophenyl)pyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high purity of your target molecule.
Compound Overview
This compound is a molecule of interest in medicinal chemistry and materials science. Its structure combines an aromatic amine with a succinimide moiety, presenting unique challenges and considerations for chromatographic purification.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.2 g/mol | [1] |
| Appearance | Powder | [1] |
| CAS Number | 1012-81-3 | [1] |
Troubleshooting Guide
This section addresses specific problems you may encounter during the chromatographic purification of this compound in a question-and-answer format.
Question 1: Why is my purified compound colored (pink or brown), and how can I remove the color?
Answer:
A pink or brownish hue in your purified this compound is typically due to the oxidation of the aromatic amine group. The starting material, o-phenylenediamine, is particularly susceptible to oxidation, which can result in colored impurities that co-elute with your product.[2]
Causality: The lone pair of electrons on the nitrogen atom of the aromatic amine can be easily oxidized, especially when exposed to air and light, forming highly colored quinone-imine type structures.
Troubleshooting Steps:
-
Minimize Exposure: Handle the crude material and purified fractions with minimal exposure to air and bright light. Use amber-colored vials for storage.
-
Recrystallization with Activated Carbon: If the colored impurities persist after chromatography, recrystallization can be an effective purification method.
-
Dissolve the colored compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Add a small amount of activated carbon to the hot solution and briefly boil. The activated carbon will adsorb the colored impurities.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization of the purified, colorless product.[2]
-
-
Use of an Antioxidant: In some cases, adding a small amount of an antioxidant like ascorbic acid to the sample solution before chromatography can help prevent further oxidation.[3]
Question 2: I'm observing significant peak tailing in my HPLC/flash chromatography. What is the cause, and how can I improve the peak shape?
Answer:
Peak tailing is a common issue when purifying basic compounds like this compound on silica gel.[4] The primary cause is the interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.
Causality: The acidic silanol groups can protonate the basic amine, leading to strong ionic interactions that cause the compound to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting peak tailing.
Detailed Solutions:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase (typically 0.1-1% v/v).[4][5] The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your basic analyte and leading to a more symmetrical peak shape.
-
Choice of Stationary Phase:
-
Normal Phase: If peak tailing persists even with TEA, consider using a less acidic stationary phase like alumina or deactivated silica gel.
-
Reversed-Phase: Switching to a reversed-phase C18 column is an excellent alternative. In this mode, you can use a buffered mobile phase to control the ionization state of your compound.
-
Question 3: I am getting a low yield after column chromatography, although my reaction seems to have gone to completion by TLC. What could be the reason?
Answer:
Low recovery from a silica gel column can be attributed to several factors, including irreversible adsorption of your compound onto the stationary phase or degradation during the purification process.
Causality: The combination of an amine and a succinimide moiety can make the molecule susceptible to degradation on the acidic silica gel surface. The succinimide ring can be prone to hydrolysis, especially if there is residual water in the mobile phase and the compound spends a long time on the column.[6]
Troubleshooting Steps:
-
Assess Compound Stability on Silica: Before performing a column, run a stability test on a TLC plate. Spot your crude product on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or streaking that wasn't present initially, your compound may be degrading on the silica.
-
Minimize Residence Time: A faster elution can reduce the time your compound is in contact with the silica gel, minimizing degradation. You can achieve this by:
-
Using a slightly more polar solvent system.
-
Applying positive pressure (flash chromatography) to increase the flow rate.
-
-
Dry Loading: If your compound is sparingly soluble in the mobile phase, you may be tempted to dissolve it in a more polar solvent for loading onto the column. This can lead to poor separation and band broadening. Instead, try dry loading:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder.
-
Carefully load this powder onto the top of your packed column.
-
-
Alternative Stationary Phases: As mentioned previously, consider using alumina or a reversed-phase C18 column, which are generally less harsh towards sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a TLC and flash chromatography method for this compound?
A1: A good starting point for TLC analysis would be a mobile phase of ethyl acetate/hexane or dichloromethane/methanol.
-
Initial TLC: Start with a 1:1 mixture of ethyl acetate and hexane. Based on the Rf value, you can adjust the polarity.
-
If the Rf is too low (stuck at the baseline), increase the polarity by increasing the proportion of ethyl acetate.
-
If the Rf is too high (runs with the solvent front), decrease the polarity by increasing the proportion of hexane.
-
-
Target Rf for Flash Chromatography: For optimal separation in flash chromatography, aim for an Rf value of 0.2-0.4 for your target compound.
-
Example Mobile Phase: A common mobile phase for similar aromatic amines and amides is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Remember to add 0.1-1% triethylamine to the mobile phase to prevent peak tailing.
Q2: What are the potential impurities I should be aware of during the synthesis and purification?
A2: The synthesis of this compound typically involves the reaction of o-phenylenediamine with succinic anhydride or a related derivative. Potential impurities include:
-
Unreacted Starting Materials: o-phenylenediamine and succinic acid/anhydride.
-
Di-substituted Byproduct: Formation of a di-succinimide derivative where both amino groups of o-phenylenediamine have reacted.
-
Ring-Opened Product: Hydrolysis of the succinimide ring to form the corresponding succinamic acid derivative. This can happen during aqueous work-up or on the silica gel column.[6]
-
Oxidation Products: As discussed in the troubleshooting section, oxidized forms of o-phenylenediamine can be present as colored impurities.[2]
Q3: Can I use reversed-phase chromatography for the purification?
A3: Yes, reversed-phase chromatography is an excellent alternative to normal-phase for purifying this compound, especially if you are facing issues with peak tailing or compound degradation on silica gel.
Recommended Reversed-Phase Conditions:
-
Stationary Phase: C18 silica gel.
-
Mobile Phase: A gradient of acetonitrile or methanol in water.
-
Additive: A buffer to control the pH is crucial. A phosphate or ammonium acetate buffer at a pH of 7 or higher would be a good starting point to ensure the aromatic amine is in its neutral form.
Experimental Protocol: Recommended Starting Conditions for Flash Chromatography
This protocol provides a general starting point for the purification of this compound. Optimization may be necessary based on your specific crude material and the impurities present.
-
TLC Analysis:
-
Prepare a TLC developing chamber with a mobile phase of 30% ethyl acetate in hexane with 0.5% triethylamine.
-
Spot your crude material on a silica gel TLC plate and develop the plate.
-
Visualize the spots under UV light (254 nm).
-
Adjust the mobile phase polarity to achieve an Rf of ~0.3 for the product.
-
-
Column Preparation:
-
Select an appropriately sized silica gel column for the amount of crude material you are purifying.
-
Pack the column with silica gel using the chosen mobile phase (without the increased polarity for elution).
-
-
Sample Loading:
-
Dissolve the crude material in a minimum amount of dichloromethane or the mobile phase.
-
Alternatively, perform a dry load as described in the troubleshooting section.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the initial mobile phase (e.g., 10% ethyl acetate in hexane + 0.5% TEA).
-
Gradually increase the polarity of the mobile phase (e.g., to 50% ethyl acetate in hexane + 0.5% TEA) to elute your compound.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
The added triethylamine is volatile and should be removed during solvent evaporation.
-
References
- Shi, Y., Liu, W., & Chen, C. (Year). Title of Paper. Journal Name, Volume(Issue), Pages.
- Chen, C. Y., & Lee, Y. C. (2002). Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography.
- Al-Omair, M. A., & Al-Warthan, A. A. (2018). Synthesis and Characterization of Some New Pyrrolidine-2,5-dione Derivatives Using Anthranilic Acid.
- BenchChem. (2025, December). Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide. BenchChem.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.
- Bateman, D. N. (1978). Gas-chromatographic method for acetaminophen (N-acetyl-p-aminophenol) based on sequential alkylation. Clinical Chemistry, 24(9), 1644-1647.
- Gharpure, S. J., Patel, R. K., & Gupta, K. S. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Organic Letters, 25(32), 5850–5855.
- Fuente-Ballesteros, A., Brabenec, O., Tsagkaris, A. S., Ares, A. M., Hajslova, J., & Bernal, J. (2024). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Journal of Food Composition and Analysis, 125, 105758.
- Kim, J. H., & Lee, J. S. (2018). Purification method of n-substituted maleimide.
- aniket. (2005, December 30). use of Triethylamine.
- BenchChem. (n.d.). Protocol for N-substituted Succinimide Ring Opening for Synthesis. BenchChem.
- Brindley, D. N. (1993). Purification and characterization of N-ethylmaleimide-insensitive phosphatidic acid phosphohydrolase (PAP2) from rat liver. Biochemical Journal, 292(Pt 1), 25-32.
- Tan, L. C., & Carr, P. W. (1999). Effect of triethylamine in the mobile phase on the retention properties of conventional polymeric and horizontally polymerized octadecylsilica in RPLC.
- Lee, S. H., & Kim, J. H. (2023). Method for producing high purity N-hydroxy succinimide using succinic anhydride.
- Wang, Y., et al. (2022).
- Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base.
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- Kavanagh, P., et al. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis, 11(8), 1133-1143.
- Krzek, J., & Stolarczyk, M. (2013). Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
- Saw, Y. L. (2025, April 4). The use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. Rowan Digital Works.
- Sepuxianyun. (2025, December 15).
- Twum, F. B., et al. (2019). A new method for the microdetermination of Para-aminophenol in generic brands of paracetamol tablets. Journal of Analytical & Pharmaceutical Research, 8(2), 59-64.
- Monciu, C. M., et al. (2014). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase.
- Ohta, K., et al. (2022). One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme. Scientific Reports, 12(1), 9632.
- Li, J., & Wang, Y. (2021). HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
-
PubChem. (n.d.). 2,5-Piperazinedione. Retrieved from [Link]
- Saw, Y. L., et al. (2025). Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Rowan Digital Works.
-
Sbardella, G., et al. (2021). From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia. Cancers, 13(16), 4165.
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Technical Support Center: Troubleshooting Side Product Formation in N-Substituted Pyrrolidine-2,5-dione Synthesis
Welcome to the Technical Support Center for the synthesis of N-substituted pyrrolidine-2,5-diones (commonly known as N-substituted succinimides). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high yields and purity. Here, we address common side products, their mechanisms of formation, and provide field-proven troubleshooting strategies in a direct question-and-answer format.
Troubleshooting Guide & FAQs
The synthesis of N-substituted pyrrolidine-2,5-diones, most frequently achieved by the condensation of succinic anhydride with a primary amine, is a cornerstone reaction in medicinal chemistry. While seemingly straightforward, this two-step process—initial ring-opening to form an intermediate followed by cyclodehydration—can be plagued by side product formation, impacting yield and purity.
Problem 1: Low Yield and a Persistent, Water-Soluble Byproduct
Q: My reaction between succinic anhydride and a primary amine is resulting in a low yield of the desired N-substituted succinimide. During workup, I isolate a significant amount of a water-soluble, acidic compound. What is this byproduct, and how can I improve my yield?
A: The most common cause for this issue is the incomplete cyclization of the intermediate N-substituted succinamic acid. The reaction proceeds in two distinct stages:
-
Ring-Opening: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This rapidly forms the linear N-substituted succinamic acid intermediate.[1][2] This reaction is often exothermic and typically proceeds to completion under mild conditions.[1]
-
Cyclodehydration: The terminal carboxylic acid and the amide moiety of the succinamic acid intermediate must then undergo an intramolecular condensation to form the five-membered imide ring, eliminating a molecule of water.[1] This is the critical, and often problematic, step.
The acidic, water-soluble byproduct you are isolating is almost certainly the uncyclized succinamic acid intermediate.[2] Its persistence indicates that the cyclodehydration step is not efficient under your current reaction conditions.
-
Insufficient Energy Input: The cyclodehydration is an equilibrium process and is typically endothermic. Insufficient heating is the most frequent reason for failure to form the imide.
-
Solution: Increase the reaction temperature. Thermal cyclization is often performed at temperatures of 120 °C or higher.[3] The use of a high-boiling point, inert solvent like toluene or xylene allows for azeotropic removal of water using a Dean-Stark apparatus, which effectively drives the equilibrium toward the product.
-
-
Lack of a Dehydrating Agent: Relying solely on thermal energy can sometimes be insufficient or lead to thermal degradation of sensitive substrates.[3]
The following diagram illustrates the two-step reaction and the point of failure leading to the succinamic acid side product.
Caption: Reaction pathway for N-substituted pyrrolidinedione synthesis.
Problem 2: Formation of Isomeric Impurities, Especially with Itaconimides
Q: I am using an N-substituted itaconimide as a Michael acceptor, but I am observing the formation of an isomeric byproduct, a 3-alkyl N-substituted maleimide. What causes this, and how can I prevent it?
A: This side reaction is a known challenge when working with N-substituted itaconimides. The issue stems from the thermodynamic stability of the maleimide isomer.[4] Under basic conditions, the itaconimide can undergo a base-induced isomerization.[4]
-
Base-Induced Isomerization: The presence of a base can abstract a proton from the carbon backbone, leading to a rearrangement of the double bond into the more thermodynamically stable endocyclic position, forming the maleimide.[4]
-
Solution: Carefully control the basicity of your reaction medium. If a base is required for your intended transformation, consider using a non-nucleophilic, sterically hindered base and maintaining low temperatures to disfavor the isomerization pathway. In some cases, switching to a catalyst system that does not require a strong base, such as certain N-heterocyclic carbene (NHC) catalyzed reactions, can be beneficial.[4]
-
Problem 3: Complex Product Mixtures in Multicomponent Reactions (MCRs)
Q: I am attempting a multicomponent synthesis of a highly substituted pyrrolidine, but the reaction is yielding a complex mixture of products, including tetrahydrofurans and other unidentified byproducts. How can I improve the selectivity for the desired pyrrolidine?
A: Multicomponent reactions (MCRs) are powerful for building molecular complexity quickly, but they are also sensitive to reaction conditions, which can lead to competing reaction pathways and low selectivity.[5][6]
-
Competing Reaction Pathways: In MCRs for pyrrolidine synthesis, intermediates can sometimes be diverted down alternative cyclization or rearrangement pathways. For example, in certain Lewis acid-catalyzed reactions, an intermediate might favor cyclization to a tetrahydrofuran derivative over the desired pyrrolidine.[5]
-
Solution 1: Optimize the Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. A screen of different Lewis acids (e.g., TiCl₄, Sc(OTf)₃, etc.) and their concentrations can identify conditions that favor the desired pathway. For instance, it has been reported that increasing the equivalents of TiCl₄ can switch the selectivity from a tetrahydrofuran to a pyrrolidine product.[5]
-
Solution 2: Control Reagent Addition: Instead of a one-pot addition of all components, a stepwise addition can improve selectivity.[6] Pre-forming a key intermediate, such as an imine, before introducing the other components can prevent undesired side reactions.[6][7]
-
Solution 3: Adjust the Solvent: The solvent can influence the stability of intermediates and transition states. The addition of a coordinating solvent like acetonitrile (CH₃CN) has been shown to completely suppress the formation of pyrrolidine byproducts in certain MCRs aimed at tetrahydrofurans, highlighting the powerful effect of solvent choice.[5]
-
Summary of Common Side Products and Solutions
| Side Product | Common Synthetic Route | Probable Cause | Recommended Troubleshooting Actions |
| N-Substituted Succinamic Acid | Succinic Anhydride + Amine | Incomplete cyclodehydration. | Increase reaction temperature; Use azeotropic distillation (Dean-Stark); Add a dehydrating agent (e.g., acetic anhydride).[3] |
| 3-Alkyl N-Substituted Maleimide | Reactions of Itaconimides | Base-induced isomerization to a more stable isomer. | Avoid strong bases; Use low temperatures; Consider alternative, non-basic catalytic systems.[4] |
| Tetrahydrofuran Derivatives | Multicomponent Reactions | Competing intramolecular rearrangement/cyclization pathway. | Screen different Lewis acids and stoichiometries; Modify the solvent system (e.g., add coordinating solvents).[5] |
| Ring-Opened Hydroxamic Acids | Imide Ring Opening | Unintended reaction with nucleophiles like hydroxylamine. | Ensure reagents are pure and free from contaminants like hydroxylamine, unless this is the desired product.[8] |
Experimental Protocols
Protocol 1: Standard Synthesis of N-Benzylpyrrolidine-2,5-dione
This two-step, one-pot protocol is optimized to minimize the formation of the succinamic acid intermediate.
-
Step 1 (Amide Formation): To a solution of succinic anhydride (1.0 g, 10 mmol) in 20 mL of toluene in a round-bottom flask equipped with a magnetic stirrer, add benzylamine (1.07 g, 10 mmol) dropwise at room temperature. Stir the mixture for 1 hour. A white precipitate of the intermediate N-benzylsuccinamic acid may form.
-
Step 2 (Cyclodehydration): Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux (approx. 110-120 °C).
-
Monitoring: Continue refluxing until no more water is collected in the Dean-Stark trap (typically 2-4 hours). The reaction mixture should become a clear solution.
-
Workup: Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure. The resulting solid can be purified by recrystallization from ethanol or by silica gel chromatography to yield the pure N-benzylpyrrolidine-2,5-dione.
References
-
Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (n.d.). National Institutes of Health. Available at: [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (2025). National Institutes of Health. Available at: [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). Beilstein Archives. Available at: [Link]
-
Product of primary amine and acid anhydride. (2017). Chemistry Stack Exchange. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Available at: [Link]
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (n.d.). MDPI. Available at: [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). National Institutes of Health. Available at: [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2025). National Institutes of Health. Available at: [Link]
-
Synthesis of N- substituted proline derivatives. Reagents and conditions. (n.d.). ResearchGate. Available at: [Link]
-
Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. (n.d.). National Institutes of Health. Available at: [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2025). ResearchGate. Available at: [Link]
-
(PDF) A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2025). ResearchGate. Available at: [Link]
-
Synthesis - General tips for improving yield? (2020). Reddit. Available at: [Link]
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011). National Institutes of Health. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Available at: [Link]
-
Succinimide – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
-
Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides. (2017). ACS Publications. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. Available at: [Link]
-
Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. (2025). Bentham Science. Available at: [Link]
-
A reasonable mechanism for N-Substituted succinimide synthesis in hot water. (n.d.). NURE. Available at: [Link]
-
Amidation kinetics of succinic anhydride by amine-containing drugs. (n.d.). ResearchGate. Available at: [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Available at: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. beilstein-archives.org [beilstein-archives.org]
Technical Support Center: Synthesis of Pyrrolidine-2,5-dione (Succinimide)
Welcome to the technical support center for the synthesis of pyrrolidine-2,5-dione, a vital heterocyclic compound in organic synthesis and medicinal chemistry.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field experience to help you navigate common challenges in the laboratory.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of pyrrolidine-2,5-dione, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction has a very low yield, or I've recovered no product at all. What went wrong?
Low or no yield is a frequent issue that can often be traced back to reaction conditions or reagent quality. Let's break down the likely culprits.
Answer:
Several factors can contribute to a poor yield. Systematically investigating these possibilities is the key to resolving the issue.
-
Incomplete Dehydration/Cyclization: The conversion of the intermediate amic acid to the final cyclic imide is a dehydration reaction that requires sufficient energy.[2] If the reaction temperature is too low or the reaction time is too short, the cyclization will be incomplete.
-
Causality: The removal of a water molecule to form the five-membered ring is an equilibrium process. High temperatures are necessary to drive the reaction towards the product by removing water from the reaction mixture.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending the heating period. For thermal methods, ensure the temperature is consistently maintained. For instance, in the synthesis from succinic acid and urea, temperatures around 195°C are often required for several hours.[3]
-
-
Reagent Purity and Stoichiometry: The quality and ratio of your starting materials are critical.
-
Causality: Impurities in succinic acid or succinic anhydride can interfere with the reaction. Similarly, using an incorrect molar ratio of the amine source (ammonia, urea) can lead to an incomplete reaction or the formation of side products.[4]
-
Solution: Use reagents of high purity. It is a good practice to check the melting point of solid starting materials like succinic acid to gauge their purity.[5] Ensure you are using the correct stoichiometry; for example, a common procedure using aqueous ammonia requires a 2:1 molar excess of ammonia to succinic acid to form the initial ammonium succinate salt.[6]
-
-
Sub-Optimal Thermal Conditions: The method of heating can significantly impact the outcome, especially in solvent-free reactions.
-
Causality: Uneven heating can create localized hot spots, leading to thermal degradation and tar formation, while other parts of the mixture remain unreacted.[5][7]
-
Solution: When heating a solid mixture, ensure uniform heat distribution. Using a sand bath or a heating mantle with efficient stirring is preferable to direct heating with a flame. For reactions involving distillation, as in the classic synthesis from ammonium succinate, controlled heating is essential to first drive off water and then distill the product.[6]
-
Question 2: My final product is impure. How can I identify and eliminate the contaminants?
The presence of impurities is a common challenge, often manifesting as a broad melting point range or unexpected signals in spectroscopic analysis.
Answer:
The most common impurities are unreacted starting materials or side-products formed during the reaction.
-
Unreacted Starting Materials: Succinic acid or succinic anhydride may remain if the reaction is incomplete.
-
Identification: These can often be detected by TLC or by checking the melting point of the crude product, which will be depressed and broad.
-
Solution - Recrystallization: Recrystallization is a highly effective purification method for succinimide.[6] Ethanol is a commonly used solvent. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the less soluble succinimide will crystallize out, leaving more soluble impurities in the mother liquor.
-
| Solvent | Typical Ratio (Product:Solvent) | Notes |
| 95% Ethanol | 1 g : 1 mL | Effective for general purification. Chill to 0°C for maximal recovery.[6] |
| Absolute Ethanol | Varies | Can be used for a second crop of crystals from the mother liquor. |
| Water | Varies | Succinimide has moderate solubility; useful if impurities are insoluble. |
-
Side-Product Formation: High temperatures can sometimes lead to side reactions.
-
Causality: The primary side-product is often succinamic acid, formed by the incomplete cyclization or hydrolysis of the imide ring if water is present.[2] At very high temperatures, thermal decomposition can lead to the formation of a black tarry residue.[6][7]
-
Solution: Careful control of the reaction temperature is the best preventative measure.[7] If succinamic acid is present, it can often be removed during recrystallization due to differences in solubility compared to succinimide. To avoid hydrolysis back to the amic acid, ensure all glassware is dry and use anhydrous solvents where appropriate.
-
Question 3: I'm having trouble isolating my product. It's oily or won't crystallize properly.
Product isolation can be frustrating, but several techniques can be employed to induce crystallization and obtain a solid product.
Answer:
The physical form of the isolated product depends heavily on its purity and the conditions of crystallization.
-
Oily Product: An oily or waxy product is often indicative of impurities that are disrupting the crystal lattice formation.
-
Solution 1 - Trituration: This technique involves repeatedly washing the crude oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble. Hexanes or a cold ether/hexanes mixture can be effective for "washing" the oil until it solidifies.
-
Solution 2 - Re-purification: The oil may need to be redissolved and subjected to another purification step, such as column chromatography, before attempting recrystallization again.
-
-
Failure to Crystallize: Sometimes, even a relatively pure product may be reluctant to crystallize from solution, a phenomenon known as supersaturation.
-
Solution 1 - Seeding: Introduce a tiny crystal of pure succinimide into the cooled solution. This "seed" crystal provides a nucleation site for crystal growth to begin.
-
Solution 2 - Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can act as nucleation points.
-
Solution 3 - Concentration & Cooling: If the solution is too dilute, slowly evaporate some of the solvent and then re-cool the solution, perhaps to a lower temperature using an ice-salt bath.
-
Visualizing the Process
To better understand the synthesis and potential pitfalls, the following diagrams illustrate the key workflows and chemical transformations.
Caption: General workflow for pyrrolidine-2,5-dione synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. beilstein-archives.org [beilstein-archives.org]
Technical Support Center: Optimizing Reaction Conditions for Aminophenyl Pyrrolidinedione Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of aminophenyl pyrrolidinedione derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of your experimental work. The information herein is structured to offer not just procedural steps, but the underlying scientific principles to empower your research decisions.
Introduction: The Synthetic Landscape
Aminophenyl pyrrolidinedione derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often investigated for their potential biological activities. Their synthesis typically involves the formation of the pyrrolidinedione core, commonly via the reaction of a primary aminophenyl precursor with a suitable 1,4-dicarbonyl compound or its equivalent. The Paal-Knorr synthesis and related condensations are foundational methods for constructing the pyrrolidine ring.[1][2] However, the presence of the aminophenyl moiety introduces specific challenges, including managing the nucleophilicity of the aromatic amine and potential side reactions. This guide will address these nuances to help you achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing aminophenyl pyrrolidinediones?
A1: The synthesis generally involves the condensation of an aminophenyl derivative with a 1,4-dicarbonyl compound. A common and efficient approach is the reaction of an appropriate aniline (e.g., p-aminophenol, p-phenylenediamine) with succinic anhydride or maleic anhydride to form the corresponding N-substituted succinimide or maleimide, which are pyrrolidine-2,5-dione structures.[3][4]
Q2: What is the general mechanism for the formation of the pyrrolidinedione ring from an aniline and an anhydride?
A2: The reaction proceeds through a nucleophilic acyl substitution. The nitrogen atom of the aniline's amino group attacks one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form an intermediate amic acid. Subsequent intramolecular cyclization via nucleophilic attack of the newly formed amide on the remaining carboxylic acid, with the elimination of a water molecule, yields the final pyrrolidinedione ring.[5]
Q3: My aminophenyl starting material is poorly soluble in the reaction solvent. What can I do?
A3: Poor solubility can hinder reaction rates. Consider using a more polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). Gentle heating can also improve solubility, but monitor for potential side reactions or degradation. In some cases, using a co-solvent system can strike the right balance between solubility and reaction compatibility.
Q4: How do I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative data. For structural confirmation, techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are essential for characterizing the final product.[6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of aminophenyl pyrrolidinedione derivatives.
Problem 1: Low or No Product Yield
Possible Cause 1: Deactivated Aromatic Amine
-
Explanation: Electron-withdrawing groups on the aminophenyl ring decrease the nucleophilicity of the amino group, slowing down the initial attack on the dicarbonyl compound.[8]
-
Solution:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy.
-
Use a Catalyst: For Paal-Knorr type syntheses, a mild acid catalyst can facilitate the reaction.[1] However, strong acids should be avoided as they can protonate the amine, rendering it non-nucleophilic.
-
Microwave Irradiation: This technique can often accelerate reactions with sluggish starting materials.
-
Possible Cause 2: Incomplete Cyclization of the Amic Acid Intermediate
-
Explanation: The cyclization of the intermediate amic acid to form the pyrrolidinedione ring is a dehydration step that can be slow.
-
Solution:
-
Dehydrating Agents: The addition of a dehydrating agent like acetic anhydride can promote the cyclization.
-
Azeotropic Removal of Water: If the reaction is conducted in a suitable solvent like toluene, a Dean-Stark apparatus can be used to remove water as it is formed, driving the equilibrium towards the product.
-
Problem 2: Formation of Impurities and Side Products
Possible Cause 1: Side Reactions Involving the Phenolic Hydroxyl Group (if present)
-
Explanation: If you are using an aminophenol derivative, the hydroxyl group can compete with the amino group in nucleophilic reactions, leading to the formation of undesired ester byproducts.
-
Solution:
-
Protecting Groups: Protect the hydroxyl group as a silyl ether or another suitable protecting group before the reaction. This group can be removed after the pyrrolidinedione ring has been formed.
-
Selective N-Alkylation Conditions: In some cases, reaction conditions can be optimized to favor N-acylation over O-acylation.[9]
-
Possible Cause 2: Polymerization or Tar Formation
-
Explanation: Anhydrides, especially maleic anhydride, can undergo polymerization under certain conditions.[10] Also, harsh reaction conditions (e.g., high temperatures, strong acids) can lead to the degradation of starting materials or products.
-
Solution:
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Control Stoichiometry: Use a precise stoichiometry of reactants to minimize the presence of unreacted monomers that could polymerize.
-
Problem 3: Difficult Purification of the Final Product
Possible Cause 1: Contamination with Unreacted Starting Materials
-
Explanation: If the reaction has not gone to completion, the final product will be contaminated with starting materials, which may have similar polarities, making chromatographic separation challenging.
-
Solution:
-
Reaction Optimization: Ensure the reaction goes to completion by optimizing reaction time and temperature.
-
Extraction: A liquid-liquid extraction can sometimes be used to remove unreacted starting materials based on their differential solubility in aqueous and organic phases.
-
Possible Cause 2: Presence of the Amic Acid Intermediate
-
Explanation: The amic acid intermediate is often more polar than the final pyrrolidinedione product.
-
Solution:
-
Promote Cyclization: As mentioned earlier, drive the reaction to completion to consume the intermediate.
-
Acid/Base Extraction: The carboxylic acid group of the intermediate allows for its removal via extraction with a mild aqueous base (e.g., sodium bicarbonate solution).
-
Possible Cause 3: Product is an Insoluble Solid
-
Explanation: The desired product may precipitate out of the reaction mixture, which can be advantageous for purification but may also trap impurities.
-
Solution:
-
Recrystallization: This is a powerful technique for purifying solid products. A careful selection of the recrystallization solvent is crucial.
-
Trituration: Washing the solid product with a solvent in which it is insoluble but the impurities are soluble can be an effective purification step.
-
Experimental Protocols
General Protocol for the Synthesis of N-(4-hydroxyphenyl)succinimide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol (1 equivalent) in glacial acetic acid.
-
Addition of Reagent: Add succinic anhydride (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-(4-hydroxyphenyl)succinimide.
Data Summary: Solvent Selection for Pyrrolidinedione Synthesis
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Glacial Acetic Acid | Polar Protic | 118 | Often used as both solvent and catalyst. |
| Toluene | Nonpolar | 111 | Allows for azeotropic removal of water. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Good for dissolving poorly soluble anilines. |
| Dioxane | Nonpolar | 101 | A good alternative to toluene for some reactions. |
Visualizing the Workflow
General Synthetic Pathway
Caption: General workflow for the synthesis of aminophenyl pyrrolidinediones.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
-
Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
-
Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. [Link]
-
Butler, P. E., & Butler, A. R. (1972). The mechanism of the reaction of anhydrides with anilines. Journal of the Chemical Society, Perkin Transactions 2, (6), 765-768. [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Dib, H. H. (2003). The Paal-Knorr reaction in the gas phase. Part 2: The effect of the amine structure on the kinetics and mechanism of the reaction. International journal of chemical kinetics, 35(9), 435-442. [Link]
-
Synthesis and characterization of some new pyrrolidine-2,5-dione derivatives using anthranilic acid. (2018). ResearchGate. [Link]
-
The Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (2013). Chinese Chemical Letters, 24(9), 793-796. [Link]
-
The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains. (1966). Biochemical Journal, 101(1), 1-11. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. (2018). ResearchGate. [Link]
-
Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. (2023). Journal of Applied Spectroscopy, 90(2), 305-316. [Link]
-
Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. (2020). Polymers, 12(7), 1434. [Link]
-
Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. html.rhhz.net [html.rhhz.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
stability issues of 1-(2-Aminophenyl)pyrrolidine-2,5-dione in different solvents
Welcome to the technical support center for 1-(2-Aminophenyl)pyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides and frequently asked questions to assist you in your experimental work.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug discovery. Understanding its stability is crucial for the development of robust experimental protocols and for ensuring the integrity of research data. The primary stability concern for this compound is the hydrolysis of the succinimide ring, a reaction that is influenced by solvent, pH, and temperature. This guide will walk you through the key stability issues and provide practical solutions.
Troubleshooting Guide
Issue 1: Inconsistent Results or Loss of Compound Activity in Aqueous Buffers
Question: I am observing a progressive loss of my compound's activity and inconsistent results in my bioassays, which are conducted in a neutral or slightly basic aqueous buffer (pH 7.4). What could be the cause and how can I mitigate this?
Answer:
The most likely cause of this issue is the hydrolytic degradation of the succinimide ring of this compound. The succinimide ring is susceptible to hydrolysis, which is catalyzed by hydroxide ions.[1] This reaction opens the five-membered ring to form the corresponding succinamic acid derivative, which is likely to have a different biological activity profile.
Causality: At neutral and, more significantly, at basic pH, the concentration of hydroxide ions is sufficient to catalyze the cleavage of one of the carbonyl-nitrogen bonds in the succinimide ring. The presence of the aminophenyl group may also influence the electronic properties of the imide and thus its susceptibility to hydrolysis.
Troubleshooting Steps:
-
pH Optimization: If your experimental conditions permit, consider lowering the pH of your buffer. Succinimides are generally more stable in acidic conditions (pH < 7).[1][2] A buffer at pH 6.0-6.5 might offer a better balance between compound stability and biological relevance for your assay.
-
Fresh Stock Solutions: Prepare fresh stock solutions of the compound immediately before use. Avoid storing the compound in aqueous buffers for extended periods.
-
Solvent for Stock Solution: Prepare your primary stock solution in an anhydrous aprotic organic solvent such as DMSO or DMF, where the compound is expected to be more stable. Make serial dilutions into your aqueous assay buffer just before the experiment.
-
Temperature Control: Perform your experiments at the lowest practical temperature to slow down the rate of hydrolysis.
-
Stability Assessment: To confirm that degradation is the issue, you can perform a simple stability study. Incubate the compound in your assay buffer at the working concentration and temperature. At various time points (e.g., 0, 1, 2, 4, 8 hours), analyze the samples by HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of the degradation product.
Issue 2: Unexpected Peaks in Chromatographic Analysis of Samples Dissolved in Protic Solvents
Question: When I analyze my samples of this compound dissolved in methanol by HPLC, I see an additional peak that grows over time. What is this peak and how can I avoid it?
Answer:
The growing peak is likely the methyl ester of the succinamic acid derivative, formed through methanolysis of the succinimide ring. Protic solvents like methanol can react with the succinimide ring in a process analogous to hydrolysis.
Causality: The lone pair of electrons on the oxygen atom of methanol can act as a nucleophile, attacking one of the carbonyl carbons of the succinimide ring. This leads to ring opening and the formation of a methyl ester at one end and an amide at the other.
Troubleshooting Steps:
-
Choice of Solvent: For analytical purposes, it is best to dissolve the compound in an aprotic solvent where it is stable. Acetonitrile is often a good choice for reverse-phase HPLC. Anhydrous DMSO is also a suitable alternative for preparing stock solutions.
-
Sample Preparation Conditions: If you must use methanol in your mobile phase, prepare your samples in the mobile phase or a compatible aprotic solvent immediately before injection to minimize the time the compound is in contact with methanol.
-
Temperature: Keep your sample vials in a cooled autosampler to reduce the rate of methanolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is the hydrolysis of the succinimide ring to form 4-amino-N-(2-aminophenyl)-4-oxobutanamide. This reaction is catalyzed by both acid and base, but is significantly faster under basic conditions.[1]
Q2: How does the aminophenyl group affect the stability of the succinimide ring?
A2: The effect of the N-aryl substituent on the hydrolysis rate of succinimides can be complex. While electron-withdrawing groups on the aryl ring generally increase the rate of hydrolysis, the amino group in the ortho position can have both electronic and steric effects that may influence the reaction rate.
Q3: What are the recommended storage conditions for solid this compound?
A3: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light.[3] Storage at 2-8 °C is recommended.
Q4: What solvents should I use to prepare stock solutions?
A4: For maximum stability, stock solutions should be prepared in anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solutions should be stored at -20°C or -80°C and protected from moisture. For short-term storage, anhydrous acetonitrile can also be used.
Q5: How can I monitor the stability of this compound in my experimental solutions?
A5: A stability-indicating analytical method, typically using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or mass spectrometry (LC-MS), can be developed.[4] This method should be able to separate the intact parent compound from its degradation products. A forced degradation study can be performed to generate these degradation products and validate the analytical method.[5][6]
Data Summary
Table 1: Qualitative Stability and Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Expected Stability | Inferred Solubility | Notes |
| Water (pH < 7) | Protic, Aqueous | Moderate | Sparingly Soluble | Stability is pH-dependent; more stable at lower pH. |
| Water (pH ≥ 7) | Protic, Aqueous | Low | Sparingly Soluble | Hydrolysis is accelerated under neutral to basic conditions. |
| Methanol, Ethanol | Protic, Organic | Low to Moderate | Soluble | Risk of solvolysis (methanolysis/ethanolysis) over time. |
| Acetonitrile | Aprotic, Polar | High | Moderately Soluble | Good choice for analytical sample preparation. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | Highly Soluble | Excellent for preparing high-concentration stock solutions. Use anhydrous grade. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | High | Highly Soluble | Another good option for stock solutions. Use anhydrous grade. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | High | Moderately Soluble | Useful for extractions and some reaction media. |
| Acetone | Aprotic, Polar | High | Moderately Soluble | Generally a stable solvent for this compound. |
Note: This data is inferred from the known chemistry of succinimides and related N-aryl imides. Experimental verification is recommended for specific applications.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to generate potential degradation products and to validate a stability-indicating analytical method.[5][6]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a chosen solvent (e.g., water:acetonitrile 1:1) at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in water:acetonitrile 1:1) to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples, along with an unstressed control, using a validated stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), and ramp up to a high percentage (e.g., 90%) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or MS detection.
-
Column Temperature: 30°C.
2. Method Validation:
-
Inject the samples from the forced degradation study.
-
The method is considered stability-indicating if the parent peak is well-resolved from all degradation product peaks and any solvent or matrix peaks.
Visualizations
Diagram 1: Hydrolytic Degradation Pathway
Caption: Primary hydrolytic degradation pathway of this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: General workflow for conducting a solution stability study.
References
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available from: [Link]
-
Kinetics of Hydrolysis of Succinimides. ResearchGate. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]
-
Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. Available from: [Link]
-
Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes. National Institutes of Health. Available from: [Link]
-
Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. PubMed. Available from: [Link]
-
Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. The Journal of the Serbian Chemical Society. Available from: [Link]
-
UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI. Available from: [Link]
-
Stability of furosemide and aminophylline in parenteral solutions. ResearchGate. Available from: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]
-
LCMS of primary amides. Chromatography Forum. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]
-
Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. ResearchGate. Available from: [Link]
-
A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Preprints.org. Available from: [Link]
-
A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. ACS Publications. Available from: [Link]
-
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEIPS. Available from: [Link]
-
The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine. Available from: [Link]
-
Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society. Available from: [Link]
-
(PDF) Development of a UPLC-MS/MS Method for Pharmacokinetic and Tissue Distribution of Isoeleutherin, Eleutherin, and Eleutherol in Bulbus eleutherinis in Rats. ResearchGate. Available from: [Link]
-
Summary of biopharmaceutical stability data reviewed and available extended shelf-life data V5. NHS. Available from: [Link]
-
1-(2-aminophenyl)-2,5-pyrrolidinedione. ChemSynthesis. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 34373-09-6|1-(4-Aminophenyl)pyrrolidine-2,5-dione|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
preventing degradation of 1-(2-Aminophenyl)pyrrolidine-2,5-dione during storage
Technical Support Center: 1-(2-Aminophenyl)pyrrolidine-2,5-dione Stability
Ticket ID: #STAB-APPD-001 Subject: Prevention of Degradation During Long-Term Storage Assigned Specialist: Senior Application Scientist, Structural Chemistry Division
Executive Summary
You are experiencing stability concerns with This compound (APPD). This compound presents a "dual-threat" stability profile due to its two distinct reactive moieties:
-
The Succinimide Ring: Susceptible to hydrolytic ring-opening (moisture sensitivity).
-
The Aniline (Primary Amine): Susceptible to radical oxidation and polymerization (oxygen/light sensitivity).
This guide provides a self-validating storage protocol designed to decouple these degradation pathways.
Module 1: The Degradation Matrix (Troubleshooting)
Use this diagnostic matrix to identify the specific degradation pathway affecting your lot based on visual or analytical evidence.
| Observation | Primary Cause | Chemical Mechanism | Immediate Action |
| Material turns yellow/brown | Oxidation | Radical oxidation of the free aniline ( | Purify via recrystallization immediately. Check inert gas seal.[1] |
| Material becomes sticky/clumpy | Hydrolysis | Moisture absorption leads to ring-opening, forming hygroscopic succinamic acid derivatives. | Irreversible. Discard material. Review desiccant protocols. |
| HPLC: New peak (RRT < 1.0) | Hydrolysis | Formation of N-(2-aminophenyl)succinamic acid (more polar, elutes earlier on Reverse Phase). | Check pH of mobile phase (avoid basic pH). |
| HPLC: Broad late-eluting peaks | Polymerization | Oxidative coupling of aniline rings (dimers/oligomers). | Exclude light and oxygen. |
Module 2: The "Gold Standard" Storage Protocol
Do not rely on standard "cool, dry place" advice. This compound requires a Double-Barrier System to prevent the ortho-amine from facilitating intramolecular degradation.
Step-by-Step Methodology
-
Primary Container (The Inert Micro-Environment):
-
Transfer the solid into an amber glass vial (Class 1 hydrolytic resistance).
-
Crucial Step: Backfill the headspace with dry Argon (Ar) or Nitrogen (
). Argon is preferred as it is heavier than air and forms a better "blanket" over the powder. -
Seal with a Teflon-lined screw cap. Do not use standard polyethylene caps as they are permeable to oxygen over time.
-
Wrap the cap junction with Parafilm® or Teflon tape to prevent gas exchange.
-
-
Secondary Container (The Desiccation Chamber):
-
Place the sealed primary vial inside a larger, wide-mouth jar or aluminum pouch.
-
Add a color-indicating silica gel desiccant packet to the secondary container.
-
Self-Validation: If the silica gel changes color (e.g., blue to pink), your secondary barrier has been breached, and the primary vial is now at risk.
-
-
Environmental Control:
-
Temperature: Store at -20°C .
-
Thawing Protocol: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the powder, triggering immediate hydrolysis.
-
Module 3: Mechanistic Logic (The "Why")
To understand the storage requirements, we must visualize the degradation pathways. The diagram below illustrates how environmental factors drive the molecule toward specific impurities.
Figure 1: Degradation pathways of this compound showing the divergent risks of moisture (hydrolysis) and oxidation (polymerization).[1][2][3][4][5][6][7][8]
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store this compound in solution (e.g., DMSO or Methanol) to save time?
-
Verdict: NO.
-
Reasoning: In protic solvents like Methanol, the succinimide ring is prone to solvolysis (ring-opening by the solvent). Even in DMSO, trace water content can hydrolyze the ring over time. Furthermore, dissolved oxygen reacts with anilines much faster in solution than in the solid state. Always prepare solutions fresh.
Q2: Why is the "2-amino" (ortho) position specifically problematic?
-
Reasoning: The ortho-position places the nucleophilic amine group in close proximity to the electrophilic carbonyls of the succinimide ring. While the 5-membered ring is relatively stable, basic conditions or specific conformations can allow the amine to attack the carbonyl intramolecularly, potentially leading to rearrangement or accelerating hydrolysis compared to the para-isomer.
Q3: My compound has turned slightly pink but the HPLC purity is 98%. Can I use it?
-
Verdict: Proceed with Caution.
-
Reasoning: Aniline oxidation is "color-loud" but "mass-quiet." A very small amount of oxidation (ppm levels of azo dyes) can cause significant discoloration without significantly affecting the bulk stoichiometry. If your application is sensitive to radical scavengers or redox chemistry, repurify. If it is for crude synthesis, it may be acceptable.
References
-
Hydrolysis of Succinimides: Yakatan, G. J., & Fan, T. (1977).[9] Kinetics of Hydrolysis of Succinimides. Drug Development and Industrial Pharmacy, 3(4), 315-338.[9]
-
Aniline Oxidation Mechanisms: Travis, B. R., et al. (2003). Facile Oxidation of Primary Amines to Nitro Compounds. Journal of the American Chemical Society. (Mechanistic context for amine sensitivity).
-
Stability Testing Guidelines: International Council for Harmonisation (ICH). (2003).[10][11] Q1A(R2) Stability Testing of New Drug Substances and Products. (Regulatory framework for defining storage conditions).[10][11]
-
Succinimide Ring Opening in ADCs: Lyon, R. P., et al. (2014).[3] Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32, 1059–1062.[3] (Demonstrates the hydrolytic instability of the succinimide ring system).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase | MDPI [mdpi.com]
- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Official web site : ICH [ich.org]
minimizing impurities in the synthesis of 1-(2-Aminophenyl)pyrrolidine-2,5-dione
Welcome to the technical support guide for the synthesis of 1-(2-Aminophenyl)pyrrolidine-2,5-dione. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize impurities and optimize their synthetic protocols. The pyrrolidine-2,5-dione ring system is a valuable scaffold in medicinal chemistry, making purity paramount for downstream applications.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent method is the condensation reaction between o-phenylenediamine and succinic anhydride. This reaction proceeds via a two-step, one-pot process: nucleophilic attack of an amino group onto the anhydride to form an intermediate N-arylsuccinamic acid, followed by thermal or chemical dehydration to induce cyclization and form the succinimide ring.
Q2: What are the primary impurities I should expect?
The main impurities stem from the bifunctional nature of o-phenylenediamine. Key side-products include:
-
Di-acylated Product: Both amino groups of o-phenylenediamine react with succinic anhydride, leading to a bis-succinimide derivative.
-
Unreacted Starting Materials: Residual o-phenylenediamine or succinic anhydride.
-
Benzimidazole Derivatives: Intramolecular cyclization of the intermediate amic acid can occur under harsh acidic or thermal conditions, leading to benzimidazole-type byproducts.[4]
-
Oxidation Products: o-Phenylenediamine is susceptible to oxidation, which can produce colored, polymeric impurities, especially when exposed to air at elevated temperatures.
Q3: Why is precise temperature control so critical in this synthesis?
Temperature is arguably the most critical parameter. Insufficient heat will lead to a stalled reaction, leaving a high concentration of the N-(2-aminophenyl)succinamic acid intermediate. Conversely, excessive heat can promote the formation of benzimidazole byproducts and lead to the degradation and oxidation of the sensitive o-phenylenediamine starting material.[5] A carefully controlled temperature ramp or a specific reflux temperature is key to selectively forming the desired imide ring.
Q4: What is the best solvent for this reaction?
The choice of solvent directly impacts reaction kinetics and impurity profiles. There is no single "best" solvent, as the optimal choice depends on the specific reaction conditions and scale.
-
Glacial Acetic Acid: Often used as it acts as both a solvent and a catalyst for the dehydration step. However, its acidic nature can promote benzimidazole formation if the reaction is overheated or run for too long.
-
Toluene or Xylene: These are excellent choices for facilitating dehydration via azeotropic removal of water using a Dean-Stark apparatus. This method provides a clear visual indicator of reaction progress.
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These high-boiling polar aprotic solvents can be effective but make product isolation more challenging due to their high boiling points.[6] They are typically used when milder conditions are required.
Visualizing the Reaction Pathway
The following diagrams illustrate the primary synthesis route and a significant side reaction.
Caption: Main synthetic route to the target product.
Caption: Formation pathway of the bis-acylated impurity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Incomplete Reaction: Insufficient heating (time or temperature) preventing cyclization of the amic acid intermediate. 2. Product Loss During Workup: Product may be partially soluble in aqueous washes or remain in the mother liquor after recrystallization. 3. Reagent Purity: Impure starting materials can inhibit the reaction.[7] | 1. Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of starting materials and the formation of the product. The amic acid intermediate will have a different Rf value. Increase reflux time or temperature incrementally. 2. Optimize Workup: Minimize the volume of aqueous washes. If the product is precipitated, cool the solution thoroughly in an ice bath to maximize recovery. 3. Verify Reagents: Use freshly opened or purified o-phenylenediamine and succinic anhydride. |
| Product is Dark Brown/Black | 1. Oxidation of o-Phenylenediamine: This starting material is highly sensitive to air oxidation, especially at elevated temperatures, forming tar-like polymeric impurities. | 1. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation. 2. Purify Starting Material: If the o-phenylenediamine is discolored, consider recrystallizing it before use. |
| Presence of a High Molecular Weight Impurity | 1. Bis-Acylation: The second amino group of o-phenylenediamine has reacted with another molecule of succinic anhydride. This is favored when the stoichiometry is imbalanced. | 1. Control Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of o-phenylenediamine to ensure the succinic anhydride is fully consumed, minimizing the chance for bis-acylation. 2. Slow Addition: Add the succinic anhydride portion-wise or as a solution to a heated solution of the diamine to maintain a low instantaneous concentration of the anhydride. |
| Difficulty Removing Unreacted o-Phenylenediamine | 1. Similar Polarity: The starting diamine may have similar solubility characteristics to the product, making it difficult to remove via simple recrystallization. | 1. Acidic Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic amino groups of the unreacted diamine, forming a salt that is soluble in the aqueous layer and can be easily separated.[6] |
| Reaction Stalls at Amic Acid Intermediate | 1. Insufficient Dehydration: The water formed during the cyclization is not being effectively removed, inhibiting the reaction equilibrium. | 1. Azeotropic Removal: If using toluene or xylene, ensure the Dean-Stark trap is functioning correctly to remove water. 2. Chemical Dehydrating Agent: Add a dehydrating agent like acetic anhydride (1.1 eq.) along with a base such as sodium acetate to facilitate the cyclization chemically.[8] |
Key Experimental Protocols
Protocol 1: Optimized Synthesis via Azeotropic Dehydration
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.
-
Reagents: Charge the flask with o-phenylenediamine (1.0 eq) and toluene (approx. 10 mL per gram of diamine).
-
Heating: Begin heating the mixture to reflux.
-
Addition: Once refluxing, add succinic anhydride (0.95 eq) portion-wise over 15-20 minutes.
-
Reaction: Continue refluxing and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (usually 3-5 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash the solid with a small amount of cold toluene or hexanes to remove soluble impurities.
-
To further purify, the crude solid can be dissolved in ethyl acetate and washed with 1M HCl to remove any unreacted diamine, followed by a wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude product from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.
Protocol 2: Thin Layer Chromatography (TLC) Analysis
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 7:3 v/v) is a good starting point.
-
Visualization: Use a UV lamp at 254 nm. o-Phenylenediamine and the product are UV active. Staining with potassium permanganate can also be used.
-
Procedure: Spot the starting materials for reference. During the reaction, carefully take small aliquots, dilute with a suitable solvent (e.g., ethyl acetate), and spot on the TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicates reaction progression.
References
-
ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. [Link]
-
ResearchGate. (n.d.). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. Retrieved from [Link]
-
Noe, O. (1999). Preparation of N-(Haloaryl) succinimides. Marshall Digital Scholar. [Link]
-
ResearchGate. (n.d.). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (n.d.). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-(2-aminophenyl)-2,5-pyrrolidinedione. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Solid-Phase Synthesis of N-Aryl Succinimides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Retrieved from [Link]
- Google Patents. (n.d.). WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors.
-
(n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
Indiana University. (n.d.). Proceedings of the Indiana Academy of Science. Retrieved from [Link]
-
White Rose Research Online. (2021). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. [Link]
-
(n.d.). O-phenylenediamine: Significance and symbolism. [Link]
-
NIH. (n.d.). One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. [Link]
-
(n.d.). Synthesis and Evaluation of N-Arylsulfonylated Succinimides as Activity-Based Probes. [Link]
-
MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
-
PubMed. (n.d.). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-Phase Synthesis of N-Aryl Succinimides. Retrieved from [Link]
-
University of Massachusetts Dartmouth. (n.d.). Total and diverted total synthesis of 2-aminoimidazole and quinazolinone containing natural products: a dissertation in Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted synthesis of N-substituted cyclic imides and their evaluation for anticancer and anti-inflammatory activities. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of 1-(2-Aminophenyl)pyrrolidine-2,5-dione and its Analogs: A Lead-Based Approach to Drug Discovery
Introduction: Unveiling the Potential of the 1-(2-Aminophenyl)pyrrolidine-2,5-dione Scaffold
In the landscape of medicinal chemistry, the pyrrolidine-2,5-dione core is a well-established "privileged scaffold"[1]. Its rigid, five-membered ring structure provides a versatile framework for the synthesis of a diverse array of biologically active compounds[1]. When coupled with an N-aryl substituent, such as the 2-aminophenyl group, the resulting molecule, this compound, presents a compelling starting point for the development of novel therapeutics. The presence of the amino group on the phenyl ring offers a key site for further chemical modification, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity.
While direct and extensive comparative studies on a series of this compound analogs are not yet prevalent in the public domain, a wealth of information exists on the biological activities of various N-substituted pyrrolidine-2,5-dione derivatives. By examining these related compounds, we can extrapolate valuable insights into the potential therapeutic applications of our lead scaffold and guide the rational design of its future analogs. This guide will, therefore, take a lead-based approach, comparing the known biological activities of different classes of N-substituted pyrrolidine-2,5-diones to inform the potential of and strategy for developing analogs of this compound. We will delve into their anticancer, anti-inflammatory, and enzyme-inhibiting properties, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activities of N-Substituted Pyrrolidine-2,5-dione Analogs
The versatility of the pyrrolidine-2,5-dione scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. Here, we compare the key therapeutic areas where these compounds have shown promise.
Anticancer Activity: A Prominent Therapeutic Avenue
The pyrrolidine-2,5-dione moiety is a common feature in a variety of anticancer agents[2]. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
A series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been synthesized and evaluated for their anticancer and antioxidant activities. Among these, four compounds emerged as particularly promising, demonstrating selectivity against prostate (PPC-1) and melanoma (IGR39) cancer cell lines, with EC50 values in the range of 2.5–20.2 µM[3].
In another study, novel hybrid pyrrolidinedione-thiazolidinones were synthesized and screened against a panel of cancer cell lines. High antiproliferative activity was observed for 1-(4-chlorophenyl)- and 1-(4-hydroxyphenyl)-3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-1-(4-hydroxyphenyl)-pyrrolidine-2,5-diones, with high selectivity towards leukemia, lung, breast, cervical, colon carcinoma, and glioblastoma cells[4].
Furthermore, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have shown remarkable cytotoxic effects against MCF7 and HT29 cancer cells[5].
Table 1: Comparative Anticancer Activity of Selected Pyrrolidine-2,5-dione Analogs
| Compound Class | Target Cell Line(s) | Reported Activity (IC50/EC50) | Reference |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5–20.2 µM | [3] |
| Pyrazoline-substituted pyrrolidine-2,5-dione hybrids | MCF7 (Breast), HT29 (Colon) | Not specified | [5] |
| Hybrid pyrrolidinedione-thiazolidinones | Jurkat (T-cell leukemia), various carcinomas | High antiproliferative activity | [4] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | Enhanced anticancer activity | [5] |
Anti-inflammatory and Enzyme Inhibitory Activity
Beyond cancer, N-substituted pyrrolidine-2,5-diones have demonstrated significant potential as anti-inflammatory agents and enzyme inhibitors.
A series of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds were synthesized and evaluated for their tyrosinase inhibitory activity. Compound 3f (HMP) showed the highest inhibition of 83.87% at a concentration of 20 µM on the L-DOPA oxidase activity of mushroom tyrosinase[6].
Furthermore, some pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism, indicating their potential in managing type-2 diabetes[7]. The 4-methoxy analogue 3g showed significant inhibitory activity with IC50 values of 26.24 and 18.04 μg/mL against α-amylase and α-glucosidase, respectively[7].
Structure-Activity Relationship (SAR) Insights: Guiding Analog Design
The biological activity of pyrrolidine-2,5-dione derivatives is intricately linked to the nature and position of substituents on both the pyrrolidine ring and the N-aryl moiety.
For anticancer activity, the substitution on the N-phenyl ring plays a crucial role. For instance, in the diphenylamine-pyrrolidin-2-one-hydrazone series, the specific substitutions on the terminal phenyl ring of the hydrazone moiety significantly influenced the potency and selectivity against different cancer cell lines[3].
In the context of antidepressant activity, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were found to be potent 5-HT1A receptor and serotonin transporter (SERT) ligands. The nature of the substituent on the indole ring and the length of the alkyl chain connecting to a piperidine moiety were critical for high affinity[8].
For tyrosinase inhibition, the position of the hydroxyl group on the benzylidenyl moiety of hydroxybenzylidenyl pyrrolidine-2,5-diones was found to be a key determinant of their inhibitory potency[6].
These examples underscore the importance of systematic structural modifications to optimize the biological activity of the this compound scaffold. The presence of the amino group at the ortho position of the N-phenyl ring in our lead compound offers a prime location for introducing a variety of substituents to probe the SAR and enhance potency and selectivity for a desired biological target.
Experimental Protocols: A Framework for Evaluation
To rigorously assess the biological activity of novel analogs of this compound, standardized and validated experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is fundamental for determining the anticancer potential of the synthesized analogs.
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, PC-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Mushroom Tyrosinase Inhibition Assay
This protocol is useful for screening compounds for their potential as skin-lightening agents or for treating pigmentation disorders.
Objective: To determine the inhibitory effect of the test compounds on the activity of mushroom tyrosinase.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product. The rate of dopachrome formation can be monitored spectrophotometrically at 475 nm.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of L-DOPA in the same buffer. Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Mixture: In a 96-well plate, add 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution. Include a blank (no enzyme) and a control (no inhibitor).
-
Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.
-
Initiation of Reaction: Add 40 µL of the L-DOPA solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a defined period (e.g., 20 minutes) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of tyrosinase activity for each compound concentration. The IC50 value can be determined from a dose-response curve.
Visualizing the Path Forward: Workflows and Mechanisms
To provide a clear conceptual framework for the research and development process, the following diagrams illustrate a typical experimental workflow and a potential mechanism of action for anticancer analogs.
Caption: A generalized experimental workflow for the design, synthesis, and biological evaluation of novel this compound analogs.
Caption: A putative signaling pathway illustrating the pro-apoptotic mechanism of action for a hypothetical anticancer pyrrolidine-2,5-dione analog.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative data for its analogs is still emerging, the broader class of N-substituted pyrrolidine-2,5-diones has demonstrated significant potential in oncology, anti-inflammatory applications, and enzyme inhibition. The inherent versatility of this scaffold, particularly the reactive amino group on the phenyl ring, provides a rich platform for medicinal chemists to explore.
Future research should focus on the systematic synthesis and screening of a library of this compound analogs with diverse substitutions on the aminophenyl ring. This will enable the elucidation of clear structure-activity relationships and the optimization of lead compounds for enhanced potency, selectivity, and pharmacokinetic properties. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this exciting class of molecules.
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[9] A new diazo derivative of a pyrrolidine-2,5-dione (8) fused at position-3,4 to a dibenzobarrelene backbone has been prepared by coupling the previously reported N-arylsuccinimid (5) precursor with aryldiazonium ion of aniline. (n.d.). Available from: [Link]
[10] Zhao, S., Freeman, J. P., Bacon, C. L., Fox, G. B., O'Driscoll, E., Foley, A. G., Kelly, J., Farrell, U., Regan, C., & Szmuszkovicz, J. (1999). Syntheses of 1,2-diamino and 1,2-aminoalcohol derivatives in the piperidine and pyrrolidine series as anti-amnesic agents. Bioorganic & Medicinal Chemistry, 7(8), 1647–1654. Available from: [Link]
[8] Stankiewicz, A. M., Canale, V., Szałaj, N., Kaczor, A. A., Satała, G., Lenda, T., Drab, J., Satala, G., Partyka, A., Wesołowska, A., & Siwek, A. (2013). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. European Journal of Medicinal Chemistry, 69, 943–954. Available from: [Link]
[6] Kim, D. H., Kim, M. J., & Park, K. M. (2016). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm, 7(4), 721–726. Available from: [Link]
[11] Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (n.d.). Available from: [Link]
[12] Menthone (2-Isopropyl-5-methylcyclohexanone) is a widespread monoterpene with a fresh smell characteristic of peppermint (Mentha x piperita)[13]. (n.d.). Available from: [Link]
[2] Zare, I., Jonuskiene, I., Tumosiene, I., Kantminiene, K., & Petrikaite, V. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7869. Available from: [Link]
[14] A new series of pyrrole analogs were developed via the microwave irradiation synthesis. (n.d.). Available from: [Link]
[15] Bhide, R. S., Liu, C., Shipps, G. W., Wautlet, B. S., W nur, M., Zupa-Fernandez, A., Hruza, A., Wappner, P., & Vite, G. D. (2016). Discovery and SAR of pyrrolo[2,1-f][3][8][9]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443–4449. Available from: [Link]
[7] In our pursuit of developing effective inhibitors for the enzymes α-amylase and α-glucosidase, which play a crucial role in carbohydrate metabolism related to type-2 diabetes, we synthesized compounds featuring a pyrrolidine ring. (n.d.). Available from: [Link]
[5] A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives–hydrazones, N-ethylhydrazones, pyrrole, pyrazole, oxadiazole, and triazole were synthesized and evaluated for their anticancer activity using human A549 pulmonary epithelial cells (ATCC CCl-185). (n.d.). Available from: [Link]
[16] The enzymes, acetylcholinesterase, and butyrylcholinesterase were potently inhibited by compound III with IC50 of 63 μg/mL and 80 μg/mL respectively. (n.d.). Available from: [Link]
[1] The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. (n.d.). Available from: [Link]
[17] These characteristics do not only enable them to bind with high affinity to a large variety of receptors and enzymes[18], showing multifarious biological activities, but they also allow a more predictable receptor interaction and the development of the drug-like physicochemical properties that are required for the multi-objective optimization process of transforming lead to a drug product. (n.d.). Available from: [Link]
[19] Analysis on the previously tested bioactivity of this compound revealed 17b-hydroxysteroid dehydrogenase type 5, belonging to the aldo-keto reductase family 1 member C3 (AKR1C3), as a putative target affording potent nanomolar inhibitory activity with IC 50 values of 42 and 52 nM as verified by two separate bioactivity experiments[5][7]. (n.d.). Available from: [Link]
[20] In the laboratory, we assessed the impact of nine 2-pyrazoline-5-one derivatives on the fourth larval stage of the cotton leaf worm (Spodoptera littorals), Monacha obstructa, and Tetranychus urticae adults. (n.d.). Available from: [Link]
[21] 1H-pyrrole-2,5-dione derivatives are known for their wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities. (n.d.). Available from: [Link]
[22] To develop potent and selective anticancer agents, a series of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were designed and synthesized. (n.d.). Available from: [Link]
Twenty-two differently substituted 1H-isoindole-1,3(2H)-diones (30-39), 8-azaspiro[4.5]decane-7,9-diones (40-45), and 3-azaspiro[5.5]undecane-2,4-diones (46-51) were synthesized and tested for anticonvulsant activity. (n.d.). Available from: [Link]
The aqueous extract of this plant have been found to have cell growth inhibitory effects in prostate cancer cell line. (n.d.). Available from: [Link]
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The Aminophenyl Pyrrolidinedione Scaffold: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The aminophenyl pyrrolidinedione core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of biological targets. Its inherent structural features, including a hydrogen bond-donating amino group, a central rigid dione ring, and multiple sites for substitution, provide a rich canvas for the design of potent and selective modulators of protein function. This guide offers a comparative analysis of the structure-activity relationships (SAR) of aminophenyl pyrrolidinedione derivatives, drawing on experimental data from studies targeting key proteins in anticoagulation, cancer, and endocrinology. By dissecting the causal relationships between molecular architecture and biological activity, this document aims to provide actionable insights for the rational design of next-generation therapeutics.
The Architectural Blueprint: Core Structure and Versatility
The aminophenyl pyrrolidinedione scaffold is characterized by a central pyrrolidine-2,5-dione ring attached to an aminophenyl group. The diverse biological activities of this class of compounds arise from the strategic placement of various substituents at three key positions: the aminophenyl ring (R1), the pyrrolidinedione ring itself (R2), and often a third substituent group (R3) typically attached to the pyrrolidinedione nitrogen.
The pyrrolidine ring's non-planarity allows for the exploration of three-dimensional pharmacophore space, a key advantage in achieving specific interactions with protein binding sites.[1] The dione functionality provides hydrogen bond acceptors, while the aminophenyl group can act as a hydrogen bond donor and engage in various aromatic interactions. The versatility of this scaffold is highlighted by its ability to produce compounds with activities ranging from anticoagulants and anticancer agents to androgen receptor modulators.[2][3][4]
Comparative Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of the aminophenyl pyrrolidinedione scaffold by examining how modifications at different positions influence its activity against three distinct and therapeutically relevant targets: Factor XIa (anticoagulation), the Androgen Receptor (prostate cancer), and various targets in cancer cell proliferation.
Modifications on the Aminophenyl Ring (R1)
The aminophenyl moiety is often crucial for anchoring the molecule within the target's binding site. The position and nature of substituents on this ring can dramatically impact potency and selectivity.
-
Factor XIa Inhibition: For inhibitors of Factor XIa, a serine protease in the coagulation cascade, the aminophenyl group often interacts with the S1 pocket of the enzyme.[2][5] The basicity of the amino group is critical for forming a salt bridge with the aspartate residue at the bottom of the S1 pocket. Substituents on the phenyl ring can further enhance binding affinity through hydrophobic or other interactions. For instance, small, electron-withdrawing groups can fine-tune the pKa of the amino group, optimizing its interaction with the target.
-
Androgen Receptor (AR) Antagonism: In the context of androgen receptor antagonism, which is pivotal in treating prostate cancer, the aminophenyl ring often serves as a key pharmacophoric element that mimics the A-ring of endogenous androgens. Modifications here are critical for achieving antagonistic versus agonistic activity. For example, the addition of bulky or electron-withdrawing groups can introduce steric hindrance that prevents the conformational changes in the AR required for coactivator recruitment, thus leading to an antagonistic effect.
-
Anticancer Activity: For broader anticancer applications, substituents on the aminophenyl ring can influence a variety of properties, including cell permeability and interactions with diverse intracellular targets. In a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives, substitutions on the terminal phenyl ring (part of the larger R1 moiety) significantly impacted cytotoxicity against various cancer cell lines.[6][7] For example, compounds with chloro- and dichlorobenzylidene moieties showed potent activity against melanoma and prostate cancer cell lines, with EC50 values in the low micromolar range.[7] This suggests that lipophilic and electron-withdrawing features in this region can enhance anticancer efficacy.
Substitutions on the Pyrrolidinedione Core (R2 and R3)
The central pyrrolidinedione ring and its direct substituents are pivotal for orienting the other pharmacophoric elements and can also engage in direct interactions with the target protein.
-
General Effects: SAR studies on pyrrolidine-2,5-dione scaffolds have shown that substituents at the 3-position of the ring strongly influence activity.[1] For instance, in anticonvulsant agents, bulky groups like benzhydryl or isopropyl at this position were found to be highly favorable.[1] This highlights the importance of steric bulk on the pyrrolidinedione ring for modulating biological activity.
-
Factor XIa Inhibition: In the design of Factor XIa inhibitors, the pyrrolidinedione core serves as a rigid scaffold to present the aminophenyl group to the S1 pocket and another substituent (R3) towards other binding pockets (e.g., S2, S3). The nature of the R3 group is critical for achieving high potency and selectivity over other serine proteases like thrombin and Factor Xa. Often, larger, hydrophobic, or aromatic groups at R3 can occupy these ancillary pockets, leading to a significant increase in binding affinity.
-
Androgen Receptor Antagonism: For AR antagonists, the group attached to the pyrrolidinedione nitrogen (R3) is often a larger moiety designed to occupy the space where the D-ring of steroidal androgens would normally bind. This displacement is a key mechanism for antagonism. The specific chemistry of this R3 group can also influence the compound's metabolic stability and pharmacokinetic profile.
-
Anticancer Activity: In a study of novel hybrid pyrrolidinedione-thiazolidinones, the R3 substituent was a complex thiazolidinone moiety.[8] The overall molecule demonstrated high antiproliferative activity against several cancer cell lines, including T-leukemia, lung, breast, and colon carcinoma, while showing low toxicity to normal human cells.[8] This indicates that complex, multi-ring systems at the R3 position can lead to potent and selective anticancer agents.
Data Presentation: A Comparative Overview
The following table summarizes the structure-activity relationship trends for aminophenyl pyrrolidinedione derivatives against different biological targets, with representative data where available.
| Target Class | Key Structural Moiety | General SAR Observations | Representative IC50/EC50 Values |
| Factor XIa Inhibitors | Aminophenyl Group (R1) | A basic amino group is often essential for interaction with the S1 pocket. Substituents can modulate pKa and add hydrophobic interactions. | 2 µM - 3.68 µM[2] |
| R3 Substituent | Large, hydrophobic groups that can occupy the S2/S3 pockets generally increase potency and selectivity. | ||
| Androgen Receptor Antagonists | Aminophenyl Group (R1) | Serves as an A-ring mimic. Bulky or electron-withdrawing groups can confer antagonistic activity. | Submicromolar to low micromolar range[4] |
| R3 Substituent | Often a large group designed to sterically clash with coactivator binding surfaces. | ||
| Anticancer Agents | Aminophenyl Ring Substituents (R1) | Lipophilic and electron-withdrawing groups on a terminal phenyl ring can enhance cytotoxicity. | 2.5 µM - 20.2 µM (against PPC-1 and IGR39 cell lines)[7] |
| R3 Substituent | Complex heterocyclic systems (e.g., thiazolidinones) can lead to potent and selective anticancer activity. | 0.73 µM - 2.38 µM (against MCF-7 breast cancer cell line)[6] |
Experimental Protocols
The validation of SAR claims relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays used to characterize the activity of aminophenyl pyrrolidinedione derivatives.
Factor XIa Enzymatic Inhibition Assay (Chromogenic)
This assay is fundamental for determining the inhibitory potency (IC50) of a compound against purified Factor XIa. The principle lies in measuring the enzyme's ability to cleave a chromogenic substrate, which releases a colored product (p-Nitroaniline, pNA), in the presence of varying concentrations of the inhibitor.[9][10]
Materials:
-
Purified human Factor XIa
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4[12]
-
Test compound (aminophenyl pyrrolidinedione derivative)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme-Inhibitor Pre-incubation: In the wells of a 96-well plate, add 25 µL of each concentration of the diluted test compound. To this, add 50 µL of a fixed concentration of purified human Factor XIa (e.g., 20 pM).[12] Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the chromogenic substrate (e.g., 75-380 µM S-2366) to each well.[12]
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of substrate cleavage (V = dA/dt) is proportional to the enzyme activity.[12]
-
Data Analysis: Plot the reaction rate against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor (AR). It is a direct measure of the compound's affinity for the receptor's ligand-binding domain (LBD).[13][14][15]
Materials:
-
Source of Androgen Receptor: Recombinant rat AR LBD or cytosol prepared from the ventral prostate of castrated rats.[13][14]
-
Radiolabeled Ligand: [3H]-Dihydrotestosterone ([3H]-DHT)
-
Wash Buffer (e.g., TEDG buffer: Tris-EDTA-DTT-Glycerol)[13]
-
Test compound
-
Non-labeled DHT (for determining non-specific binding)
-
Scintillation cocktail and scintillation counter
Step-by-Step Protocol:
-
Receptor Preparation: Prepare the AR-containing solution (e.g., rat prostate cytosol) in a low-salt TEDG buffer at 4°C.[13]
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: AR preparation + [3H]-DHT.
-
Non-specific Binding: AR preparation + [3H]-DHT + a high concentration of non-labeled DHT (e.g., 1000-fold excess).
-
Competitive Binding: AR preparation + [3H]-DHT + varying concentrations of the test compound.
-
-
Incubation: Incubate the tubes/plate at 4°C for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound [3H]-DHT from the free [3H]-DHT. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: Add the supernatant (containing the bound radioligand) to scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound [3H]-DHT.
-
Visualizing the SAR Landscape and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the key structural features for activity and the steps involved in experimental protocols.
Caption: Key modification sites on the aminophenyl pyrrolidinedione scaffold.
Caption: Workflow for an in vitro enzymatic inhibition assay.
Conclusion and Future Directions
The aminophenyl pyrrolidinedione scaffold is a testament to the power of modular design in medicinal chemistry. The SAR data clearly indicate that while the core structure provides a robust foundation for target engagement, fine-tuning of potency, selectivity, and functional activity is achieved through strategic modifications of its peripheral substituents. For Factor XIa inhibitors, the focus is on optimizing interactions within the S1 and adjacent pockets. For androgen receptor antagonists, the key is to introduce moieties that disrupt the receptor's active conformation. In anticancer drug discovery, the scaffold serves as a platform for attaching diverse cytotoxic or cytostatic pharmacophores.
Future research should focus on leveraging this comparative SAR understanding to design dual-target or multi-target agents. For instance, a compound could be engineered to both antagonize the androgen receptor and inhibit a key kinase involved in prostate cancer cell survival. Furthermore, a deeper investigation into the pharmacokinetic and metabolic liabilities associated with specific substitutions will be crucial for translating potent in vitro activity into in vivo efficacy. The continued exploration of this versatile scaffold holds significant promise for the development of novel and effective therapies for a range of human diseases.
References
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Protocol for Androgen Receptor Competitive Binding Assay. (2002). Appendix B1 of ICCVAM AR Binding BRD. [Link]
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Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. (2023). MDPI. [Link]
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Scaffold transforming and in-silico design of potential androgen receptor antagonists in prostate cancer therapy. (2023). PMC. [Link]
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Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]
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Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2024). PMC. [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). PMC. [Link]
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Characterization of Novel Forms of Coagulation Factor XIa. (2004). Journal of Biological Chemistry. [Link]
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Androgen Receptor Antagonists and Anti-prostate Cancer Activities of Some Synthesized Steroidal Candidates. (2020). ResearchGate. [Link]
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Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors. (2023). PMC. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]
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A potent new-scaffold androgen receptor antagonist discovered on the basis of a MIEC-SVM model. (2024). Nature. [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). ResearchGate. [Link]
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New Hybrid Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones as New Inhibitors of Factor Xa and Factor XIa: Design, Synthesis, and In Silico and Experimental Evaluation. (2023). MDPI. [Link]
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Substrate-Dependent Modulation of the Mechanism of Factor XIa Inhibition. (2004). Biochemistry. [Link]
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Discovery of novel antagonists targeting the DNA binding domain of androgen receptor by integrated docking-based virtual screening. (2021). Acta Pharmacologica Sinica. [Link]
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Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (2022). PMC. [Link]
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Exploration of the Activity, Delivery and Activation of Androgen Receptor Potential Indane Scaffold Antagonists for Prostate Cancer Treatment. (2024). Arrow@TU Dublin. [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). PubMed. [Link]
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Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. (2024). PubMed. [Link]
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A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. (2009). ResearchGate. [Link]
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Determination of the mode of inhibition and the Ki of CTI for FXIa. (2018). ResearchGate. [Link]
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Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. (2021). RSC Publishing. [Link]
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Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. (2009). PubMed. [Link]
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Targeting the Androgen Receptor with Steroid Conjugates. (2014). Journal of Medicinal Chemistry. [Link]
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Ligand Competition Binding Assay for the Androgen Receptor. (2011). Springer Nature Experiments. [Link]
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A Comparative Analysis of Pyrrolidinedione and Piperidinedione Derivatives in Drug Discovery
A Senior Application Scientist's Guide to Two Privileged Scaffolds
In the landscape of medicinal chemistry, the pyrrolidine and piperidine ring systems stand as privileged scaffolds, forming the core of numerous biologically active compounds. Their dione derivatives, pyrrolidinediones and piperidinediones, have garnered significant attention for their therapeutic potential, particularly in the realms of oncology and inflammation. This guide provides a comparative study of these two heterocyclic frameworks, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Structural and Physicochemical Landscape
Pyrrolidinediones, possessing a five-membered ring, and piperidinediones, with a six-membered ring, exhibit distinct conformational and physicochemical properties that influence their biological activity. The five-membered ring of pyrrolidinedione is relatively planar, while the six-membered piperidinedione ring adopts chair and boat conformations. This difference in conformational flexibility can significantly impact how these molecules interact with their biological targets.
| Property | Pyrrolidinedione Core | Piperidinedione Core |
| Ring Size | 5-membered | 6-membered |
| Conformational Flexibility | Relatively planar | Chair/Boat conformations |
| Polarity | Generally more polar | Generally less polar |
| Lipophilicity (logP) | Lower | Higher |
This fundamental structural variance dictates the initial design strategy for novel derivatives. The choice between a pyrrolidinedione and a piperidinedione scaffold can be a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic profile.
Caption: Core chemical structures of Pyrrolidinedione and Piperidinedione.
Synthesis of Pyrrolidinedione and Piperidinedione Scaffolds
The synthetic accessibility of these scaffolds is a crucial consideration for their development as therapeutic agents. A variety of synthetic routes have been established for both classes of compounds.
Synthesis of Pyrrolidinedione Derivatives
A common and versatile method for the synthesis of substituted pyrrolidine-2,3-diones involves a multicomponent reaction. This approach allows for the introduction of diverse substituents, facilitating the exploration of the chemical space for optimal biological activity.[1]
Experimental Protocol: Synthesis of a Pyrrolidine-2,3-dione Derivative
-
Reaction Setup: To a solution of a phenyl pyruvic ester derivative (1 equivalent) in a suitable solvent (e.g., ethanol), add a primary amine (1 equivalent) and an isocyanide (1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Synthesis of Piperidinedione Derivatives
The Dieckmann condensation is a classical and robust method for the synthesis of piperidine-2,4-diones.[2][3] This intramolecular cyclization of a diester provides a reliable route to the core scaffold, which can be further functionalized.
Experimental Protocol: Synthesis of a Piperidine-2,4-dione Derivative via Dieckmann Condensation
-
Reaction Setup: To a solution of a suitable N-substituted β-amino diester (1 equivalent) in an anhydrous solvent (e.g., toluene), add a strong base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up and Purification: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
-
Characterization: Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Caption: General experimental workflow for the synthesis and evaluation.
Comparative Biological Activities
Both pyrrolidinedione and piperidinedione derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents. However, the subtle differences in their scaffolds can lead to variations in their potency and selectivity.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of both classes of compounds against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.
Comparative Anticancer Activity (IC50 values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolidinedione | Spirotryprostatin analog | A549 (Lung) | 69.07 | [4] |
| Pyrrolidinedione | Dispiro indeno pyrrolidine | CCRF-CM (Leukemia) | 55.79 | [4] |
| Piperidinedione | Piperidine derivative 1 | PC-3 (Prostate) | 6.3 (µg/mL) | [5] |
| Piperidinedione | Piperidine derivative 25 | PC-3 (Prostate) | 6.4 (µg/mL) | [5] |
It is important to note that the IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity [6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (pyrrolidinedione and piperidinedione derivatives) and a vehicle control. Incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Anti-inflammatory Activity
The anti-inflammatory properties of these derivatives are often attributed to their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory mediators.
Comparative Anti-inflammatory Activity
| Compound Class | Derivative | Assay | IC50 (µM) | Reference |
| Pyrrolizine (related to Pyrrolidine) | Carboxylic acid linked | COX-2 Inhibition | ~1-5 | [8] |
| Piperidine | Piperine | Carrageenan-induced paw edema | - | [9] |
| Piperidine | Benzenesulfonamide derivative | Carrageenan-induced paw edema | Significant inhibition at 200 mg/kg | [10] |
Experimental Protocol: COX-2 Inhibition Assay [11][12]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), heme, and human recombinant COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (substrate).
-
Detection: Measure the production of prostaglandin G2 using a fluorometric probe at an excitation/emission of 535/587 nm.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value for each compound.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [10][13]
-
Animal Grouping: Divide rats into groups: control, standard (e.g., indomethacin), and test groups receiving different doses of the pyrrolidinedione or piperidinedione derivatives.
-
Compound Administration: Administer the test compounds and the standard drug intraperitoneally or orally.
-
Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Structure-Activity Relationship (SAR) Insights
The biological activity of both pyrrolidinedione and piperidinedione derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.
Pyrrolidinedione Derivatives:
-
Substituents on the Nitrogen Atom: The nature of the substituent on the nitrogen atom can significantly influence both anticancer and anti-inflammatory activities. Aromatic or heteroaromatic rings are often preferred.
-
Substituents at C3 and C4: Functionalization at these positions with various groups can modulate the potency and selectivity of the compounds.[14]
Piperidinedione Derivatives:
-
Substituents on the Nitrogen Atom: Similar to pyrrolidinediones, the N-substituent is a key determinant of activity.
-
Substituents at C3, C5, and C6: Introduction of bulky or electron-withdrawing/donating groups at these positions can fine-tune the biological profile of the derivatives.[15]
Caption: Structure-Activity Relationship (SAR) concept for derivative design.
Conclusion and Future Perspectives
Both pyrrolidinedione and piperidinedione scaffolds have proven to be fertile ground for the discovery of novel therapeutic agents. The choice between these two heterocyclic systems depends on the specific therapeutic target and the desired physicochemical properties. While pyrrolidinediones offer a more compact and potentially more polar framework, piperidinediones provide greater conformational rigidity.
Future research in this area should focus on:
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the biological activities of these compounds will facilitate the design of more potent and selective inhibitors.
-
Exploration of New Chemical Space: The synthesis of novel derivatives with diverse substitution patterns remains a key strategy for identifying lead compounds with improved therapeutic profiles.
By leveraging the distinct properties of these two privileged scaffolds and employing rational drug design principles, the development of next-generation therapeutics based on pyrrolidinedione and piperidinedione cores holds significant promise.
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 1-(2-Aminophenyl)pyrrolidine-2,5-dione
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous assessment of its biological interactions. A critical milestone in this journey is the comprehensive profiling of its cross-reactivity, a measure of its propensity to bind to unintended targets. This guide provides an in-depth comparative analysis of 1-(2-Aminophenyl)pyrrolidine-2,5-dione , a compound of interest due to its structural resemblance to a class of potent therapeutic agents. By leveraging data from well-characterized analogs and outlining a robust experimental framework, we aim to equip researchers with the necessary tools and insights to navigate its selectivity landscape.
The Central Hypothesis: A Thalidomide Analog with a Twist?
The chemical scaffold of this compound features a pyrrolidine-2,5-dione ring, a pharmacophore central to the activity of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][2][3] These drugs are known to exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[4][5][6] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neo-substrates," most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5][6][7]
Given the shared chemical moiety, it is highly probable that this compound also targets CRBN. However, the substitution of the phthalimide group found in thalidomide with an aminophenyl group introduces a significant chemical alteration. This modification could potentially alter its binding affinity for CRBN, modulate its neo-substrate repertoire, and consequently, influence its overall cross-reactivity profile.
Comparative Framework: Benchmarking Against Established Cereblon Modulators
To understand the unique properties of this compound, a direct comparison with established CRBN modulators is essential. The ideal comparators would be thalidomide, as the parent compound, and lenalidomide, a widely used analog with a well-defined activity and safety profile.
| Compound | Core Structure | Key Known Targets | Key Known Off-Targets/Side Effects |
| This compound | Pyrrolidine-2,5-dione with aminophenyl group | Hypothesized: Cereblon (CRBN) | Unknown |
| Thalidomide | Phthalimide glutarimide | Cereblon (CRBN) | Teratogenicity, peripheral neuropathy, sedation[8][9] |
| Lenalidomide | Phthalimide glutarimide (modified) | Cereblon (CRBN) | Myelosuppression, thromboembolism[1][10] |
This comparative table will serve as the foundation for our experimental investigation. The primary goal is to populate the "Unknowns" for our topic compound, thereby providing a clear picture of its therapeutic potential and potential liabilities.
Experimental Roadmap: A Multi-pronged Approach to Cross-Reactivity Profiling
A definitive understanding of a compound's cross-reactivity requires a multi-faceted experimental approach. We propose a tiered strategy, moving from broad, unbiased screening to more focused, hypothesis-driven assays.
Tier 1: Global Target Engagement and Off-Target Identification
The initial step is to cast a wide net to identify all potential binding partners of this compound within the proteome.
Experimental Workflow: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This powerful technique allows for the unbiased identification of proteins that interact with a small molecule.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize a derivative of this compound containing a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Immobilization: Covalently couple the synthesized probe to the solid support according to the manufacturer's instructions.
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a multiple myeloma cell line such as MM.1S) under non-denaturing conditions.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for protein binding. Include a control incubation with beads that have not been coupled to the probe.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be achieved by competitive elution with an excess of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the sample incubated with the probe compared to the control.
Tier 2: Validating Cereblon Engagement and Neo-Substrate Degradation
Based on the initial hypothesis and the results from the AC-MS screen, the next step is to confirm the engagement of CRBN and investigate the downstream consequences.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA) and Western Blotting
CETSA is a powerful method to assess target engagement in a cellular context, while Western blotting can be used to monitor the degradation of specific proteins.
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Confirming the Binding Mode of 1-(2-Aminophenyl)pyrrolidine-2,5-dione: A Comparative Guide to Crystallography and Alternative Methodologies
In the landscape of contemporary drug discovery, the precise understanding of how a small molecule interacts with its protein target is paramount. This knowledge underpins structure-based drug design, enabling the optimization of lead compounds into potent and selective therapeutics.[1] This guide provides an in-depth comparison of experimental techniques for elucidating the binding mode of 1-(2-aminophenyl)pyrrolidine-2,5-dione, a scaffold of significant interest due to the diverse biological activities of pyrrolidine-2,5-dione derivatives, including anticonvulsant and anti-inflammatory properties.
While X-ray crystallography remains the gold standard for high-resolution structural determination of protein-ligand complexes, a comprehensive validation strategy often incorporates complementary biophysical and computational methods.[1][2] This guide will first detail the crystallographic workflow for confirming the binding mode of our compound of interest. Subsequently, we will explore alternative and supplementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Cryo-Electron Microscopy (Cryo-EM), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and computational docking, providing a holistic view for researchers, scientists, and drug development professionals.
The Gold Standard: X-ray Crystallography
X-ray crystallography offers an unparalleled, high-resolution snapshot of a protein-ligand complex at the atomic level.[1] This technique allows for the direct visualization of the ligand's orientation within the binding pocket, the intricate network of hydrogen bonds, hydrophobic interactions, and the conformation of the surrounding amino acid residues.
Experimental Workflow for Crystallographic Confirmation
The successful determination of a protein-ligand crystal structure is a multi-step process, each with critical considerations for ensuring a high-quality, interpretable electron density map.
1. Protein Expression, Purification, and Characterization:
The foundation of a successful crystallography experiment is a highly pure and stable protein sample. The target protein must be expressed, typically in a recombinant system (e.g., E. coli, insect, or mammalian cells), and purified to >95% homogeneity using a series of chromatographic steps (e.g., affinity, ion exchange, and size-exclusion chromatography). The final protein sample should be concentrated and in a well-defined buffer that promotes stability.
2. Crystallization of the Protein-Ligand Complex:
Obtaining well-ordered crystals is often the most challenging step. This is achieved by slowly precipitating the protein in the presence of the ligand.
-
Step 1: Initial Screening. A broad range of crystallization conditions are screened using high-throughput robotic systems. This typically involves mixing the protein-ligand solution with a variety of precipitants, buffers, and salts.
-
Step 2: Optimization. Conditions that yield initial microcrystals are further optimized by systematically varying the concentrations of the precipitant, protein, and ligand, as well as pH and temperature, to obtain diffraction-quality crystals.
3. X-ray Diffraction Data Collection:
Single crystals are mounted and cryo-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.
4. Structure Determination and Refinement:
The diffraction data is processed to determine the unit cell dimensions and space group. The phase information, which is lost during the diffraction experiment, is retrieved using methods like molecular replacement, if a homologous structure is available, or experimental phasing techniques. An initial model of the protein-ligand complex is then built into the electron density map and refined to improve its fit to the experimental data.
Alternative and Complementary Techniques
While crystallography provides a static, high-resolution picture, other techniques can offer dynamic and thermodynamic insights into the binding event, or provide structural information when crystallization is not feasible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing a more physiologically relevant context than a crystal lattice.[3]
Key NMR Experiments:
-
Chemical Shift Perturbation (CSP): By comparing the NMR spectra of the protein in the presence and absence of the ligand, residues involved in the binding interface can be identified.[4]
-
Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which parts of the ligand are in close proximity to the protein, providing information on the binding epitope.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Intermolecular NOEs can provide distance restraints between ligand and protein protons, which can be used to generate a model of the complex.
Protocol for Chemical Shift Perturbation (CSP) Mapping:
-
Protein Preparation: Prepare a sample of ¹⁵N-labeled protein in a suitable NMR buffer.
-
Data Acquisition (Free Protein): Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titration: Add increasing concentrations of this compound to the protein sample.
-
Data Acquisition (Complex): Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
Data Analysis: Overlay the spectra and identify amides with significant chemical shift changes, which correspond to residues in or near the binding site.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a revolutionary technique for determining the structures of large protein complexes and membrane proteins that are often difficult to crystallize.[5][6][7] Recent advances have pushed the resolution of cryo-EM to a level that allows for the visualization of small molecule binding.[8][9][10]
Cryo-EM Experimental Workflow:
-
Sample Preparation: A small volume of the purified protein-ligand complex is applied to an EM grid.
-
Vitrification: The grid is rapidly plunge-frozen in liquid ethane, trapping the complexes in a thin layer of vitreous ice.[11]
-
Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of individual particles in different orientations.
-
Image Processing and 3D Reconstruction: The 2D particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the protein-ligand complex.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13]
Key Parameters Determined by ITC:
| Parameter | Description |
| Binding Affinity (KD) | The dissociation constant, a measure of binding strength. |
| Stoichiometry (n) | The number of ligand molecules that bind to one protein molecule. |
| Enthalpy (ΔH) | The change in enthalpy upon binding. |
| Entropy (ΔS) | The change in entropy upon binding. |
ITC Experimental Protocol:
-
Sample Preparation: The purified protein is placed in the sample cell, and the ligand is loaded into the titration syringe. Both must be in identical buffers to minimize heats of dilution.
-
Titration: A series of small injections of the ligand are made into the protein solution.
-
Data Acquisition: The heat change after each injection is measured.
-
Data Analysis: The resulting data is fit to a binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time kinetic data on binding events.[14][15][16]
Key Parameters Determined by SPR:
| Parameter | Description |
| Association Rate Constant (kon) | The rate at which the protein and ligand form a complex. |
| Dissociation Rate Constant (koff) | The rate at which the complex dissociates. |
| Binding Affinity (KD) | Calculated as koff/kon. |
SPR Experimental Protocol:
-
Immobilization: The protein is immobilized on the surface of a sensor chip.
-
Binding Analysis: The ligand is flowed over the sensor surface at various concentrations.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand, is monitored in real-time.
-
Data Analysis: The association and dissociation phases of the binding curves are fit to kinetic models to determine kon and koff.
Computational Docking
Computational docking predicts the preferred orientation of a ligand when bound to a protein target. While not an experimental technique, it is a valuable tool for generating initial hypotheses about the binding mode and for virtual screening of compound libraries. The accuracy of docking is highly dependent on the quality of the protein structure and the scoring function used.
Comparison of Methodologies
| Technique | Resolution | Throughput | Sample Requirements | Key Information Provided |
| X-ray Crystallography | Atomic | Low | High purity, crystallizable | High-resolution 3D structure, precise binding mode |
| NMR Spectroscopy | Atomic to residue-level | Medium | High purity, soluble, ¹⁵N/¹³C labeled | Binding site mapping, solution conformation, dynamics |
| Cryo-Electron Microscopy | Near-atomic | Low | High purity, stable in vitreous ice | 3D structure of large/flexible complexes |
| Isothermal Titration Calorimetry | N/A | Medium | High purity, soluble | Thermodynamics (KD, ΔH, ΔS, n) |
| Surface Plasmon Resonance | N/A | High | High purity, one component immobilized | Kinetics (kon, koff) and affinity (KD) |
| Computational Docking | Atomic (predicted) | Very High | 3D protein structure | Predicted binding pose and score |
Conclusion
Confirming the binding mode of a novel compound like this compound requires a multi-faceted approach. X-ray crystallography provides the definitive high-resolution structural data that is the cornerstone of structure-based drug design. However, a thorough understanding of the binding event is best achieved by integrating crystallographic data with insights from orthogonal techniques. NMR can validate the binding site in solution and provide information on dynamics, while ITC and SPR offer crucial thermodynamic and kinetic parameters that govern the interaction. Cryo-EM presents a powerful alternative for challenging systems, and computational docking can guide initial experimental design. By leveraging the strengths of each of these methodologies, researchers can build a comprehensive and robust model of the protein-ligand interaction, accelerating the journey from a promising scaffold to a clinically valuable therapeutic.
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Ciulli, A. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. In Methods in Molecular Biology (Vol. 1008, pp. 25-45). Humana Press, Totowa, NJ. [Link]
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Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4945. [Link]
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Comparative Efficacy Analysis: The Novel Kinase Inhibitor APD-001 versus Imatinib in BCR-Abl Positive Models
As a Senior Application Scientist, it is crucial to address the current landscape of available data with transparency. As of January 2026, there is a notable absence of published, peer-reviewed studies detailing the biological efficacy and specific molecular targets of 1-(2-Aminophenyl)pyrrolidine-2,5-dione. The existing literature primarily consists of chemical database entries and suppliers, without experimental data on its performance relative to established therapeutic agents.
Therefore, this guide will serve as a comprehensive framework for how such a comparative analysis should be structured, executed, and presented. To provide a tangible and scientifically grounded example, we will proceed with a detailed, albeit hypothetical, comparative analysis of a novel compound, which we will designate APD-001 , representing this compound.
For the purpose of this guide, we will hypothesize that preliminary screening has identified APD-001 as a potential inhibitor of the BCR-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML). Consequently, we will compare its efficacy against the well-established, first-line therapeutic, Imatinib . This guide is designed for researchers and drug development professionals, providing the experimental logic, data presentation standards, and validation protocols necessary for a rigorous comparative study.
Introduction
The discovery of ATP-competitive small molecule kinase inhibitors has revolutionized the treatment of various malignancies, with the BCR-Abl inhibitor Imatinib being a paradigm of targeted therapy for Chronic Myeloid Leukemia (CML). However, the development of resistance, often through point mutations in the kinase domain, necessitates a continuing search for novel inhibitory scaffolds.
This guide outlines a comparative study of APD-001, a novel this compound derivative, against Imatinib. We will explore its in vitro potency, cellular activity, and target engagement within the context of BCR-Abl signaling. The experimental framework provided herein is designed to establish a robust, data-driven comparison, elucidating the potential advantages or differential activity of this new chemical entity.
Part 1: In Vitro Kinase Inhibition and Cellular Potency
The initial step in characterizing a novel inhibitor is to determine its direct inhibitory effect on the purified target enzyme and its efficacy in a cellular context.
We first assessed the direct inhibitory potential of APD-001 against purified Abl kinase enzyme. A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide.
Table 1: Comparative Biochemical Potency against Abl Kinase
| Compound | IC₅₀ (nM) | Assay Method |
| APD-001 (Hypothetical) | 15.8 ± 2.1 | Lanthascreen™ Eu-Kinase Binding Assay |
| Imatinib | 25.2 ± 3.5 | Lanthascreen™ Eu-Kinase Binding Assay |
Data represent the mean ± standard deviation from three independent experiments.
The data suggest that APD-001 exhibits a slightly more potent direct inhibition of the Abl kinase domain compared to Imatinib in this biochemical assay. This provides a strong rationale for proceeding to cell-based assays.
To determine if the biochemical potency translates to a cellular effect, we evaluated the anti-proliferative activity of both compounds in the K-562 human CML cell line, which is positive for the BCR-Abl fusion protein.
Table 2: Comparative Anti-proliferative Activity in K-562 Cells
| Compound | EC₅₀ (nM) | Assay Method |
| APD-001 (Hypothetical) | 185 ± 25 | CellTiter-Glo® Luminescent Cell Viability Assay |
| Imatinib | 250 ± 30 | CellTiter-Glo® Luminescent Cell Viability Assay |
The results from the cellular viability assay correlate with the biochemical findings, indicating that APD-001 is effective at inhibiting the growth of BCR-Abl-dependent cells, and appears to be slightly more potent than Imatinib in this model system.
Part 2: Mechanism of Action and Target Engagement
Confirming that the cellular effects of APD-001 are due to the inhibition of the intended target is a critical validation step. This is achieved by assessing the phosphorylation status of downstream effector proteins.
The primary downstream target of BCR-Abl is CrkL (CT10 regulator of kinase-like protein). Inhibition of BCR-Abl kinase activity leads to a rapid decrease in the phosphorylation of CrkL (p-CrkL). We can visualize this effect using Western Blot analysis.
Caption: Workflow for Western Blot analysis of p-CrkL.
Table 3: Comparative Inhibition of CrkL Phosphorylation
| Compound | p-CrkL Inhibition IC₅₀ (nM) |
| APD-001 (Hypothetical) | 155 ± 21 |
| Imatinib | 210 ± 28 |
These results strongly indicate that APD-001's anti-proliferative effect is mediated through the inhibition of the BCR-Abl signaling pathway, consistent with its hypothesized mechanism of action.
The following diagram illustrates the central role of BCR-Abl in CML and the point of inhibition for drugs like APD-001 and Imatinib.
Caption: Inhibition of BCR-Abl signaling cascade.
Part 3: Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed protocols are provided below.
-
Cell Seeding: Seed K-562 cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of APD-001 and Imatinib in DMSO. The final DMSO concentration in the assay should not exceed 0.1%.
-
Cell Treatment: Add the diluted compounds to the respective wells and incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader (e.g., Promega GloMax®).
-
Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and calculate EC₅₀ values using a non-linear regression model (log(inhibitor) vs. response).
-
Cell Treatment: Seed K-562 cells in a 6-well plate and grow to 70-80% confluency. Treat with varying concentrations of APD-001 or Imatinib for 2 hours.
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit (Thermo Fisher Scientific).
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-20% Mini-PROTEAN® TGX™ Precast Protein Gel (Bio-Rad).
-
Membrane Transfer: Transfer proteins to a PVDF membrane using a Trans-Blot® Turbo™ Transfer System (Bio-Rad).
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween® 20 (TBST).
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-CrkL (Tyr207) (Cell Signaling Technology, #3181) and β-Actin (Cell Signaling Technology, #4970) as a loading control.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imaging system (e.g., Bio-Rad ChemiDoc™).
-
Stripping and Re-probing: For total CrkL, the membrane can be stripped using a mild stripping buffer and re-probed with an antibody for total CrkL (Cell Signaling Technology, #38710).
Conclusion and Future Directions
This guide presents a hypothetical but rigorous framework for comparing the novel compound APD-001 to the established drug Imatinib. Based on our in silico and in vitro models, APD-001 demonstrates superior potency in both direct kinase inhibition and cell-based anti-proliferative assays. The mechanism of action is confirmed to be on-target, through the inhibition of BCR-Abl signaling.
These preliminary findings are promising and warrant further investigation. The logical next steps in the evaluation of APD-001 would include:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity of APD-001 against a broad panel of kinases to determine its selectivity profile. A highly selective compound is often associated with a better safety profile.
-
Resistance Profiling: Testing the efficacy of APD-001 against Imatinib-resistant CML cell lines, particularly those harboring the T315I gatekeeper mutation, which is a common mechanism of acquired resistance.
-
In Vivo Efficacy: Evaluating the compound's performance in a murine xenograft model of CML to assess its pharmacokinetic properties, tolerability, and anti-tumor activity in a living system.
By following this structured, evidence-based approach, researchers can build a comprehensive and compelling case for the further development of novel therapeutic candidates.
References
-
Title: Druker, B. J., Talpaz, M., Resta, D. J., et al. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031-1037. Source: New England Journal of Medicine URL: [Link]
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Title: Goldman, J. M., & Melo, J. V. (2003). Chronic myeloid leukemia—advances in biology and new approaches to treatment. New England Journal of Medicine, 349(15), 1451-1464. Source: New England Journal of Medicine URL: [Link]
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Title: Shah, N. P., Tran, C., Lee, F. Y., Chen, P., Norris, D., & Sawyers, C. L. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401. Source: Science URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(2-Aminophenyl)pyrrolidine-2,5-dione
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(2-Aminophenyl)pyrrolidine-2,5-dione. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide essential logistical and safety information, ensuring that the disposal process for this compound is managed with the highest degree of scientific integrity and regulatory compliance.
Hazard Profile and Core Safety Principles
This compound (C₁₀H₁₀N₂O₂, M.W.: 190.2 g/mol ) is a specialized chemical for which the toxicological properties have not been fully investigated.[1][2] Therefore, a cautious and conservative approach is mandatory. By examining data from structurally similar compounds, we can establish a presumptive hazard profile that informs our handling and disposal strategy.
Compounds with aminophenyl and pyrrolidine-dione moieties often exhibit specific health hazards. For instance, related chemicals are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), capable of causing skin and serious eye irritation (Category 2), and potentially causing respiratory system irritation.[3][4] Some analogs are also recognized as being harmful to aquatic life with long-lasting effects.[3]
Causality Behind the Precaution: The absence of comprehensive toxicity data for this compound necessitates treating it as a hazardous substance. This principle of assuming a conservative hazard profile ensures that all handling and disposal procedures provide maximum protection for personnel and the environment. Disposing of this chemical as standard waste is strictly prohibited due to its potential toxicity and environmental impact.[3]
| Hazard Category (Presumptive) | Classification | Primary Rationale |
| Acute Oral Toxicity | Category 4 | Based on analogs like 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione and 1-(2-Aminophenyl)pyrrole.[1][4] |
| Skin & Eye Irritation | Category 2 | Common hazard for aminophenyl derivatives and related pyrrolidines.[3][4] |
| Target Organ Toxicity | Category 3 (Respiratory) | Potential for irritation from dusts or aerosols, as seen in similar compounds.[4] |
| Environmental Hazard | Long-term Aquatic Hazard | A common concern for synthetic organic molecules not readily biodegradable.[3] |
Mandatory Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following PPE is required at all times when handling this compound, including during disposal preparations.
| Equipment | Specification | Purpose & Rationale |
| Hand Protection | Chemical-resistant nitrile gloves | To prevent dermal contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.[3] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | To protect against splashes, dust, and aerosols, preventing serious eye irritation.[3][4] |
| Body Protection | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required if there is a risk of generating dust or aerosols, or when working outside of a certified chemical fume hood.[1][3] |
Step-by-Step Disposal Protocol
This protocol ensures that this compound is managed as a hazardous waste stream from the point of generation to final disposal.
Step 1: Waste Classification and Segregation
-
Directive: Immediately classify all waste containing this compound (pure compound, contaminated labware, spill cleanup materials) as hazardous chemical waste .
-
Causality: This classification is the foundational step that dictates all subsequent handling procedures. It prevents the compound from entering municipal waste streams or sewer systems, where it could harm the environment and public health.[1][4]
-
Action: Segregate the waste container for this compound from all non-hazardous waste.[3] Furthermore, keep it separate from incompatible chemicals, particularly strong oxidizing agents, to prevent unforeseen reactions.[4]
Step 2: Waste Containment
-
Directive: Use a designated, leak-proof, and chemically compatible container for waste accumulation. The container must have a secure, tight-fitting lid.
-
Causality: Proper containment prevents the release of the chemical into the laboratory environment via spills or vaporization. A sealed container minimizes exposure to personnel.[1][5]
-
Action: Place all solid waste directly into the container. For contaminated items like gloves or weigh boats, place them in a sealed bag before adding them to the main waste container to minimize dust.
Step 3: Accurate Labeling
-
Directive: Label the waste container clearly and immediately.
-
Causality: Unambiguous labeling is a critical safety and compliance requirement. It informs everyone of the container's contents and associated hazards, ensuring it is handled correctly by lab personnel and waste management professionals.
-
Action: The label must include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
Accumulation start date
-
The name of the principal investigator or lab group
-
Step 4: Temporary On-Site Storage
-
Directive: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Causality: Safe storage minimizes the risk of spills and exposure while awaiting pickup. Storing away from drains and in secondary containment provides an additional layer of environmental protection.[1][6]
-
Action: The storage location should be a cool, dry, well-ventilated area, away from general traffic, and ideally within a secondary containment tray.
Step 5: Final Disposal
-
Directive: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste management contractor.
-
Causality: The recommended and most environmentally sound method for disposing of this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers.[1] This process ensures the complete destruction of the compound. This procedure can only be performed by licensed professionals in compliance with all local, regional, and national regulations.[1][4]
-
Action: NEVER attempt to dispose of this chemical down the drain or in the regular trash.[1][3] Follow your institution's specific procedures for requesting a hazardous waste pickup.
Emergency Protocol: Spill Management
In the event of a small-scale laboratory spill, execute the following steps immediately:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or the area is poorly ventilated, evacuate and contact your EHS office.
-
Don PPE: Before addressing the spill, don the full mandatory PPE as described in Section 2, including respiratory protection.
-
Prevent Dust Formation: Gently cover the spilled solid with an absorbent material to prevent it from becoming airborne.[4][5]
-
Clean-Up: Carefully sweep the material into a suitable container.[4] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. All cleanup materials (wipes, absorbent pads, gloves) are considered hazardous waste.
-
Package & Label: Place all cleanup materials and contaminated PPE into a hazardous waste container and label it appropriately as "Spill Debris containing this compound."
-
Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. PubMed Central. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-(2-aminophenyl)-2,5-pyrrolidinedione. Retrieved from [Link]
- Google Patents. (n.d.). Integrated process for treating waste water of p-aminophenol production and resource recovery method.
-
ResearchGate. (n.d.). Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
-
Puzanova, A. et al. (2019). Recycling of expired paracetamol-containing drugs as source of useful reagents for an organic synthesis. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione. PubChem Compound Database. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2019). Recycling of expired paracetamol-containing drugs as source of useful reagents for an organic synthesis. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Retrieved from [Link]
- Google Patents. (n.d.). PURIFICATION OF p-AMINOPHENOL.
-
U.S. Environmental Protection Agency. (n.d.). 2,5-Pyrrolidinedione, 1-[2-[ethyl(3-methylphenyl)amino]ethyl]-. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
